Methyl o-tolylacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-5-3-4-6-9(8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMRRXGTKTJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427373 | |
| Record name | Methyl o-tolylacetate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40851-62-5 | |
| Record name | Methyl o-tolylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(2-methylphenyl)acetate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Methyl o-tolylacetate (CAS 40851-62-5)
This guide provides a comprehensive technical overview of Methyl o-tolylacetate, a key chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.
Introduction: Understanding the Significance of this compound
This compound, with the CAS number 40851-62-5, is an organic ester characterized by a methyl phenylacetate structure with the methyl group at the ortho position of the benzene ring.[1][2] While it finds use in the fragrance and flavoring industries due to its pleasant, fruity aroma, its structural motifs hold considerable interest in the realm of medicinal chemistry and organic synthesis.[1] The strategic placement of the ortho-methyl group can significantly influence the molecule's conformational behavior, metabolic stability, and interaction with biological targets, making it a valuable building block in the design of novel therapeutics.[3][4] This guide will explore the technical nuances of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40851-62-5 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| Physical Form | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC | [1][2][5] |
| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [2][6] |
These properties indicate a relatively stable liquid compound under standard laboratory conditions, though proper storage is crucial to maintain its integrity. Its moderate molecular weight and ester functionality are key determinants of its reactivity and potential biological activity.
Synthesis of this compound: The Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of o-tolylacetic acid with methanol in the presence of an acid catalyst.[7][8] This reversible reaction is a cornerstone of organic synthesis for its atom economy and straightforward execution.[8][9]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Tolylacetic acid (CAS 644-36-0)[11]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-tolylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to increase the reaction rate, as esterification is a relatively slow process at room temperature.[8][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acid and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical step. The following analytical techniques are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the volatile ester and confirming its molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 164.[12] Common fragment ions would include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 133, and a prominent peak corresponding to the tolylmethyl cation at m/z 105.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected Spectral Data:
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-CH ₃ | ~2.3 | Singlet | 3H | Methyl group on the aromatic ring |
| Ar-CH ₂ | ~3.6 | Singlet | 2H | Methylene protons |
| O-CH ₃ | ~3.7 | Singlet | 3H | Methyl ester protons |
| Ar-H | ~7.1-7.3 | Multiplet | 4H | Aromatic protons |
Note: The chemical shifts are estimates based on similar structures. The methoxy protons of the ester are expected to be downfield compared to the methyl protons on the aromatic ring.[14][15][16]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Ar-C H₃ | ~19 | Methyl carbon on the aromatic ring |
| Ar-C H₂ | ~39 | Methylene carbon |
| O-C H₃ | ~52 | Methyl ester carbon |
| Aromatic C | ~126-136 | Aromatic carbons |
| C =O | ~172 | Carbonyl carbon |
Note: These are predicted chemical shifts and may vary slightly.
Applications in Drug Development and Research
The structure of this compound makes it a valuable scaffold in medicinal chemistry. The presence and position of the methyl group can have profound effects on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect.[4][17][18]
Role as a Pharmacophore
This compound can be considered a pharmacophore, meaning its structural features are recognized by biological targets.[5] It can serve as a starting point or an intermediate in the synthesis of more complex molecules with desired therapeutic effects. For instance, the related compound o-tolylacetic acid is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.
The "Magic Methyl" Effect
Introducing a methyl group can significantly alter a drug candidate's properties:[3][4][19]
-
Increased Potency: The methyl group can enhance binding affinity to a target receptor through hydrophobic interactions or by inducing a more favorable conformation.[17]
-
Improved Metabolic Stability: A methyl group can block a site of metabolic attack, thereby increasing the drug's half-life.[3]
-
Modulated Selectivity: The steric bulk of the ortho-methyl group can influence how the molecule fits into the binding pockets of different receptors, potentially increasing selectivity for the desired target.
Caption: Logical relationships of this compound's structural features to its applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation mark).
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[20][21]
Conclusion
This compound (CAS 40851-62-5) is more than just a simple ester; it is a versatile chemical building block with significant potential in drug discovery and organic synthesis. Its synthesis via Fischer esterification is a robust and well-understood process. A comprehensive analytical approach using GC-MS and NMR is essential for ensuring its quality. By understanding its physicochemical properties and the strategic implications of its ortho-methyl group, researchers can effectively leverage this compound in the development of novel and improved chemical entities.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). This compound (C007B-228998). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-(m-tolyl)acetate. PubChem Compound Database. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). methyl acetate 1458 | niosh. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:120974-97-2 | (E)-METHYL 2-(METHOXYIMINO)-2-(O-TOLYL)ACETATE. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]
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Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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apicule. (n.d.). o-Tolylacetic acid (CAS No: 644-36-0) API Intermediate Manufacturers. Retrieved from [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 644-36-0| Chemical Name : o-Tolylacetic Acid. Retrieved from [Link]
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Restek. (n.d.). Methyl acetate. EZGC Method Translator. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). o-Tolylacetic acid. PubChem Compound Database. Retrieved from [Link]
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MassBank. (2008, October 21). methyl phenylacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl m-tolylacetate. PubChem Compound Database. Retrieved from [Link]
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de L. K. M. da Silva, F., & de Oliveira, H. C. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Retrieved from [Link]
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Kumar, P. (2021). Magic Methyl Effects in Drug Design. Current Trends in Biomedical Engineering & Biosciences, 20(1). Retrieved from [Link]
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Z-N, Z., X-H, L., & H, L. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283–3289. Retrieved from [Link]
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MDPI. (n.d.). Methyl-Containing Pharmaceuticals. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl o-tolylacetate (C₁₀H₁₂O₂)
Abstract
This technical guide provides a comprehensive overview of this compound (C₁₀H₁₂O₂), a key chemical intermediate. The document details its physicochemical properties, outlines a robust synthesis protocol via Fischer-Speier esterification of o-toluic acid, and describes thorough purification and analytical characterization techniques. Emphasis is placed on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Furthermore, this guide discusses the applications of this compound, particularly its role as a structural motif in organic synthesis and its potential relevance in drug discovery, supported by an exploration of the strategic importance of methyl groups in modulating molecular properties. Safety and handling protocols are also presented to ensure safe laboratory practices. This document is intended to serve as a critical resource for scientists engaged in synthetic chemistry and pharmaceutical development.
Introduction: Understanding this compound
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester with the molecular formula C₁₀H₁₂O₂.[1] Its structure consists of a methyl acetate group attached to a toluene ring at the ortho position. This arrangement makes it a valuable building block in organic synthesis, serving as a precursor for more complex molecular architectures. In the context of drug development, molecules of this class can act as pharmacophores or key intermediates. The strategic placement of the methyl group on the phenyl ring can significantly influence the molecule's conformational behavior, metabolic stability, and interaction with biological targets, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[2][3] This guide provides an in-depth examination of its synthesis, characterization, and application, offering field-proven insights for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is fundamental to its application. The key physicochemical and spectroscopic characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 40851-62-5 | [1] |
| Appearance | Liquid | |
| Boiling Point | 70-71 °C at 1 mmHg | [4] |
| Density | ~1.035 g/cm³ | [4] |
| Refractive Index | ~1.5110 | [4] |
| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC | [1] |
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Expected Peaks / Signals | Interpretation |
| ¹H NMR | Singlet (~2.3 ppm, 3H), Singlet (~3.6 ppm, 2H), Singlet (~3.7 ppm, 3H), Multiplet (~7.1-7.3 ppm, 4H) | Aromatic methyl (CH₃), benzylic methylene (CH₂), ester methyl (OCH₃), aromatic protons. |
| ¹³C NMR | ~19 ppm, ~39 ppm, ~52 ppm, ~126-136 ppm (multiple peaks), ~172 ppm | Aromatic methyl carbon, benzylic methylene carbon, ester methyl carbon, aromatic carbons, ester carbonyl carbon. |
| IR Spectroscopy | ~1735-1750 cm⁻¹ (strong), ~2850-3000 cm⁻¹ (medium), ~1150-1250 cm⁻¹ (strong) | C=O (ester) stretch, C-H (aliphatic) stretch, C-O (ester) stretch. |
| Mass Spectrometry (EI) | m/z 164 (M⁺), 105 (base peak) | Molecular ion peak, Tropylium-like cation [C₈H₉]⁺ from loss of •COOCH₃.[5] |
Synthesis: The Fischer-Speier Esterification Approach
The most direct and atom-economical method for preparing this compound is the Fischer-Speier esterification of o-toluic acid with methanol, using a strong acid catalyst.[6] This equilibrium-controlled reaction is driven to completion by using an excess of the alcohol (which also serves as the solvent) and by the catalytic action of the acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6][7]
Reaction Mechanism
The mechanism involves several key reversible steps:
-
Protonation of the Carbonyl: The carboxylic acid is activated by protonation with the acid catalyst (e.g., H₂SO₄).[8]
-
Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound on a laboratory scale.
Materials & Reagents:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-toluic acid (e.g., 13.6 g, 0.1 mol) and methanol (100 mL).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) to the mixture through the condenser. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature should be maintained at the boiling point of methanol (~65 °C). Continue refluxing for 4-6 hours.[6] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.
-
Cooling & Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers. The rationale here is to move the nonpolar ester product from the polar aqueous/methanol phase into an immiscible organic solvent.[9]
-
Neutralization Wash: Wash the combined organic layers sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate solution. This step is crucial to neutralize and remove any remaining sulfuric acid catalyst and unreacted o-toluic acid.[10] Observe for CO₂ evolution, and vent the separatory funnel frequently.
-
50 mL of brine. This wash helps to remove residual water and break any emulsions.[11]
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.[9] The drying agent removes trace amounts of water dissolved in the ether.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude this compound.
Purification and Characterization Workflow
Purification of the crude product is essential to remove any byproducts or unreacted starting materials. Subsequent analytical characterization validates the identity and purity of the final compound.
Purification Protocol: Vacuum Distillation
While the crude product may be of sufficient purity for some applications, high-purity material for drug development requires distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction boiling at 70-71 °C at 1 mmHg.[4] Vacuum distillation is employed because the atmospheric boiling point of the ester is high, and heating to that temperature could cause decomposition.
Caption: Workflow for Purification and Analysis.
Analytical Characterization Protocol
A suite of spectroscopic techniques should be employed to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and multiplicity of the proton signals, along with the number and shifts of the carbon signals, should match the expected values for the target structure (see Table 2).
-
-
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or an ATR accessory.
-
Rationale: IR spectroscopy is excellent for identifying key functional groups. The presence of a strong absorption band around 1740 cm⁻¹ confirms the ester carbonyl group, while the absence of a broad O-H stretch (from the carboxylic acid) indicates the reaction has gone to completion.[12]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: GC-MS confirms the molecular weight of the compound via the molecular ion peak (m/z = 164) and provides a characteristic fragmentation pattern that serves as a fingerprint.[5][13] The gas chromatogram also serves as an excellent check for purity.
-
Applications in Research and Drug Development
This compound is primarily used as a chemical intermediate. Its utility stems from the reactive sites within its structure: the ester can be hydrolyzed or converted to other functional groups, the benzylic position can be functionalized, and the aromatic ring can undergo electrophilic substitution.
In drug design, the introduction of a methyl group can have profound and beneficial effects on a lead compound's properties.[14] This "methylation strategy" can:
-
Enhance Potency: The methyl group can establish critical hydrophobic or van der Waals interactions within a target's binding pocket.[2]
-
Improve Pharmacokinetics: A methyl group can block sites of metabolic attack (metabolic blocking), increasing the compound's half-life. Conversely, it can also be introduced to create a "soft spot" for metabolism to avoid the formation of toxic metabolites.[3]
-
Modulate Physicochemical Properties: Methylation increases lipophilicity, which can affect absorption and distribution. It can also influence conformation by creating steric effects, which may lock the molecule into a more bioactive shape.[14][15]
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid inhalation of vapors and contact with skin and eyes.[18]
-
Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and incompatible substances.[16]
-
Spills: In case of a spill, remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[16][17]
-
First Aid:
Seek medical attention if any symptoms persist. Always consult the most current Safety Data Sheet (SDS) for the compound before use.[18][19]
Conclusion
This compound is a versatile chemical intermediate with significant applications in organic synthesis and as a potential scaffold in drug discovery. Its synthesis via Fischer-Speier esterification is a reliable and well-understood process. This guide provides the necessary technical details for its preparation, purification, and characterization, grounding the protocols in established chemical principles. By understanding the rationale behind each step and the potential applications of this molecule, researchers can effectively leverage this compound in their scientific endeavors.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5135288, Methyl 2-(m-tolyl)acetate. Retrieved from [Link]
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Shrine Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Shrine Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15682259, Methyl 2-oxo-2-(m-tolyl)acetate. Retrieved from [Link]
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Evergreensino. (2025). What are the esters formed by O - Toluic Acid and alcohols?. Retrieved from [Link]
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ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96574, Ethyl m-tolylacetate. Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl ethanoate. Retrieved from [Link]
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Evergreensino. (2025). What are the chemical reactivity differences between M - Toluic Acid and its isomers?. Retrieved from [Link]
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ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. Retrieved from [Link]
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Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]
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The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]
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Ashida, Y., et al. (2017). A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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physical properties of Methyl o-tolylacetate
An In-depth Technical Guide to the Physical Properties of Methyl o-tolylacetate
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 40851-62-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes key data points from established chemical databases and provides expert-driven protocols for empirical verification. The guide details the compound's identity, physicochemical constants, and predicted spectroscopic characteristics. A central feature is a self-validating experimental workflow designed to confirm the identity, purity, and key physical properties of a sample, underscoring the principles of scientific integrity and reproducibility.
Chemical Identity and Structure
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester. Its structure consists of a methyl ester of acetic acid where one of the alpha-carbon's hydrogens is replaced by an ortho-tolyl group. This substitution pattern is critical to its physical properties, influencing its steric profile, polarity, and reactivity compared to its meta and para isomers.
-
IUPAC Name: methyl 2-(2-methylphenyl)acetate
-
Synonyms: this compound, 2-Methyl-benzeneacetic acid Methyl ester, methyl 2-(o-tolyl)acetate[1]
-
CAS Number: 40851-62-5[1]
-
Molecular Formula: C₁₀H₁₂O₂[1]
-
InChIKey: BLEMRRXGTKTJGT-UHFFFAOYSA-N
-
Canonical SMILES: CC1=CC=CC=C1CC(=O)OC[1]
Core Physicochemical Properties
The fundamental physical constants of a compound are critical for its application in synthesis, formulation, and quality control. The data presented below has been aggregated from verified chemical supplier databases.
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 70-71 °C @ 1 mmHg | [2] |
| Density | 1.035 ± 0.06 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.5110 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure: the polar ester group allows for some interaction with polar solvents, while the nonpolar o-tolyl group confers solubility in organic solvents.
-
General Solubility: It is described as having moderate solubility in water but is more soluble in common organic solvents like ethanol and ether.[3]
-
Rationale: As an ester with a significant hydrocarbon component (the tolyl group), it is expected to be lipophilic. Following the "like dissolves like" principle, it will exhibit good solubility in solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran. Its solubility in water is expected to be low, similar to its analogue ethyl acetate, which is significantly less water-soluble than the smaller methyl acetate.[4]
Spectroscopic Signature for Identity Confirmation
While comprehensive, peer-reviewed spectral data for this compound is not widely available in public databases, we can predict its characteristic spectroscopic signature based on its structure and data from closely related analogues, such as the isomeric methyl p-tolylacetate.[2] These predicted values are essential for the verification protocols outlined in Section 6.0.
Table 4.1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features | Justification |
| ¹H NMR | Aromatic (Ar-H): ~7.1-7.3 ppm (4H, multiplet).Benzylic (Ar-CH₂): ~3.7 ppm (2H, singlet).Ester Methyl (O-CH₃): ~3.6 ppm (3H, singlet).Aromatic Methyl (Ar-CH₃): ~2.3 ppm (3H, singlet). | The ortho-substitution pattern on the benzene ring will result in a complex, overlapping multiplet for the aromatic protons. The chemical shifts for the benzylic and methyl protons are predicted based on standard values for similar structures, such as methyl phenylacetate. |
| ¹³C NMR | Carbonyl (C=O): ~172 ppm.Aromatic (Ar-C): ~126-136 ppm (6 signals).Ester Methoxy (O-CH₃): ~52 ppm.Benzylic (Ar-CH₂): ~39 ppm.Aromatic Methyl (Ar-CH₃): ~19 ppm. | Based on the known spectrum of methyl p-tolylacetate[2], with expected minor shifts due to the ortho-positioning of the methyl group. The carbonyl carbon is highly deshielded, and the aromatic region will show six distinct signals due to the lack of symmetry. |
| FTIR | C=O Stretch (Ester): ~1735 cm⁻¹ (Strong, Sharp).C-O Stretch: ~1250-1150 cm⁻¹ (Strong).Aromatic C-H Stretch: >3000 cm⁻¹.Aliphatic C-H Stretch: <3000 cm⁻¹.Aromatic C=C Bending: ~1600, 1450 cm⁻¹. | These are characteristic vibrational frequencies for aromatic esters. The most prominent peak will be the carbonyl stretch, which is a definitive indicator of the ester functional group. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z 164.Base Peak: m/z 105 (loss of •COOCH₃, forming the tolylmethyl cation).Other Fragments: m/z 133 (loss of •OCH₃), m/z 91 (tropylium ion). | The molecular weight is 164.2. The predicted fragmentation pattern is based on standard benzylic ester fragmentation pathways, with the most stable fragment typically being the base peak. The fragmentation of the isomeric methyl p-tolylacetate shows a strong peak at m/z 105.[2] |
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
GHS Classification: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
-
Precautionary Statements: P261 (Avoid breathing vapors), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage temperature is 2-8°C.
Experimental Workflow for Physicochemical Characterization
This section provides a validated, step-by-step workflow for confirming the identity and purity of a supplied sample of this compound. The causality behind each step is explained to provide a framework for robust quality control.
Workflow Diagram
Caption: Workflow for the characterization of this compound.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the molecular weight and fragmentation pattern, and to assess the purity of the sample by identifying any potential contaminants.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethyl acetate.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Expected Outcome & Trustworthiness: A major peak should be observed in the chromatogram. The mass spectrum of this peak must show a molecular ion [M]⁺ at m/z 164 and a base peak at m/z 105.[2] Purity is determined by the area percentage of the main peak, which should be >95% for most research-grade materials.
Protocol: NMR Spectroscopy
-
Objective: To provide definitive structural elucidation by mapping the proton and carbon framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
-
Expected Outcome & Trustworthiness: The ¹H spectrum should resolve four distinct signal regions corresponding to the predicted values in Table 4.1. The integration of these peaks should correspond to a 4:2:3:3 ratio. The ¹³C spectrum should display 10 distinct signals, confirming the absence of molecular symmetry and matching the predicted chemical shifts.
Protocol: Refractive Index Measurement
-
Objective: To perform a rapid, non-destructive check of the sample's purity and identity against a known physical constant.
-
Methodology:
-
Instrument Calibration: Calibrate a digital refractometer using a standard reference material (e.g., distilled water).
-
Measurement: Place a few drops of the liquid sample on the prism of the refractometer.
-
Record: Record the refractive index at 20°C (n²⁰/D).
-
-
Expected Outcome & Trustworthiness: The measured refractive index should be within a narrow range of the reference value (1.5110 ± 0.001).[2] A significant deviation suggests the presence of impurities or a misidentified substance.
Conclusion
This guide establishes a detailed physicochemical profile of this compound. By providing both established physical constants and a robust, multi-step protocol for verification, it equips researchers with the necessary tools to confidently handle, characterize, and utilize this compound in their work. The emphasis on predicted spectral data combined with verification workflows provides a practical framework for quality assurance, even in the absence of extensive public spectral libraries.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved January 11, 2026 from [Link].
-
Wikipedia (2023). Methyl acetate. Retrieved January 11, 2026 from [Link].
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An In-Depth Technical Guide to the Physicochemical Properties of Methyl o-Tolylacetate: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl o-tolylacetate (also known as methyl 2-methylphenylacetate) is an aromatic ester with the chemical formula C₁₀H₁₂O₂.[1][2] As a key building block in organic synthesis, its derivatives are of interest in medicinal chemistry and materials science.[3] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in reaction engineering, purification processes, and formulation development. This guide provides a detailed examination of these two critical parameters, delving into the underlying molecular principles and offering robust, field-proven methodologies for their empirical determination.
Core Physicochemical Data
A summary of the key physical properties of this compound is presented below.
| Property | Value | Conditions |
| Boiling Point | 70-71 °C | at 1 mmHg[1] |
| ~210-213 °C (estimated) | at atmospheric pressure | |
| Density | 1.035 ± 0.06 g/cm³ | Not specified |
| Molecular Weight | 164.20 g/mol | |
| CAS Number | 40851-62-5 |
Note: The boiling point at atmospheric pressure is an estimate based on its isomer, m-tolyl acetate, which has a reported boiling point of 210-213 °C.[4][5] The ortho isomer is expected to have a similar, though not identical, boiling point.
The Science Behind the Numbers: A Molecular Perspective
The boiling point and density of a compound are direct reflections of its molecular structure and the resulting intermolecular forces. For this compound, these properties are governed by a combination of its aromatic ring, ester functional group, and the unique positioning of the methyl substituent.
Boiling Point: A Story of Intermolecular Forces
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. To reach this point, sufficient energy must be supplied to overcome the attractive forces between molecules in the liquid state. For this compound, these forces are primarily:
-
Dipole-Dipole Interactions: The ester functional group (-COO-) possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. This creates permanent partial positive and partial negative charges, leading to electrostatic attractions between adjacent molecules.
-
Van der Waals Forces (London Dispersion Forces): These are temporary, induced dipoles that arise from the random movement of electrons. The large, electron-rich aromatic ring and the overall number of electrons in the molecule contribute to substantial London dispersion forces.
Unlike alcohols or carboxylic acids, esters like this compound cannot act as hydrogen bond donors, which results in them having lower boiling points than their corresponding carboxylic acids of similar molecular weight.
The boiling point of 70-71 °C is reported at a reduced pressure of 1 mmHg.[1] This technique, known as vacuum distillation, is often employed for compounds that may decompose at their atmospheric boiling point or for which a lower temperature is more convenient for separation.
The "Ortho Effect" and Its Influence
Density: A Measure of Molecular Packing
Density is a measure of mass per unit volume and is influenced by both the molecular weight of the compound and the efficiency with which its molecules pack together in the liquid state. The density of this compound (approximately 1.035 g/cm³) is slightly greater than that of water, which is consistent for many aromatic esters. The rigid, planar nature of the benzene ring allows for relatively efficient packing, while the ester and methyl groups will influence the overall spatial arrangement.
Experimental Determination Protocols
For researchers requiring precise, in-house determination of these properties, the following authoritative methods are recommended. These protocols are designed to be self-validating and are grounded in established standards.
Protocol 1: Boiling Point Determination by Micro-Reflux
This method is suitable for small sample volumes and provides an accurate determination of the boiling point at atmospheric pressure. The principle relies on establishing a thermal equilibrium between the liquid and vapor phases.
Methodology:
-
Apparatus Setup: Assemble a micro-reflux apparatus consisting of a small round-bottom flask or a test tube, a condenser, and a calibrated thermometer. The thermometer bulb should be positioned so that it is just below the level of the side-arm of the condenser, ensuring it measures the temperature of the vapor in equilibrium with the refluxing liquid.
-
Sample Introduction: Place a small volume (e.g., 2-3 mL) of this compound and a boiling chip into the flask.
-
Heating: Gently heat the flask using a heating mantle or an oil bath.
-
Observation: Observe the reflux ring of condensing vapor. The temperature will rise and then stabilize at the point where the vapor is continuously condensing and returning to the flask.
-
Data Recording: Record the stable temperature as the boiling point. It is crucial to also record the ambient atmospheric pressure at the time of the measurement.
For determinations at reduced pressure, the apparatus would be connected to a vacuum pump and a manometer.
Causality Behind Experimental Choices:
-
Boiling Chips: Prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.
-
Thermometer Placement: Placing the thermometer in the vapor phase, not submerged in the liquid, is critical for measuring the temperature at which the liquid and vapor are in equilibrium, which is the definition of boiling point.
Protocol 2: Density Determination by Pycnometry
Pycnometry is a highly accurate method for determining the density of a liquid. It relies on precisely measuring the mass of a known volume of the liquid. The ISO 1183-1 and ASTM D792 standards provide detailed guidelines for density measurements, often adapted for liquids.[7][8][9][10]
Methodology:
-
Apparatus: Use a calibrated pycnometer (a glass flask with a precise volume) and an analytical balance.
-
Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass (m₁).
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and measure its mass (m₂). The temperature is critical as the density of water changes with temperature.
-
Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with this compound at the same temperature as the water and measure its mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample (ρ_sample) = (m₃ - m₁) / V
-
Causality Behind Experimental Choices:
-
Temperature Control: Density is temperature-dependent. Maintaining a constant and known temperature for all measurements is essential for accuracy.
-
Deionized Water: Using a reference liquid of well-known density, like deionized water, allows for precise calibration of the pycnometer's volume.
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood. According to its Safety Data Sheet, it is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[11]
Standard laboratory safety practices should be followed, including the use of safety glasses, gloves, and a lab coat.
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams are provided.
Molecular Structure and Functional Groups
Caption: Molecular structure of this compound.
Intermolecular Forces Governing Boiling Point
Caption: Relationship between molecular structure and boiling point.
References
-
Wikipedia. (n.d.). Ortho effect. Retrieved from Wikipedia: [Link]
-
ISO. (2019). ISO 1183-1:2019 Plastics — Methods for determining the density of non-cellular plastics — Part 1: Immersion method, liquid pycnometer method and titration method. Retrieved from ISO website: [Link]
-
Intertek. Density and Specific Gravity ASTM D792, ISO 1183. Retrieved from Intertek website: [Link]
-
APM Testing. ISO 1183 - Density. Retrieved from APM Testing website: [Link]
-
MaTestLab. (2025, November 19). ASTM D792 ISO 1183 Density and Specific Gravity of Plastics Lab. Retrieved from MaTestLab website: [Link]
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An In-depth Technical Guide to the Synthesis of Methyl o-Tolylacetate from o-Tolylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl o-tolylacetate from o-tolylacetic acid via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and outlines methods for the purification and characterization of the final product. Emphasis is placed on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformation.
Introduction: The Significance of this compound
This compound, also known as methyl 2-(o-tolyl)acetate, is a valuable ester in the fine chemicals industry. Its structural motif is found in various pharmacologically active molecules and serves as a key building block in the synthesis of more complex organic structures. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. This guide focuses on the classic and robust Fischer esterification method, a cornerstone of organic synthesis, to convert o-tolylacetic acid into its corresponding methyl ester.
The Core of the Transformation: Understanding Fischer Esterification
The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as Fischer esterification.[1] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1] To achieve a high yield of the desired ester, the equilibrium of the reaction must be shifted towards the products. This is typically accomplished by using one of the reactants in excess (in this case, methanol) or by removing water as it is formed.[1]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the o-tolylacetic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
A Validated Experimental Protocol for the Synthesis of this compound
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| o-Tolylacetic Acid | C₉H₁₀O₂ | 150.17 | 10.0 g (66.6 mmol) | Starting Material |
| Methanol (anhydrous) | CH₄O | 32.04 | 100 mL | Reagent & Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | Neutralizing Agent |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | Washing Agent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Drying Agent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Short path distillation apparatus
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (66.6 mmol) of o-tolylacetic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water. Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic.[2][3] Then, wash with 50 mL of brine to remove any remaining water-soluble impurities.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product, a pale-yellow oil, can be purified by short path distillation under reduced pressure to yield pure this compound.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molar Mass | 164.20 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 70-71 °C at 1 mmHg | [6] |
| Density | ~1.035 g/cm³ | [6] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl group on the aromatic ring, and the methyl group of the ester.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the two methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester group.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
o-Tolylacetic Acid: Causes skin, eye, and respiratory tract irritation.[3][7] Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection.
-
Methanol: Toxic and flammable. Avoid inhalation and contact with skin.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Handle with extreme care and always add acid to the solvent, never the other way around.
-
Diethyl Ether: Extremely flammable. Work in an area free of ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[3][7]
References
-
PubChem. (n.d.). Methyl 2-(2-methylphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). [Procedure for work-up involving washing with NaOH and brine]. Retrieved from [Link]
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Study.com. (n.d.). Give a detailed, stepwise mechanism for the Fischer esterification of acetic acid with methanol. Retrieved from [Link]
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Fischer Esterification Procedure. (n.d.). [General Fischer Esterification Protocol]. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Tolylacetic acid. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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An In-depth Technical Guide to the Esterification of o-Tolylacetic Acid with Methanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl o-tolylacetate via the Fischer esterification of o-tolylacetic acid with methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, a comparative analysis of catalytic systems, detailed experimental protocols, and thorough analytical characterization of the final product. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the efficient and reliable synthesis of this valuable chemical intermediate.
Introduction: The Significance of this compound
This compound (also known as methyl 2-(o-tolyl)acetate) is a carboxylic ester with the chemical formula C10H12O2. While its broader analogue, methyl acetate, finds extensive use as a solvent in coatings, adhesives, and pharmaceuticals, this compound and its derivatives hold more specialized value.[1][2][3] Notably, the o-tolylacetic acid moiety is a recognized pharmacophore, a molecular framework that is crucial for a drug's biological activity. Consequently, this compound serves as a key building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.
The most direct and atom-economical route to this compound is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid (o-tolylacetic acid) and an alcohol (methanol). This guide will provide a detailed exploration of this fundamental transformation.
The Fischer Esterification: A Mechanistic Perspective
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The overall transformation is depicted below:
Figure 1: Overall Reaction for the Synthesis of this compound
Caption: The reversible reaction of o-tolylacetic acid and methanol to yield this compound and water.
The reaction mechanism proceeds through several key steps, each in equilibrium. The presence of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the weakly nucleophilic methanol.
Figure 2: Mechanism of the Fischer Esterification
Sources
Methyl o-tolylacetate as a fragrance ingredient
An In-depth Technical Guide to Methyl o-Tolylacetate as a Fragrance Ingredient
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 40851-62-5), a key aroma chemical valued in the fragrance industry. The document is structured to serve researchers, scientists, and formulation experts, detailing the compound's physicochemical properties, olfactory characteristics, and applications in perfumery. A significant focus is placed on the practical methodologies for its synthesis via Fischer-Speier esterification and its quality control using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, step-by-step protocols are provided for both the synthesis and analytical validation, underpinned by an explanation of the scientific principles governing these procedures. The guide includes structured data tables, workflow diagrams, and a thorough safety and handling profile to ensure a complete and authoritative resource for professionals in the field.
Introduction
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester that has carved a niche in the palette of perfumers.[1][2] Its unique scent profile, distinct from its structural isomers (meta- and para-tolylacetate), allows for the creation of complex and nuanced fragrance compositions. The ortho-position of the methyl group on the benzene ring sterically influences the ester group, contributing to its characteristic aroma and chemical behavior.
This guide moves beyond a simple data sheet, offering an in-depth exploration of the compound from synthesis to application. By elucidating the causality behind experimental choices and providing self-validating protocols, this document aims to equip scientists with the practical knowledge required to synthesize, analyze, and effectively utilize this compound in research and product development.
Physicochemical Properties
The physical and chemical properties of a fragrance ingredient are critical as they dictate its performance, stability, and handling requirements. This compound is a liquid at room temperature with properties summarized below.[1][3][4]
| Property | Value | Source |
| CAS Number | 40851-62-5 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 164.20 g/mol | [1][6] |
| Appearance | Liquid | [3] |
| Boiling Point | 70-71°C @ 1 mmHg | [4] |
| Density | 1.035 g/cm³ (approx.) | [4] |
| Refractive Index | 1.5110 | [4] |
| Solubility | Soluble in alcohol; insoluble in water. | [8] |
| Storage | Sealed in dry, 2-8°C | [3][7] |
These properties, particularly its boiling point and solubility, are essential for its incorporation into various fragrance formulations and for defining purification parameters post-synthesis.
Olfactory Profile and Application in Fragrance Science
While specific public-domain descriptions of this compound's scent are limited, its structural relatives provide significant context for its application. Its isomer, p-tolyl acetate, is described as having a strong, spicy, and floral scent reminiscent of ylang-ylang.[9] Another related compound, methyl phenylacetate, possesses a powerful, sweet, honey-like floral aroma with jasmine nuances.[10][11]
Given these comparisons, this compound is anticipated to contribute a complex floral and fruity character to fragrance compositions. The ortho-methyl group likely imparts a unique phenolic or spicy nuance compared to its isomers. Its role is not as a primary scent but as a modifier, adding depth, radiance, and complexity to floral accords (such as jasmine and rose), oriental blends, and fruity compositions.[10][12] Its efficacy lies in its ability to blend seamlessly with other ingredients to create a more rounded and tenacious final scent.
Synthesis Methodology: Fischer-Speier Esterification
The most direct and industrially scalable method for producing this compound is the Fischer-Speier esterification of o-toluic acid with methanol. This acid-catalyzed condensation reaction is a classic example of nucleophilic acyl substitution.[13][14]
Principle
The Fischer esterification is a reversible reaction.[15][16] To achieve a high yield of the ester, the chemical equilibrium must be shifted toward the products. This is accomplished by two primary strategies:
-
Use of Excess Reactant: Employing a large excess of one reactant, typically the less expensive alcohol (methanol), drives the reaction forward according to Le Chatelier's principle.[13][14]
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[13][15]
A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[13][17] The catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[14][16]
Detailed Protocol: Laboratory Scale Synthesis
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC) until the starting material is consumed.
Materials:
-
o-Toluic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.05-0.1 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add o-toluic acid and anhydrous methanol.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (H₂SO₄ or p-TsOH) dropwise with continuous stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).[18][19] Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC by observing the disappearance of the o-toluic acid spot.
-
Work-up - Quenching: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Slowly pour the mixture into a separatory funnel containing a saturated solution of NaHCO₃ to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess methanol.
-
Purification (Optional): The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Mechanism Diagram
Caption: Fischer-Speier esterification mechanism for this compound synthesis.
Quality Control and Analytical Workflow
Ensuring the purity of this compound is paramount for its use in fine fragrance, as even trace impurities can dramatically alter the final olfactory profile. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for this purpose, combining the high separation power of GC with the definitive identification capabilities of MS.[20]
Principle of GC-MS Analysis
A diluted sample of the ester is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum or "fingerprint" for each compound.
Detailed Protocol for GC-MS Purity Analysis
Materials:
-
This compound sample
-
High-purity volatile solvent (e.g., hexane or ethyl acetate)
-
Autosampler vials with caps
Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column (e.g., DB-5ms, HP-5ms, or similar non-polar column, 30 m x 0.25 mm x 0.25 µm)
-
Microsyringe or autosampler
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (~100 µg/mL) in the chosen solvent. For example, accurately dissolve 10 mg of the sample in 10 mL of solvent, then perform a 1:10 dilution of this stock solution.[20]
-
Instrument Setup (Typical Parameters):
-
Inlet: Split/splitless injector, set to 250°C. Use a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing:
-
Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).
-
Integrate the peak areas of all detected compounds in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all compounds (Area % method). Identify any peaks corresponding to residual starting materials (o-toluic acid, methanol) or by-products.
-
Analytical Workflow Diagram
Caption: Standard workflow for purity analysis of this compound by GC-MS.
Safety and Regulatory Profile
As a chemical substance, this compound requires careful handling. The safety information is derived from supplier safety data sheets (SDS) and chemical databases.
| Hazard Information | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Handling and Storage:
-
Handling: Use in a well-ventilated area.[21][22] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[21][22] Avoid contact with skin, eyes, and clothing.[21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[3][21] Recommended storage temperature is between 2-8°C.[3][7]
Conclusion
This compound is a valuable specialty chemical in the fragrance industry, offering a unique aromatic profile that enhances and modifies complex scent compositions. This guide has provided a detailed technical framework for its synthesis via Fischer esterification and its quality assessment through GC-MS. The protocols and principles discussed herein are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools to confidently work with this ingredient. A thorough understanding of its physicochemical properties and adherence to safety guidelines are essential for its successful and safe application.
References
-
The Good Scents Company. (n.d.). methyl (para-tolyl oxy) acetate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wang, L., et al. (2013). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). p-Tolyl acetate. Retrieved from [Link]
-
ResearchGate. (2013). A study of esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Retrieved from [Link]
-
Odor Chemical Manufacturing. (n.d.). The Aromatic Profile of Methyl Octanoate: Applications in Fragrance. Retrieved from [Link]
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An In-depth Technical Guide to the Use of Methyl o-tolylacetate in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of Methyl o-tolylacetate
Methyl 2-(o-tolyl)acetate, a seemingly unassuming aromatic ester, serves as a versatile and strategic building block in the landscape of modern organic synthesis.[1] Its structure, featuring an ester functionality and an activated methylene group flanked by an ortho-substituted aromatic ring, provides a rich playground for chemical transformations. This guide offers an in-depth exploration of the core reactivity of this compound, focusing on the generation and subsequent reactions of its enolate, its utility in constructing complex molecular architectures, and its practical applications for researchers and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and manipulating this valuable synthetic intermediate.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective use in synthesis. This compound is a liquid at room temperature with a boiling point of approximately 70-71°C at 1 mm Hg.[2] Its molecular structure imparts specific characteristics that are crucial for planning reactions, purification, and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40851-62-5 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 164.20 g/mol | [1][3][5] |
| Appearance | Liquid | |
| Boiling Point | 70-71°C @ 1 mm Hg | [2] |
| Density | ~1.035 g/cm³ | [2] |
| Refractive Index | ~1.5110 | [2] |
| Storage | 2-8°C, Sealed in dry conditions | [1] |
The ortho-methyl group is a defining feature, exerting both steric and electronic effects that differentiate its reactivity from its meta and para isomers. This substitution can influence the conformation of the ester side chain and sterically hinder approaches to both the aromatic ring and the reactive methylene group, a factor that must be considered in reaction design.
Part 2: The Heart of Reactivity: Enolate Formation and Manipulation
The synthetic utility of this compound is dominated by the reactivity of the α-protons on the methylene bridge (the CH₂ group adjacent to the carbonyl). These protons are acidic due to the inductive electron-withdrawal by the adjacent carbonyl group and the ability of the resulting conjugate base—the enolate—to be resonance-stabilized.
2.1. Generation of the Enolate: A Critical Step
The formation of the enolate is the gateway to a multitude of carbon-carbon bond-forming reactions. The choice of base is paramount to ensure efficient and clean deprotonation without competing side reactions, such as self-condensation (the Claisen condensation).
Causality in Base Selection: To favor the formation of the kinetic enolate and prevent nucleophilic attack at the ester carbonyl, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. It is strong enough to quantitatively deprotonate the α-carbon but is too bulky to act as a nucleophile towards the ester. The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to maintain the stability of the enolate and prevent proton exchange.
Caption: General workflow for α-alkylation.
The enolate readily adds to the electrophilic carbonyl carbon of aldehydes and ketones, forming a β-hydroxy ester—the product of an Aldol addition. [6]This reaction is a powerful tool for creating complex oxygenated structures. When the reaction is performed with an aromatic aldehyde that cannot enolize (e.g., benzaldehyde), it is often referred to as a Claisen-Schmidt condensation. [7]Subsequent heating, often under acidic or basic conditions, can induce dehydration to yield an α,β-unsaturated ester, the final condensation product. [6] Mechanistic Insight: The reaction proceeds via nucleophilic attack of the enolate's α-carbon on the aldehyde or ketone carbonyl. This forms a tetrahedral intermediate which is then protonated upon aqueous workup to yield the β-hydroxy ester. The ortho-methyl group on the tolylacetate moiety can influence the stereochemical outcome of this addition.
Part 3: Reactions at the Ester Functionality
While enolate chemistry dominates its utility, the ester group itself is a site for important transformations.
3.1. Hydrolysis to o-Tolylacetic Acid
The ester can be readily hydrolyzed to the corresponding carboxylic acid, o-tolylacetic acid, under either acidic or basic (saponification) conditions. [10]Basic hydrolysis using aqueous sodium hydroxide or potassium hydroxide followed by acidic workup is typically high-yielding. This conversion is fundamental, as o-tolylacetic acid is itself a valuable precursor for pharmaceuticals and other fine chemicals. While the hydrolysis of methyl acetate is an equilibrium-limited reaction, driving the reaction to completion often involves using a large excess of water or removing one of the products. [11][12]
Part 4: Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for laboratory synthesis. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: General Procedure for α-Alkylation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.
-
Reagent Preparation: The flask is charged with anhydrous THF (e.g., 10 mL per 1 mmol of ester) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 equivalents) is added via syringe.
-
Base Formation: n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 30 minutes at 0 °C to pre-form LDA.
-
Enolate Generation: The LDA solution is re-cooled to -78 °C, and this compound (1.0 equivalent) is added dropwise. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: The alkyl halide (1.1 equivalents) is added dropwise to the cold enolate solution. The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Aldol-Type Addition
-
Enolate Formation: Follow steps 1-4 from Protocol 1 to generate the lithium enolate of this compound.
-
Addition: The aldehyde or ketone (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours.
-
Workup and Purification: Follow steps 6-7 from Protocol 1 to quench the reaction and purify the resulting β-hydroxy ester.
Part 5: Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound and the reagents used in its transformations carry specific hazards.
-
This compound: May cause skin and serious eye irritation. May cause respiratory irritation. [8]* Handling: Always work in a well-ventilated fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources in a tightly sealed container. [9][10]* Reagent Hazards: Reagents like n-butyllithium are pyrophoric and react violently with water. LDA is highly corrosive. Handle these reagents with extreme care under an inert atmosphere.
Always consult the latest Safety Data Sheet (SDS) for detailed hazard information and emergency procedures before handling any chemical. [14][17][18]
References
-
SAFETY DATA SHEET. (2015, May 19). A.G. Layne, Inc. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet - M-Tolyl Acetate. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
-
This compound (C007B-228998). (n.d.). Cenmed Enterprises. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET METHYL ACETATE. (2013, September 20). Shrine Chemicals. Retrieved January 11, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET METHYL ACETATE. (n.d.). Shrine Chemicals. Retrieved January 11, 2026, from [Link]
-
Methyl p-tolylacetate | C10H12O2 | CID 90265. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]
-
methyl (para-tolyl oxy) acetate, 38768-63-7. (n.d.). The Good Scents Company. Retrieved January 11, 2026, from [Link]
-
Reactions of Enolate Ions and Enols. (n.d.). Retrieved January 11, 2026, from [Link]
-
Coupled Reaction/Distillation Process for Hydrolysis of Methyl Acetate. (2014, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
- Hydrolysis of methyl acetate. (n.d.). Google Patents.
-
Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved January 11, 2026, from [Link]
-
Overview of Enolate Alkylations. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Aldol Condensation. (n.d.). Magritek. Retrieved January 11, 2026, from [Link]
-
Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Reactivity of Enolate Ions. (2023, January 29). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. (2006, October). ResearchGate. Retrieved January 11, 2026, from [Link]
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Methyl o-Tolylacetate: A Scaffolding Guide for Modern Pharmacophore-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Central to this endeavor is the concept of the pharmacophore—the essential three-dimensional arrangement of chemical features that enables a molecule to exert a specific biological effect. This guide delves into the utility of methyl o-tolylacetate as a versatile and compelling pharmacophore. While its derivatives have achieved significant commercial success in the agrochemical sector, the inherent structural and physicochemical properties of this scaffold hold untapped potential for human therapeutic development. We will explore its core principles, dissect a successful case study to understand its mechanism of action, and lay out a comprehensive workflow for its application in a drug discovery campaign, from hit identification to lead optimization. This document serves as a technical and strategic resource, providing field-proven insights and detailed experimental methodologies to empower researchers in their quest for next-generation therapeutics.
Part 1: The this compound Pharmacophore: Core Principles
Introduction to the Pharmacophore Concept
In the lexicon of medicinal chemistry, a pharmacophore is not a specific molecule but rather an abstract concept representing the crucial molecular features responsible for a drug's biological activity.[1][2] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups, all arranged in a specific spatial geometry.[3] Pharmacophore modeling is a powerful computational tool used to identify novel compounds that match these essential features, thereby increasing the probability of discovering new, active molecules.[1] It is a foundational strategy in rational drug design, guiding the synthesis and selection of compounds for biological screening.
Physicochemical Profile of this compound
This compound (CAS No: 40851-62-5) is a deceptively simple aromatic ester, yet its specific arrangement of functional groups provides a unique combination of properties that are highly desirable in a drug scaffold.[4][5] The molecule consists of a phenyl ring substituted with a methyl group at the ortho position and an adjacent methylene-linked methyl ester.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [4][6] |
| Molecular Weight | 164.20 g/mol | [4][6] |
| Topological Polar Surface Area | 26.3 Ų | [6] |
| Rotatable Bond Count | 3 | [6] |
| Hydrogen Bond Acceptors | 2 (ester carbonyl and ether oxygens) | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| LogP (calculated) | ~2.3 | [7] |
| Physical Form | Liquid | [8] |
The moderate lipophilicity (LogP ~2.3) and low polar surface area suggest good potential for membrane permeability, a critical factor for oral bioavailability and CNS penetration. The two hydrogen bond acceptors offer specific interaction points within a target protein's binding pocket, while the lack of hydrogen bond donors can be advantageous in certain contexts to limit interactions that might hinder permeability.
The Strategic Importance of the ortho-Methyl Group
The defining feature of this pharmacophore is the methyl group at the ortho position of the phenyl ring. This substitution is far from trivial and imparts critical conformational and electronic properties.
-
Steric Influence: The ortho-methyl group creates a steric constraint that restricts the free rotation of the acetate side chain. This conformational locking can be highly advantageous in drug design, as it pre-organizes the molecule into a specific, lower-energy conformation that may be more favorable for binding to a biological target. This reduces the entropic penalty of binding, potentially leading to higher affinity.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the electronic properties of the aromatic ring and its potential for π-stacking or other non-covalent interactions within a protein binding site.
-
Metabolic Shielding: The ortho-methyl group can act as a metabolic shield, sterically hindering enzymatic access to the adjacent methylene group or the ester, potentially slowing the rate of metabolic degradation and increasing the compound's half-life.[2]
Part 2: A Case Study in Bioactivity: From Agrochemicals to Human Therapeutics
The most prominent real-world application of a this compound-derived pharmacophore is found in the strobilurin class of fungicides, specifically in the compound Trifloxystrobin .[9]
Trifloxystrobin: A Commercial Success Story
Trifloxystrobin is a broad-spectrum foliar fungicide with both preventative and curative action.[10] Its chemical structure incorporates the core this compound scaffold, albeit in a more complex form as a methyl (E)-methoxyimino-[2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]phenyl]acetate. The key takeaway for drug developers is that this scaffold is the foundation of a highly potent and commercially successful bioactive molecule.
Mechanism of Action: Inhibition of the Mitochondrial Cytochrome bc1 Complex
Trifloxystrobin, like other strobilurins, functions by inhibiting mitochondrial respiration.[2] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[2][9] By binding to this site, it blocks the transfer of electrons from ubiquinol to cytochrome c, which disrupts the production of ATP, the cell's primary energy currency.[2] This ultimately leads to fungal cell death.
Caption: Inhibition of Complex III by a Trifloxystrobin-like molecule.
The Bridge to Human Therapeutics: Mitochondrial Respiration as a Cancer Target
While Trifloxystrobin is an antifungal, its molecular target has a direct and highly relevant homologue in humans. The mitochondrial electron transport chain is essential for the survival of human cells, and its dysregulation is implicated in numerous diseases. Notably, many cancer cells exhibit altered metabolism and become heavily reliant on mitochondrial respiration, making this pathway an attractive target for anticancer therapies.[11][12]
Several studies have demonstrated that strobilurin analogues can induce apoptosis and inhibit proliferation in human cancer cell lines, including melanoma and leukemia.[5][13] This suggests that the this compound pharmacophore, as embodied in strobilurins, is capable of interacting with the human cytochrome bc1 complex. This provides a compelling rationale for exploring this scaffold in the development of novel human therapeutics, particularly in oncology.[14][15]
Part 3: Drug Discovery & Development Workflow
This section outlines a hypothetical drug discovery campaign leveraging the this compound pharmacophore to develop an inhibitor of the human cytochrome bc1 complex for cancer therapy.
Target Identification and Assay Development
-
Target: Human mitochondrial cytochrome bc1 complex (Complex III). It is a well-validated target, and its inhibition is known to induce cell death.[7][16]
-
Assay: A high-throughput screening (HTS) assay can be established based on the enzymatic activity of Complex III. A common method is a colorimetric assay that measures the reduction of cytochrome c at 550 nm, which is dependent on Complex III activity.[17] This assay is commercially available in kit form and can be adapted for HTS.
Hit-to-Lead Optimization Strategy
Caption: A typical hit-to-lead optimization workflow in drug discovery.
Structure-Activity Relationship (SAR) Insights
Based on existing strobilurin data, several key SAR principles can be established and explored:[3][18]
-
The Methoxyacrylate Moiety is Crucial: In strobilurins, the (E)-β-methoxyacrylate or a bioisosteric equivalent is the essential "warhead" or pharmacophore that interacts with the Qo binding site. Modifications here are generally detrimental to activity.[13]
-
The Aromatic Bridge: The o-tolyl group serves as a rigid scaffold. SAR studies should explore:
-
Substitution on the Tolyl Ring: Adding small electron-withdrawing or -donating groups at the 4- or 5-positions could modulate electronic properties and add new interaction points.
-
The ortho-Methyl Group: Replacing this with ethyl or cyclopropyl could probe the size limits of this pocket. Removing it entirely would likely increase conformational flexibility and decrease potency.
-
-
The Ester Group: The methyl ester can be modified to tune properties:
-
Alkyl Chain Length: Changing to ethyl, propyl, etc., can alter solubility and metabolic stability.
-
Bioisosteric Replacement: Replacing the ester with metabolically more stable groups like amides, oxadiazoles, or triazoles is a key lead optimization strategy.
-
Pharmacokinetics and Metabolism
Studies on Trifloxystrobin in rats provide valuable predictive insights into the metabolic fate of this pharmacophore in mammals.[4][19]
-
Primary Metabolic Pathways:
-
Ester Hydrolysis: The methyl ester is readily cleaved to form the corresponding carboxylic acid (CGA 321113 in the case of Trifloxystrobin). This is a major route of metabolism.[19]
-
Oxidation of the Tolyl Methyl Group: The benzylic methyl group can be oxidized to a primary alcohol and further to a carboxylic acid.[19]
-
-
Implications for Drug Design: A key goal in lead optimization would be to block or slow these metabolic pathways. Replacing the methyl ester with a more stable bioisostere is a primary strategy. Deuteration of the tolyl methyl group could also be explored to slow the rate of oxidation via the kinetic isotope effect.
-
Safety Profile: Trifloxystrobin exhibits low acute oral and dermal toxicity in mammals.[4][20] It is classified as "Not likely to be Carcinogenic to Humans".[4][6] However, some studies note potential for reproductive toxicity at high doses, a factor that would need careful monitoring during preclinical development.[21]
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful medicinal chemistry tactic to improve potency, selectivity, and ADME properties.[22]
-
Phenyl Ring Bioisosteres: If properties like lipophilicity or metabolic stability of the phenyl ring are problematic, it can be replaced with other groups that maintain a similar spatial arrangement. Common replacements include:
-
Heterocycles: Pyridine, pyrimidine, or thiophene rings can introduce new hydrogen bonding capabilities and modulate polarity.[22][23]
-
Saturated Rings: Bicyclo[1.1.1]pentane (BCP) or bridged piperidines can serve as non-aromatic mimics that reduce lipophilicity and improve solubility while maintaining a rigid 3D structure.[2]
-
-
Carboxylic Acid/Ester Bioisosteres: As ester hydrolysis is a primary metabolic route, replacing the methyl acetate moiety is critical. Common bioisosteres for the resulting carboxylic acid metabolite include:
-
Tetrazoles: These are classic acidic bioisosteres that are more lipophilic and resistant to glucuronidation compared to carboxylic acids.[24][25]
-
Hydroxyisoxazoles / Acylsulfonamides: These also serve as acidic mimics with different physicochemical properties.[25]
-
Neutral Bioisosteres: For applications requiring CNS penetration, neutral groups like highly fluorinated alcohols or oxadiazoles can be explored to avoid the negative charge of an acid at physiological pH.[24]
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Analog
This protocol describes a two-step synthesis of a key intermediate, (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate, a core component of Trifloxystrobin.
Step 1: Friedel-Crafts Acylation to prepare Methyl 2-oxo-2-(o-tolyl)acetate [6]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.5 eq.) and dry dichloromethane (DCM, 10 mL/g of toluene).
-
Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Add o-xylene (or toluene, 1.0 eq.) to the suspension.
-
Acylation: Slowly add methyl oxalyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Causality: The Lewis acid AlCl₃ activates the oxalyl chloride for electrophilic aromatic substitution. The reaction is exothermic and must be cooled to prevent side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 2: Oximation to prepare (E)-methyl 2-(methoxyimino)-2-(o-tolyl)acetate [21]
-
Reaction Setup: Dissolve the ketoester from Step 1 (1.0 eq.) in methanol.
-
Addition of Reagent: Add methoxyamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) to the solution.
-
Causality: Sodium acetate acts as a base to neutralize the HCl salt of the hydroxylamine, liberating the free nucleophile for reaction with the ketone.
-
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization to yield the desired (E)-isomer.
Protocol 2: In Vitro Assay for Human Mitochondrial Complex III Activity[9][19]
This protocol measures the activity of human mitochondrial Complex III by monitoring the reduction of cytochrome c.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM EDTA.
-
Substrate Solution: Coenzyme Q₂H₂ (reduced). Prepare fresh by reducing Coenzyme Q₂ with sodium borohydride.
-
Cytochrome c Solution: 50 µM Cytochrome c (from bovine heart) in Assay Buffer.
-
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and create a serial dilution series.
-
Inhibitor Control: Antimycin A (a known Complex III inhibitor).
-
-
Mitochondrial Isolation: Isolate mitochondria from a relevant human cell line (e.g., HeLa or a cancer cell line of interest) using differential centrifugation. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Procedure (96-well plate format):
-
Add 180 µL of Assay Buffer to each well.
-
Add 2 µL of the test compound dilution (or DMSO for vehicle control, Antimycin A for positive control).
-
Add 10 µL of isolated mitochondria (e.g., 5-10 µg of total protein).
-
Incubate for 5 minutes at 30 °C.
-
Initiate the reaction by adding 10 µL of Cytochrome c solution and 5 µL of Coenzyme Q₂H₂ substrate.
-
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes.
-
Self-Validation: The reaction rate should be linear over time. The vehicle control establishes the 100% activity level, while the Antimycin A control should show near-complete inhibition, validating the assay's performance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition vs. log[concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Part 5: Conclusion and Future Directions
The this compound pharmacophore represents a scaffold with a proven track record of potent biological activity, albeit in a non-human context. The structural rigidity imparted by the ortho-methyl group, combined with favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The clear mechanistic link between the agrochemical target (fungal Complex III) and a validated human therapeutic target (human Complex III in cancer) provides a strong, rational basis for exploration.
Future work should focus on synthesizing and screening focused libraries of this compound analogs against human targets. By applying modern medicinal chemistry strategies, including bioisosteric replacement and structure-based design, it is highly plausible that this humble scaffold can be optimized into novel clinical candidates for treating cancer and potentially other diseases linked to mitochondrial dysfunction. This guide provides the foundational knowledge and practical methodologies to begin that journey.
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PubChem. (n.d.). Trifloxystrobin. Retrieved from [Link]
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Sato, Y., et al. (2024). Inhibition of melanoma cell proliferation by strobilurins isolated from mushrooms and their synthetic analogues. Journal of Natural Products, 87(4), 853-861. Retrieved from [Link]
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Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
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Li, Z., et al. (2013). Synthesis of novel strobilurin-pyrimidine derivatives and their antiproliferative activity against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(12), 3624-3627. Retrieved from [Link]
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PubChem. (n.d.). Trifloxystrobin - Metabolism/Metabolites. Retrieved from [Link]
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Tse, E., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8476-8496. Retrieved from [Link]
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Esser, L., & Xia, D. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Tropical Medicine and Infectious Disease, 9(2), 39. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(m-tolyl)acetate. Retrieved from [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 52-101). Elsevier. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. Scientific Reports, 8(1), 7854. Retrieved from [Link]
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Papalazarou, V., et al. (2018). Strobilurin fungicide kresoxim-methyl effects on a cancerous neural cell line: oxidant/antioxidant responses and in vitro migration. Toxicology Mechanisms and Methods, 28(9), 709-716. Retrieved from [Link]
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Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Retrieved from [Link]
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Liu, Z., et al. (2025). A brief review of strobilurin fungicides: environmental exposure, transformation, and toxicity. New Contaminants, 1, 2. Retrieved from [Link]
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American Chemical Society. (2025). Applications of bioisosteres in the design of biologically active compounds. Retrieved from [Link]
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Moore, D. (n.d.). Strobilurins: Evolution of a New Class of Active Substances. Retrieved from [Link]
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AERU. (n.d.). Trifloxystrobin (Ref: CGA 279202). University of Hertfordshire. Retrieved from [Link]
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MUSC Hollings Cancer Center. (2025). Mitochondrial-targeting drug attacks cancer cells from within. Retrieved from [Link]
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Google Patents. (n.d.). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][4][6][21]triazolo[4,3-a][4][21]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from
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Stockwell, B. R., et al. (2012). Development of small-molecule probes that selectively kill cells induced to express mutant RAS. Proceedings of the National Academy of Sciences, 109(46), 18883-18888. Retrieved from [Link]
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Tsubaki, M., et al. (2021). Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment. iScience, 24(12), 103493. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of Methyl o-Tolylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed analysis of the spectroscopic data for methyl o-tolylacetate (CAS No. 40851-62-5), a key organic intermediate. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide is intended to serve as an essential resource for researchers and professionals in organic synthesis, analytical chemistry, and drug development, offering not just the data itself, but also a thorough interpretation and the underlying scientific principles. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to uphold the highest standards of scientific integrity and expertise.
Introduction: The Significance of this compound
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester with the chemical formula C₁₀H₁₂O₂. Its structure, featuring a methyl-substituted benzene ring attached to a methyl acetate moiety, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The precise characterization of this compound is paramount for ensuring the purity, identity, and quality of starting materials and intermediates in a research and development setting.
Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of organic molecules. This guide provides an in-depth examination of the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering a foundational understanding for its identification and use in complex synthetic pathways.
Molecular Structure and Isomerism
The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The "ortho" substitution on the benzene ring, where the methyl and the acetate groups are on adjacent carbons (positions 1 and 2), creates a specific electronic and steric environment that is reflected in its spectral data.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its isomeric purity and structural integrity.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the ester methyl protons, and the aromatic methyl protons. The chemical shifts and coupling patterns are highly informative.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.10 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.65 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~3.60 | Singlet | 3H | Ester methyl protons (-OCH₃) |
| ~2.30 | Singlet | 3H | Aromatic methyl protons (-CH₃) |
Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Expert Interpretation:
-
Aromatic Region (δ 7.10-7.20): The four protons on the ortho-substituted benzene ring will give rise to a complex multiplet. The proximity of the electron-withdrawing ester group and the electron-donating methyl group influences the electronic environment of these protons, leading to overlapping signals.
-
Methylene Protons (δ ~3.65): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group appear as a singlet. Their chemical shift is downfield due to the deshielding effect of both the aromatic ring and the carbonyl group.
-
Ester Methyl Protons (δ ~3.60): The three protons of the methyl group attached to the ester oxygen appear as a sharp singlet. This is a characteristic chemical shift for methyl esters.
-
Aromatic Methyl Protons (δ ~2.30): The three protons of the methyl group directly attached to the benzene ring resonate as a singlet in the upfield region, which is typical for aryl methyl groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | Carbonyl carbon (C=O) |
| ~136 | Aromatic C-CH₃ |
| ~134 | Aromatic C-CH₂ |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic CH |
| ~52 | Ester methyl carbon (-OCH₃) |
| ~39 | Methylene carbon (-CH₂) |
| ~19 | Aromatic methyl carbon (-CH₃) |
Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.
Expert Interpretation:
-
Carbonyl Carbon (δ ~172): The carbonyl carbon of the ester group is the most downfield signal, which is a highly characteristic chemical shift.
-
Aromatic Carbons (δ ~125-136): The six aromatic carbons will show distinct signals. The two quaternary carbons (attached to the methyl and methylene groups) will have different chemical shifts from the four protonated aromatic carbons.
-
Ester Methyl Carbon (δ ~52): The carbon of the ester's methyl group appears in the typical region for such functionalities.
-
Methylene Carbon (δ ~39): The benzylic methylene carbon is found at a characteristic chemical shift.
-
Aromatic Methyl Carbon (δ ~19): The carbon of the methyl group on the aromatic ring is the most upfield signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and aromatic functionalities.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (ester) stretch |
| ~1600, ~1450 | Medium-Weak | C=C (aromatic) stretch |
| ~1200 | Strong | C-O (ester) stretch |
Note: Predicted values based on typical IR absorption frequencies.
Expert Interpretation:
-
C=O Stretch ( ~1735 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is definitive for the presence of the ester carbonyl group.
-
C-H Stretches (~2950-3050 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while the peak around 2950 cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.
-
C-O Stretch (~1200 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretching of the ester group.
-
Aromatic C=C Stretches (~1450-1600 cm⁻¹): Several weaker bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the structure.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 105 | [M - OCH₃]⁺ or [M - COOCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Note: Predicted fragmentation based on common fragmentation pathways for similar compounds.
Expert Interpretation:
-
Molecular Ion Peak (m/z 164): The peak at m/z 164 corresponds to the molecular weight of this compound, confirming its elemental composition of C₁₀H₁₂O₂.
-
Base Peak (m/z 105): A prominent peak at m/z 105 is expected, likely corresponding to the loss of the methoxy radical (-•OCH₃) or the entire methoxycarbonyl radical (-•COOCH₃) followed by rearrangement to form a stable acylium ion.
-
Tropylium Ion (m/z 91): The presence of a peak at m/z 91 is a very common feature for compounds containing a benzyl group, corresponding to the stable tropylium cation.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Adherence to these methodologies ensures data quality and reproducibility.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) as the ionization method to induce fragmentation.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and robust characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous identification and purity assessment of this important chemical intermediate. The interpretations and protocols provided herein are designed to assist researchers in their daily work, ensuring a high degree of scientific rigor and confidence in their results.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for CID 7021479, Methyl 2-(2-methylphenyl)acetate. National Center for Biotechnology Information. [Link]
The Chemical Reactivity of Methyl o-Tolylacetate: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the chemical reactivity of methyl o-tolylacetate, a versatile reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core reactions of this compound, offering not just procedural steps but also the underlying mechanistic principles and strategic considerations for its application.
Introduction: The Structural and Electronic Landscape of this compound
This compound, with the chemical formula C10H12O2, possesses a unique structural combination: an ester functional group directly attached to a methylene bridge, which in turn is connected to an ortho-substituted toluene ring. This arrangement gives rise to a rich and varied chemical reactivity, with three primary sites for chemical transformation: the ester carbonyl, the α-protons of the acetate moiety, and the aromatic ring with its benzylic methyl group. Understanding the interplay of electronic and steric effects inherent in this structure is paramount to predicting and controlling its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40851-62-5 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | Liquid[1] |
| Storage | Sealed in dry, 2-8°C[1] |
I. Reactions at the Ester Functional Group
The ester moiety is a primary site of reactivity in this compound, susceptible to nucleophilic acyl substitution reactions.
Hydrolysis: Cleavage to o-Tolylacetic Acid
The hydrolysis of this compound to its corresponding carboxylic acid, o-tolylacetic acid, can be achieved under both acidic and basic conditions. This reaction is fundamental for the synthesis of derivatives requiring a free carboxylic acid group.
Mechanism of Ester Hydrolysis:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of a methoxide ion, a poor leaving group, is driven by the formation of the resonance-stabilized carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the neutral carboxylic acid.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general procedure for ester saponification and should be optimized for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent such as a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1 to 1.5 equivalents), to the ester solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify with a mineral acid (e.g., HCl) until the pH is acidic, leading to the precipitation of o-tolylacetic acid.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
II. Reactivity of the Enolate: Carbon-Carbon Bond Formation
The presence of α-protons on the carbon adjacent to the carbonyl group imparts acidity, allowing for the formation of a nucleophilic enolate ion. This enolate is a key intermediate for the construction of more complex molecular architectures.
Enolate Alkylation: Synthesis of α-Substituted Derivatives
The enolate of this compound can be alkylated by reaction with an alkyl halide in an SN2 reaction.[2] This allows for the introduction of a wide variety of alkyl substituents at the α-position.
Causality in Experimental Design:
The choice of base is critical for the successful alkylation of esters. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible deprotonation, thus minimizing self-condensation side reactions.[2] The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the enolate and prevent unwanted side reactions.
Experimental Protocol: α-Alkylation of this compound
This protocol is adapted from procedures for the alkylation of similar esters and requires optimization.
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Addition of Ester: Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for a period to ensure complete enolate formation.
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution at -78 °C. Allow the reaction to proceed at this temperature and then gradually warm to room temperature.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Claisen Condensation: Formation of β-Keto Esters
The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[3] The self-condensation of this compound would yield a β-keto ester.
Mechanism of the Claisen Condensation:
The reaction is initiated by the deprotonation of the α-carbon of one ester molecule to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent elimination of an alkoxide ion from the tetrahedral intermediate forms the β-keto ester.[3] The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which has more acidic α-protons.
Experimental Protocol: Claisen Condensation of this compound
This is a general protocol and requires careful optimization for this specific substrate.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) to an anhydrous solvent like toluene or THF.
-
Addition of Ester: Slowly add this compound to the base suspension at room temperature or with gentle heating.
-
Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Acidic Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H2SO4) to neutralize the base and protonate the enolate of the β-keto ester.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The product can be purified by distillation or chromatography.
III. Reactions Involving the Aromatic Ring and Benzylic Position
The substituted benzene ring of this compound offers further opportunities for functionalization through electrophilic aromatic substitution and reactions at the benzylic methyl group.
Electrophilic Aromatic Substitution
The ortho-tolyl group in this compound contains two activating groups: the methyl group and the methylene-ester substituent. Both are ortho, para-directing. The steric hindrance from the ortho-methyl group and the methylene-ester will influence the regioselectivity of incoming electrophiles.
Nitration:
Nitration of the aromatic ring introduces a nitro group, a versatile functional group for further transformations. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity will be a key consideration, with substitution likely occurring at the positions para to the methyl and methylene-ester groups, and to a lesser extent, ortho to the methyl group.
Friedel-Crafts Acylation:
The Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride. The reaction typically shows high regioselectivity for the para position due to steric hindrance at the ortho positions.[4]
Experimental Protocol: Friedel-Crafts Acylation of this compound
This is a general protocol for Friedel-Crafts acylation and must be adapted and optimized.
-
Catalyst Suspension: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl3) in a dry, non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS2) at 0 °C.
-
Acylating Agent Addition: Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension.
-
Substrate Addition: Add a solution of this compound in the same solvent to the reaction mixture dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Reactions at the Benzylic Methyl Group
The methyl group attached to the aromatic ring is a benzylic position and is susceptible to radical reactions.
Benzylic Bromination:
Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction introduces a bromine atom at the benzylic position, creating a versatile intermediate for subsequent nucleophilic substitution reactions. A study on the benzylic bromination of a derivative, methoxyimino-o-tolyl-acetic acid methyl ester, found that using 1,2-dichlorobenzene as a solvent provided a high yield of the brominated product.[5]
Experimental Protocol: Benzylic Bromination of this compound
This protocol is based on the bromination of a similar substrate and should be optimized.[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound in 1,2-dichlorobenzene.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).
-
Heating: Heat the reaction mixture (e.g., to 80 °C) and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
IV. Reduction of the Ester
The ester functional group of this compound can be reduced to a primary alcohol, 2-(o-tolyl)ethanol, using strong reducing agents.
Reduction with Lithium Aluminum Hydride (LiAlH4):
Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols.[6][7] The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[6]
Experimental Protocol: Reduction of this compound with LiAlH4
This is a general procedure for the LiAlH4 reduction of esters and requires strict adherence to safety precautions due to the high reactivity of LiAlH4.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or THF.
-
Substrate Addition: Cool the LiAlH4 suspension in an ice bath. Add a solution of this compound in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete reduction.
-
Quenching (Caution!): Cool the reaction mixture in an ice bath and very carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate.
-
Work-up and Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with the ether solvent. Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(o-tolyl)ethanol.
-
Purification: The product can be purified by distillation under reduced pressure or by column chromatography.
V. Spectroscopic Characterization
The structural elucidation and purity assessment of this compound and its reaction products are typically performed using a combination of spectroscopic techniques.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons, a singlet for the benzylic methylene protons, a singlet for the tolyl methyl protons, and a multiplet for the four aromatic protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the ester methyl carbon, the benzylic methylene carbon, the tolyl methyl carbon, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1735-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. For the isomeric methyl p-tolylacetate, major fragments are observed at m/z 105 and 164.[8]
Conclusion
This compound is a valuable synthetic intermediate with a diverse range of chemical reactivity. Its ester, enolizable methylene, and substituted aromatic functionalities provide multiple avenues for molecular elaboration. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are essential for harnessing the full synthetic potential of this compound in the development of novel molecules for research and pharmaceutical applications.
References
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PubChem. Methyl p-tolylacetate | C10H12O2 | CID 90265. National Center for Biotechnology Information. (URL: [Link])
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Lee, K. et al. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Chemical Society, 61(5), 270-274. (URL: [Link])
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (URL: [Link])
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Homework.Study.com. Write a complete mechanism for the reduction of methyl acetate by lithium aluminum hydride. (URL: [Link])
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PubChem. Methyl o-toluate | C9H10O2 | CID 33094. National Center for Biotechnology Information. (URL: [Link])
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Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (URL: [Link])
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). (URL: [Link])
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Khan Academy. Preparation of alcohols using LiAlH4. (URL: [Link])
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (URL: [Link])
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). (URL: [Link])
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Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. (URL: [Link])
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Alkylation of enolates. (URL: [Link])
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ResearchGate. (2014). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... (URL: [Link])
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Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. (URL: [Link])
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. (URL: [Link])
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Organic Chemistry Portal. Friedel-Crafts Acylation. (URL: [Link])
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NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (URL: [Link])
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Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. (URL: [Link])
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University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (URL: [Link])
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PubChem. Methyl (2E)-(methoxyimino)(2-methylphenyl)acetate | C11H13NO3 | CID 10998216. National Center for Biotechnology Information. (URL: [Link])
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PubChem. Ethyl m-tolylacetate | C11H14O2 | CID 96574. National Center for Biotechnology Information. (URL: [Link])
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YouTube. (2025). Alkylation of Enolates. (URL: [Link])
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Chemistry LibreTexts. (2019). 21.9: The Claisen Condensation Reactions of Esters. (URL: [Link])
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A Senior Application Scientist's Guide to the Hydrolysis of Methyl o-tolylacetate to o-tolylacetic Acid
This guide offers an in-depth exploration of the chemical transformation of methyl o-tolylacetate into o-tolylacetic acid, a critical process for the synthesis of key pharmaceutical intermediates. As a vital precursor in the manufacturing of drugs such as Diclofenac, the efficient and high-purity synthesis of o-tolylacetic acid is of paramount importance to researchers and professionals in drug development.[1][2] This document moves beyond simple procedural outlines to dissect the underlying mechanistic principles, provide a field-proven experimental protocol, and detail the analytical characterization required to validate the final product, ensuring a holistic understanding for the practicing scientist.
Mechanistic Foundations of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol is a fundamental reaction in organic chemistry known as hydrolysis.[3] This transformation can be effectively achieved under either basic or acidic conditions, with each pathway proceeding through a distinct, well-studied mechanism. The choice between these methods is a critical experimental decision, dictated by the substrate's stability and the desired reaction outcome (e.g., equilibrium control vs. reaction completion).
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, commonly known as saponification, is the most prevalent and often preferred method for this transformation due to its irreversible nature.[4] The term originates from its use in soap production from fats (triglycerides). The reaction is more accurately described as base-promoted, as the hydroxide ion is consumed as a reagent rather than regenerated as a catalyst.[3][5]
The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The reaction initiates with the attack of a hydroxide ion (a strong nucleophile) at the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[6][7]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the alkoxide (in this case, methoxide, CH₃O⁻) as the leaving group.[6]
-
Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (conjugate acid methanol pKa ≈ 15-16).[6] This final, highly favorable proton transfer forms a stable carboxylate salt and methanol.[7] This step is the thermodynamic driving force that renders the overall reaction irreversible, pushing it to completion.[6][8]
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis operates via a different, fully reversible mechanism, which is the microscopic reverse of the Fischer esterification process.[3][9]
The mechanism involves the following equilibrium steps:
-
Carbonyl Protonation: The reaction begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺).[10][11] This step significantly increases the electrophilicity of the carbonyl carbon.[5][9]
-
Nucleophilic Attack: A weak nucleophile, a water molecule, attacks the now highly electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[5][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the methoxy group into a good leaving group (methanol).[9][11]
-
Elimination & Deprotonation: The intermediate collapses, eliminating a molecule of methanol. The resulting protonated carboxylic acid is then deprotonated by a water molecule to yield the final o-tolylacetic acid and regenerate the hydronium ion catalyst.[9][10]
Because every step is reversible, the reaction reaches an equilibrium. To drive the reaction toward the products, a large excess of water is required, in accordance with Le Châtelier's principle.[3][10][11]
Comparative Rationale: Saponification vs. Acid Catalysis
The selection of the hydrolysis method is a critical decision. For preparative synthesis where high yield and completion are desired, saponification is almost always the superior choice.
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis |
| Reversibility | Irreversible[8] | Reversible[3][10] |
| Driving Force | Final acid-base step forms a stable carboxylate salt[7] | Use of excess water to shift equilibrium |
| Reagent Stoichiometry | Base is a reagent, consumed stoichiometrically[3] | Acid is a true catalyst, used in small amounts |
| Reaction Completion | Proceeds to completion | Reaches an equilibrium state |
| Workup | Requires a final acidification step to isolate the free acid[6] | Direct extraction of the carboxylic acid |
| General Preference | Preferred for preparative synthesis due to high, reliable yields | Often used for mechanistic studies or when substrates are base-sensitive |
Field-Proven Experimental Protocol: Saponification of this compound
This protocol details a robust and reliable method for the hydrolysis of this compound using sodium hydroxide.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Round-bottom flask |
| Sodium Hydroxide (NaOH) | Reflux condenser |
| Methanol (MeOH) | Magnetic stirrer and stir bar |
| Deionized Water | Heating mantle |
| Diethyl ether (or Ethyl acetate) | Separatory funnel |
| Concentrated Hydrochloric Acid (HCl) | Beakers, Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Brine (saturated NaCl solution) | pH paper or pH meter |
| TLC plates (silica gel) | Buchner funnel and filter flask |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 3-5 mL per gram of ester). In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide (NaOH) and add it to the flask (approx. 1.5-2.0 eq.).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Causality Note: Heating increases the reaction rate, ensuring the hydrolysis proceeds in a reasonable timeframe.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt at the baseline indicates completion.
-
Initial Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with deionized water and transfer to a separatory funnel.
-
Extraction of Impurities: Extract the aqueous solution with diethyl ether (2 x 50 mL for a medium-scale reaction). Discard the organic layers, which contain any unreacted starting material or neutral impurities. Self-Validation Note: This step ensures that the final product is not contaminated with starting material.
-
Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A white precipitate of o-tolylacetic acid should form. Causality Note: This step protonates the soluble o-tolylacetate salt, converting it to the less soluble free carboxylic acid, causing it to precipitate.[6][12]
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). The o-tolylacetic acid will move into the organic phase.
-
Drying and Isolation: Combine the organic extracts and wash them once with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude o-tolylacetic acid as a solid.
-
Purification: For high purity, recrystallize the crude product from a suitable solvent system, such as a mixture of water and ethanol or toluene.[12][13]
Analytical Characterization of o-Tolylacetic Acid
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized o-tolylacetic acid.
| Characterization Technique | Expected Results for o-Tolylacetic Acid |
| Molecular Formula | C₉H₁₀O₂[14][15] |
| Molecular Weight | 150.17 g/mol [1][15] |
| Appearance | White to off-white crystalline solid[16] |
| Melting Point | 87-90 °C[16][17] |
| FTIR (KBr, cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch (~1700), aromatic C=C stretches (~1600, 1495)[13] |
| ¹H NMR (CDCl₃, ppm) | δ ~11-12 (br s, 1H, -COOH), ~7.2 (m, 4H, Ar-H), ~3.7 (s, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~178 (-COOH), ~136 (Ar-C), ~131 (Ar-CH), ~130 (Ar-C), ~129 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~39 (-CH₂-), ~19 (-CH₃) |
| Mass Spec. (EI, m/z) | 150 (M⁺), 105 ([M-COOH]⁺), 91 (tropylium ion)[14] |
Conclusion
The hydrolysis of this compound to o-tolylacetic acid is a cornerstone reaction for accessing valuable pharmaceutical building blocks. While both acid- and base-catalyzed pathways are mechanistically viable, the saponification route offers a decisive advantage for preparative synthesis due to its irreversible nature, which drives the reaction to completion and ensures high yields. The detailed protocol and characterization data provided in this guide constitute a self-validating system, empowering researchers to confidently produce and verify high-purity o-tolylacetic acid. This foundational knowledge is critical for professionals in drug discovery and development, where the integrity of starting materials directly impacts the success of subsequent synthetic endeavors.
References
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Mechanism of ester hydrolysis. (2019). YouTube. Retrieved from [Link]
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Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
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Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
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Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023). StudySmarter. Retrieved from [Link]
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Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
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o-Tolylacetic acid (CAS No: 644-36-0) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
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Saponification-Typical procedures. (2024). OperaChem. Retrieved from [Link]
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The Solubility of Methyl o-Tolylacetate in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of methyl o-tolylacetate in common organic solvents. While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, qualitative observations from related compounds, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals. By understanding the physicochemical properties of this compound and employing the rigorous methodologies outlined herein, users can accurately determine its solubility for applications ranging from reaction optimization and purification to formulation development. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of the subject matter.
Introduction: The Significance of Solubility in a Scientific Context
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound, an ester with applications in organic synthesis, understanding its solubility profile is paramount for several reasons:
-
Reaction Kinetics and Stoichiometry: In synthetic chemistry, the rate and extent of a reaction are profoundly influenced by the ability of reactants to be in the same phase. A solvent that effectively dissolves this compound and other reagents ensures optimal molecular interaction, leading to higher yields and reaction rates.
-
Purification and Crystallization: Solubility differences are the basis for techniques like recrystallization and liquid-liquid extraction. Knowledge of this compound's solubility in various solvents allows for the selection of appropriate solvent systems to isolate the compound from impurities.
-
Formulation and Drug Delivery: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an excipient is a critical determinant of its bioavailability and the design of its dosage form. While this compound is not typically an API, its derivatives may be, and understanding the solubility of the parent structure provides valuable insights.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide qualitative assessments, and most importantly, equip the reader with robust experimental protocols for precise quantitative determination.
Physicochemical Properties of this compound
A molecule's structure and inherent physical properties are the primary determinants of its solubility in a given solvent. The principle of "like dissolves like" serves as a fundamental guideline.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 40851-62-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.21 g/mol | [1] |
| Appearance | Colorless liquid (likely) | Inferred from isomers |
| Density | ~1.035 g/cm³ | [2] |
| Boiling Point | 70-71 °C at 1 mmHg | [3] |
This compound is an aromatic ester. Its structure consists of a polar ester group (-COO-) and a larger, nonpolar aromatic ring with a methyl substituent. This duality in its structure dictates its solubility behavior. The ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The tolyl group, being nonpolar, will have favorable van der Waals interactions with nonpolar solvents.
Qualitative Solubility Profile of this compound
In the absence of extensive quantitative data, a qualitative assessment based on structural analogy and available information for its isomers provides a strong predictive framework.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While this compound cannot donate hydrogen bonds, its ester carbonyl oxygen can act as a hydrogen bond acceptor. Therefore, it is expected to be soluble in short-chain alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess significant dipole moments but lack acidic protons. The dipole of the ester group in this compound will interact favorably with the dipoles of these solvents. For the isomeric m-tolyl acetate, solubility in DMSO has been noted[4]. It is highly probable that this compound is soluble in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in van der Waals interactions. The nonpolar tolyl group of this compound will have favorable interactions with these solvents. Therefore, good solubility is anticipated. For the related methyl phenylacetate, it is described as being soluble in most organic solvents[5][6][7][8][9].
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions. This compound is expected to be soluble in these solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Hydrogen bond accepting capability and dipole-dipole interactions. |
| Ethanol | Polar Protic | Soluble | Hydrogen bond accepting capability and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Soluble | "Like dissolves like" - both are esters with similar polarity. |
| Dichloromethane | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Diethyl Ether | Moderately Polar | Soluble | Favorable dipole-dipole and van der Waals interactions. |
| Toluene | Nonpolar | Soluble | Strong van der Waals interactions due to the aromatic ring. |
| Hexane | Nonpolar | Soluble to Moderately Soluble | van der Waals interactions with the tolyl group may be sufficient. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong dipole-dipole interactions; isomer is known to be soluble[4]. |
Experimental Determination of Solubility: Protocols and Workflows
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is essential. The following section details robust protocols for determining the solubility of this compound.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat[10][11][12][13][14].
-
Avoiding inhalation of vapors and contact with skin and eyes[10].
-
Keeping containers tightly closed when not in use and storing them in a cool, dry place away from ignition sources[11].
Gravimetric Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Principle: An excess of the solute (this compound) is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined gravimetrically.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solute is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation. Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
Chromatographic Method (HPLC)
This method is particularly useful for lower solubility compounds or when dealing with complex mixtures.
Principle: A saturated solution is prepared and then analyzed by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis). The concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Step-by-Step Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a calibration curve.
-
Sample Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.
Diagram of the HPLC-Based Solubility Determination Workflow:
Caption: Workflow for HPLC-Based Solubility Determination.
Conclusion
This technical guide has provided a thorough examination of the solubility of this compound in organic solvents. While quantitative data remains sparse in the literature, a strong understanding of its physicochemical properties allows for reliable qualitative predictions. More importantly, the detailed experimental protocols for gravimetric and chromatographic methods provide the necessary tools for researchers to determine precise solubility values. Adherence to these protocols, coupled with stringent safety practices, will ensure the generation of high-quality, reproducible data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
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Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling and Management of Methyl o-tolylacetate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 40851-62-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven insights to ensure the responsible and safe use of this compound in a laboratory setting. The structure of this guide is designed to logically flow from hazard identification to practical application of safety measures and emergency response.
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an ester with applications in chemical synthesis.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment, as these characteristics dictate its behavior and potential risks during handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 40851-62-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3] |
| Molecular Weight | 164.20 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 70-71°C @ 1 mmHg | [3] |
| Density | 1.035 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
Section 2: Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with irritation and acute toxicity if swallowed. A clear understanding of these hazards is non-negotiable for all personnel handling this chemical.
The compound is designated with the GHS07 pictogram, indicating that it can cause less severe, but still significant, health effects.
GHS Hazard Profile for this compound
Caption: A standard workflow for the safe handling of this compound.
Section 4: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against exposure. The choice of equipment is directly dictated by the compound's hazard profile: skin, eye, and respiratory irritation.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. [4] | Protects against splashes that can cause serious eye irritation. [1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile) and a lab coat. [4][5] | Prevents direct skin contact, which can cause irritation. [1] |
| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. [5]| Minimizes inhalation of vapors that may cause respiratory irritation. [1]|
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions : Store in a tightly-closed container in a cool, dry, and well-ventilated area. [1][5]Recommended storage temperature is between 2-8°C. * Ignition Sources : Keep away from heat, sparks, and open flames. [5]* Incompatible Materials : Avoid contact with strong oxidizing agents. [5]
Section 6: Emergency Procedures
All laboratory personnel must be trained to respond effectively to emergencies. Immediate and correct action can significantly mitigate the consequences of an accident.
Accidental Release Measures
-
Evacuate : Evacuate unprotected personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Prevent further leakage if it is safe to do so. Absorb the spill with an inert material such as vermiculite, sand, or earth. [5]4. Collect : Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal. [5]5. Decontaminate : Clean the spill area thoroughly.
First Aid Measures
The immediate removal of contaminated clothing is a priority in any exposure scenario. [1]Always consult a physician and show them the Safety Data Sheet. [1]
-
If Swallowed : Do NOT induce vomiting. [1][5]Rinse the mouth with water and call a poison center or doctor immediately. [1]* If on Skin : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [1][5]Seek medical advice if irritation occurs. [1]* If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical aid. [1][5]* If in Eyes : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. [1]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention. [1]
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or chemical foam. [1]* Specific Hazards : During a fire, irritating and toxic gases, such as carbon oxides, may be generated. [1][5]* Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [1][5]
Section 7: Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant. [1]* Waste management must be in full compliance with all federal, state, and local regulations. [6]Do not allow the product to enter drains or waterways. [1]
Section 8: References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). Methyl p-tolylacetate. Retrieved from [Link]
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A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
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Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet acc. to OSHA HCS: Methyl Acetate. Retrieved from [Link]
-
Brenntag. (2013, September 20). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
Sources
Core Chemical Identity and Rationale for Hazard Assessment
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl o-tolylacetate
This guide provides an in-depth analysis of the safety, handling, and emergency protocols associated with this compound (CAS No. 40851-62-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard MSDS template. It synthesizes critical safety data with practical, field-proven insights, explaining the causality behind experimental choices to ensure a self-validating system of laboratory safety.
This compound, also known as methyl 2-(2-methylphenyl)acetate, is an aromatic ester.[1][2] Its structure, comprising an aromatic ring and an ester functional group, dictates its physical properties and toxicological profile. Understanding this structure is fundamental to anticipating its behavior and associated hazards. The ester linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, while the aromatic component contributes to its moderate solubility in organic solvents and characteristic odor.[2]
The primary directive for handling this compound is rooted in its GHS (Globally Harmonized System) classification, which identifies it as a substance requiring careful management to avoid irritation and acute toxicity.[1][3]
Key Identification Parameters
| Identifier | Value | Source(s) |
| CAS Number | 40851-62-5 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1] |
| Synonyms | Methyl 2-(o-tolyl)acetate, methyl (2-methylphenyl)acetate, 2-Methyl-benzeneacetic acid Methyl ester | [1][2][3] |
Physicochemical Properties and Their Safety Implications
The physical state and properties of a chemical are direct inputs into its risk assessment. As a liquid at ambient temperature, this compound presents risks of splashes, spills, and vapor generation.[1][4]
Table of Physicochemical Data
| Property | Value | Safety Implication & Rationale | Source(s) |
| Physical State | Liquid | Risk of splash and spill; requires containment and appropriate PPE. | [1][4] |
| Appearance | Colorless to pale yellow liquid | Allows for visual identification of spills. | [2][4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Recommended for maintaining chemical stability and minimizing vapor pressure. | [1] |
| Flash Point | No data available for o-isomer. The related m-tolyl acetate isomer has a flash point of 92°C (197.6°F). | The lack of data necessitates a cautious approach. Assuming it is a combustible liquid , ignition sources must be controlled. The value for the meta-isomer suggests that ignition requires a moderate degree of heating. | [4][5] |
| Occupational Exposure Limits (PEL, TLV) | Not established | In the absence of defined limits, the principle of ALARA (As Low As Reasonably Achievable) must be applied. Engineering controls are the primary means of minimizing exposure. | [3][6] |
Hazard Analysis and Toxicological Profile
This compound is classified as a hazardous substance.[1][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as being harmful if ingested.[3] It is crucial to understand that for this specific compound, comprehensive toxicological studies are limited, and one supplier notes the health hazards have not been fully investigated.[7] This data gap mandates a conservative approach to handling.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements | Causality & Required Precautions | Source(s) |
| Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H302: Justifies strict prohibition of eating/drinking in the lab and mandates immediate medical attention upon ingestion.H315: The chemical can disrupt the lipid barrier of the skin, leading to inflammation. This necessitates the use of chemical-resistant gloves (e.g., Nitrile) and a lab coat.H319: The compound can cause significant, potentially damaging, inflammation to eye tissue. This is the primary driver for wearing chemical splash goggles.H335: Vapors or aerosols can irritate the mucous membranes of the respiratory tract. This is the critical reason why all work must be conducted within a certified chemical fume hood. | [1][3][8] |
Note: One supplier SDS states that based on their available data, the classification criteria are not met, but multiple other sources concur on the GHS warnings listed above.[4]
Engineering and Personal Protective Controls: A Self-Validating System
A robust safety protocol relies on a multi-layered defense system where engineering controls are primary and Personal Protective Equipment (PPE) is the essential final barrier. This system is self-validating: the known hazards (Section 3) dictate the required controls, and the proper use of these controls mitigates the identified risks.
Workflow for Establishing Controls
Caption: Logical workflow from hazard identification to control implementation.
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles conforming to EU standard EN 166 or NIOSH standards in the US are mandatory.[6] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Skin Protection: Wear a chemical-resistant lab coat and nitrile gloves.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contamination. Contaminated clothing should be removed and washed before reuse.[3]
-
Respiratory Protection: All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors.[7]
Protocols for Handling, Storage, and Disposal
Adherence to standardized protocols is critical for ensuring safety and experimental integrity.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before beginning work, ensure a chemical spill kit is readily available. Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Don PPE: Put on all required PPE as specified in Section 4, including a lab coat, nitrile gloves, and chemical splash goggles.
-
Work Execution: Conduct all manipulations of the chemical exclusively within the fume hood.[7] Keep the container tightly closed when not in use.[3]
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3] Decontaminate the work surface.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[3][6] Recommended storage is between 2-8°C.[1]
Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including used absorbents from spills, empty containers, and contaminated gloves, must be treated as hazardous waste.
-
Containment: Collect waste in a designated, properly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of the hazardous waste through an approved institutional or commercial waste disposal plant, following all local and national regulations.[3][7]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | Protocol | Rationale | Source(s) |
| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. | To remove the individual from the source of respiratory irritation and provide respiratory support. | [3] |
| Skin Contact | 1. Immediately flush skin with plenty of soap and water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical advice if irritation occurs or persists. | To physically remove the irritant from the skin surface and reduce contact time. | [3] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | To dilute and flush the irritant from the sensitive eye tissues. Prolonged rinsing is critical. | [3][6] |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a poison center or doctor immediately. | Vomiting can introduce the volatile chemical into the lungs, causing further damage. Medical professionals need to be alerted due to the "Harmful if swallowed" classification. | [3] |
Chemical Spill Response Protocol
This protocol is for small, manageable spills (<500 mL) by trained laboratory personnel. For large spills, evacuate the area and contact emergency responders.[9][10]
Caption: Step-by-step decision workflow for a small chemical spill.
-
Alert & Assess: Immediately alert personnel in the vicinity. Evaluate the spill size and potential for vapor spread.[11][12]
-
Control Ignition Sources: Since the material is combustible, extinguish any nearby open flames and remove ignition sources.[10][12]
-
Don Appropriate PPE: Ensure you are wearing the correct PPE, including chemical splash goggles, lab coat, and double-gloving with nitrile gloves if necessary.
-
Contain the Spill: Prevent the spill from spreading. Use an unreactive, absorbent material (such as spill pads, vermiculite, or sand) to create a dike around the edges of the spill.[9][10]
-
Absorb the Liquid: Cover the spill with the absorbent material, starting from the outside and working inward to minimize vapor release.[11] Allow the material to be fully absorbed.
-
Collect the Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[9] Place it into a heavy-duty plastic bag or a sealable container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Dispose: Seal and label the waste container as hazardous waste. Dispose of it according to institutional protocols.[9][13]
-
Report: Report the incident to the laboratory supervisor and the appropriate institutional safety office.[10]
References
-
Division of Research Safety, University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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Environmental Health & Safety, University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Safety & Risk Services, The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
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Bellevue College. (n.d.). Synthesis of Esters. Retrieved from [Link]
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SmartLabs. (n.d.). Esterification. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). METHYL ACETATE. Retrieved from [Link]
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The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Methyl acetate - IDLH. Retrieved from [Link]
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Kropac, J. (n.d.). Lab: Esterification. Ms. kropac - SCH 4U. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: this compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (2003, June). METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]
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Birney, D. M., & Starnes, S. D. (1999). Fragrant Esters. J. Chem. Educ., 76(11), 1560. Adapted in a lab handout. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). Methyl acetoacetate. Retrieved from [Link]
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Methodological & Application
laboratory synthesis protocol for Methyl o-tolylacetate
An Application Note for the Synthesis of Methyl o-tolylacetate via Fischer-Speier Esterification
Abstract
This document provides a comprehensive, field-proven protocol for the laboratory synthesis of this compound. The selected method is the Fischer-Speier esterification, a classic and efficient acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide is designed for researchers and professionals in organic synthesis and drug development, offering a detailed walkthrough from reagent preparation to product purification and characterization. Beyond a mere recitation of steps, this note elucidates the chemical principles and strategic considerations behind the protocol, ensuring both reproducibility and a deeper understanding of the process.
Introduction and Strategic Overview
This compound (CAS No: 40851-62-5) is a valuable building block in organic synthesis. Its structure, featuring a methyl ester of a phenylacetic acid derivative, makes it a useful intermediate in the creation of more complex molecules in medicinal chemistry and materials science.
The most direct and pedagogically valuable method for its synthesis is the Fischer-Speier esterification. This equilibrium-controlled reaction involves the condensation of a carboxylic acid (o-toluic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.[1] The primary advantages of this approach are the low cost and ready availability of the starting materials and the straightforwardness of the procedure. The main challenge is managing the reaction equilibrium, which is addressed by using one of the reactants in large excess to drive the reaction towards the product, in accordance with Le Châtelier's principle.[2]
Reaction Mechanism: The Fischer-Speier Esterification
Understanding the mechanism is critical for troubleshooting and optimizing the synthesis. The reaction proceeds through a series of reversible steps:[2][3]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of o-toluic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular rearrangement converts a poor leaving group (-OH) into an excellent leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated by a weak base in the solution (e.g., another molecule of methanol or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product, this compound.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis on a standard laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 10.0 g | 0.0735 | 1.0 |
| Methanol (Anhydrous) | CH₄O | 32.04 | 100 mL | 2.47 | ~33.6 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | 0.0367 | ~0.5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | - |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | - |
| Brine (Sat. NaCl) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5-10 g | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-toluic acid (10.0 g).[4][5][6]
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the o-toluic acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality: This exothermic addition must be done slowly to control the temperature and prevent side reactions.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing with stirring for 4-6 hours.[1] Causality: Heating provides the necessary activation energy for the reaction. The large excess of methanol serves as both the solvent and the driving force to shift the equilibrium towards the ester product.[7]
-
Cooling and Quenching: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Then, cool it further in an ice-water bath.
-
Solvent Removal: Remove the bulk of the excess methanol using a rotary evaporator.
-
Extraction Work-up: Transfer the remaining residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold deionized water. Shake the funnel gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.
-
Neutralization: Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution. (Repeat this wash). Causality: This step neutralizes the sulfuric acid catalyst and removes any unreacted o-toluic acid by converting it to its water-soluble sodium salt.
-
50 mL of brine (saturated NaCl solution). Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking up any emulsions.
-
-
Drying: Drain the ether layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes until the ether is clear. Causality: This step removes trace amounts of water dissolved in the ether, which is crucial before final solvent evaporation.
-
Isolation of Crude Product: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Rinse the flask and the filter paper with a small amount of fresh diethyl ether.
-
Final Purification: Remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude this compound. For higher purity, the product can be purified by vacuum distillation.
Synthesis Workflow Diagram
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analytical methods for Methyl o-tolylacetate characterization
An Application Guide to the Analytical Characterization of Methyl o-tolylacetate
Abstract
This comprehensive guide provides detailed analytical methodologies for the robust characterization of this compound (CAS No: 40851-62-5), a key aromatic ester. Intended for researchers, quality control analysts, and drug development professionals, this document outlines the fundamental principles and step-by-step protocols for employing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.
Introduction: The Analytical Imperative for this compound
This compound, also known as methyl 2-(o-tolyl)acetate, is an organic ester with the molecular formula C₁₀H₁₂O₂.[1][2] Its structural isomer, m-tolyl acetate, is noted for its use in otic solutions due to antiseptic properties, highlighting the importance of isomeric purity in related compounds.[3] The accurate and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and stability. In industries ranging from fragrance manufacturing to pharmaceutical synthesis, where it may be used as an intermediate, rigorous quality control is not merely a regulatory hurdle but a scientific necessity.
This guide moves beyond simple procedural lists to provide the foundational logic for method selection and parameter optimization. By understanding the "why" behind each step, scientists can troubleshoot effectively and adapt these protocols to their specific analytical challenges.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential for developing appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 40851-62-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Boiling Point | 70-71°C @ 1 mm Hg | [1] |
| Density | 1.035 ± 0.06 g/cm³ | [1] |
| Physical Form | Liquid |
Chromatographic Analysis: Separating and Identifying
Chromatographic techniques are the cornerstone for assessing the purity of this compound and quantifying potential impurities. Gas chromatography is particularly well-suited due to the compound's volatility.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[4] It offers unparalleled separation efficiency (GC) and definitive identification capabilities (MS). For this compound, this technique is ideal for confirming identity against spectral libraries and detecting process-related impurities, such as unreacted starting materials or side-products.[5] The choice of a low-polarity column, like one with a 5% phenyl polysiloxane phase, is based on the principle of "like dissolves like," providing excellent resolution for aromatic esters.
dot
Caption: GC-MS workflow for this compound analysis.
Protocol 2.1: GC-MS for Identity and Purity Assessment
-
Standard and Sample Preparation: a. Prepare a stock solution of a certified this compound reference standard at 1 mg/mL in high-purity ethyl acetate. b. Prepare the sample solution by accurately weighing and dissolving the test material in ethyl acetate to a final concentration of 1 mg/mL.
-
Instrumental Parameters: The following parameters serve as a validated starting point. Optimization may be required based on specific instrumentation.[6][7]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, robust instrumentation for routine analysis. |
| Injector | Split/Splitless | |
| Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A versatile, low-polarity column providing good separation for aromatic compounds. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column dimensions, balancing speed and resolution. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates volatile impurities at the start and elutes the main peak efficiently. |
| MS System | Agilent 5977 or equivalent | |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique creating reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and performance. |
| Mass Range | 40 - 450 amu | Covers the molecular ion (m/z 164.2) and expected fragments. |
-
Data Analysis: a. Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time with the certified reference standard. b. Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library). Expected fragments for a related isomer, methyl p-tolylacetate, include m/z 164 (M+), 105 (base peak), 106, and 79.[8] c. Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is preferred for the primary analyte, HPLC is invaluable for quantifying non-volatile or thermally labile impurities and can be a robust method for potency assays.[9] A reversed-phase C18 column is the workhorse of modern HPLC, separating compounds based on hydrophobicity.[10] For this compound, a mobile phase of acetonitrile and water provides sufficient eluotropic strength to achieve a reasonable retention time while allowing for the separation of more polar (earlier eluting) or less polar (later eluting) impurities.
Caption: A typical analytical method validation lifecycle.
Summary of Key Validation Parameters:
| Parameter | Purpose |
| Accuracy | Closeness of test results to the true value. |
| Precision | Agreement among a series of measurements. |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
References
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Lozano-Sánchez, J., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 929. Retrieved from [Link]
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PubChem. (n.d.). Methyl p-tolylacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Science.gov. (n.d.). validate analysis methods: Topics. Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 12: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. MCAT Content. Retrieved from [Link]
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da Silva, A. M., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30. Retrieved from [Link]
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Ghassemi, H., & Shahsavan, S. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 123-128. Retrieved from [Link]
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Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Education, 1(1), 1-10. Retrieved from [Link]
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PLOS. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLOS ONE. Retrieved from [Link]
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Rochette, P. A., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 24(9), 1689. Retrieved from [Link]
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Christie, W. W. (2002). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of the American Oil Chemists' Society, 79(4), 329-332. Retrieved from [Link]
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- 10. mdpi.com [mdpi.com]
Application Note: Determining the Purity of Methyl o-Tolylacetate by ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the determination of the absolute purity of methyl o-tolylacetate using quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We delve into the fundamental principles of qNMR, offering a detailed, step-by-step protocol that encompasses sample preparation, selection of an appropriate internal standard, instrument parameter optimization, and data analysis. The causality behind each experimental choice is explained to ensure methodological robustness and data integrity. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for purity assessment, aligning with rigorous analytical standards.
Introduction: The Power of qNMR for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique renowned for its capability in molecular structure elucidation.[1][2] Beyond its qualitative power, NMR offers a distinct advantage as a quantitative tool.[1][3] Quantitative ¹H NMR (qNMR) leverages the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[1][4][5] This fundamental principle allows for the direct measurement of the amount of an analyte, making qNMR a powerful method for determining the purity of chemical substances without the need for compound-specific calibration curves, a common requirement for chromatographic techniques.[1][4]
The absolute purity of active pharmaceutical ingredients (APIs) and other chemical entities is a critical parameter in drug development and manufacturing. The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all tested compounds to ensure that observed biological effects are not skewed by highly active impurities.[6] qNMR provides a robust and non-destructive method to obtain this crucial information with high accuracy and precision.[6][7] This application note will detail the procedure for the purity determination of this compound (Figure 1), an important intermediate in organic synthesis.
Figure 1. Chemical Structure of this compound.
The Principle of Quantitative ¹H NMR
The basis of qNMR lies in the comparison of the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard (IS) of known purity and weight.[4] The purity of the analyte can then be calculated using the following equation:
$Purity_{analyte} (%) = \frac{I_{analyte}}{I_{IS}} \times \frac{N_{IS}}{N_{analyte}} \times \frac{M_{analyte}}{M_{IS}} \times \frac{m_{IS}}{m_{analyte}} \times Purity_{IS}$
Where:
-
I : Integral value of the signal for the analyte or internal standard.
-
N : Number of protons giving rise to the selected signal.
-
M : Molar mass of the analyte or internal standard.
-
m : Mass of the analyte or internal standard.
-
PurityIS : Purity of the internal standard.[8]
The success of a qNMR experiment is heavily reliant on careful planning and execution, which can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[8]
Experimental Design and Protocol
Method Planning: The Crucial First Step
3.1.1. Selection of the Internal Standard (IS)
Choosing the right internal standard is paramount for accurate and reliable quantification.[9][10] The ideal IS should possess the following characteristics:
-
High Purity: The purity of the IS must be accurately known, preferably as a certified reference material (CRM).[9] Any error in the standard's purity directly translates into an error in the final result.[10]
-
Chemical Stability: The IS should not react with the analyte, the solvent, or trace amounts of water.
-
Non-Overlapping Signals: The IS must have at least one sharp, well-resolved resonance signal in a region of the ¹H NMR spectrum that is free of signals from the analyte or any potential impurities.[3][9] A sharp singlet is ideal.
-
Solubility: The IS must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[8][9]
-
Appropriate Chemical Shift: Signals in regions generally free of analyte peaks (e.g., 0.0–0.5 ppm or 8.5–9.5 ppm) are often good choices.[9]
For this compound, which has signals in the aromatic and aliphatic regions, 1,4-Dinitrobenzene is a suitable internal standard. It provides a sharp singlet in the downfield region (around 8.4 ppm), which is typically clear of other signals.
3.1.2. Selection of the Deuterated Solvent
The solvent must dissolve both the analyte and the internal standard completely.[8] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound. It is important to use a solvent with low residual water content to avoid a large water signal that could obscure analyte peaks.[8]
3.1.3. Analyte and IS Signal Selection
For this compound, several distinct signals can be used for quantification. The expected ¹H NMR signals are (approximate shifts):
-
Aromatic protons (4H, multiplet, ~7.2-7.8 ppm)
-
Methoxy protons (-OCH₃, 3H, singlet, ~3.9 ppm)
-
Methyl protons (-CH₃, 3H, singlet, ~2.6 ppm)
The sharp, well-defined singlets of the methoxy or methyl groups are generally the best choices for quantification as their integration is more accurate than that of complex multiplets. For this protocol, we will select the methoxy signal (-OCH₃) . For the internal standard, 1,4-dinitrobenzene, the singlet corresponding to its four equivalent aromatic protons will be used.
Sample Preparation Protocol
Accurate weighing is critical for qNMR. A microbalance with a readability of at least 0.01 mg is essential.[8]
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the exact mass (manalyte).
-
Accurately weigh approximately 5-10 mg of the 1,4-Dinitrobenzene internal standard (PurityIS ≥ 99.5%) into the same vial. Record the exact mass (mIS). Aim for a near 1:1 molar ratio between the analyte and the IS to optimize integration accuracy.[8]
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication. A homogeneous solution is crucial for accurate results.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition Protocol
To ensure the data is truly quantitative, specific NMR acquisition parameters must be carefully set. The primary goal is to ensure that all signals have fully relaxed before the next scan is acquired.
Key Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Angle | 30-45 degrees | A smaller flip angle reduces the time required for longitudinal relaxation, but a 90-degree pulse can be used if a sufficient relaxation delay is applied. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | This is the most critical parameter for quantification. The delay must be long enough to allow all protons (in both the analyte and IS) to return to equilibrium. T₁ values should ideally be measured experimentally. If not, a conservative delay of 30-60 seconds is recommended.[10] |
| Acquisition Time (at) | 2-4 seconds | Sufficient to ensure high digital resolution. |
| Number of Scans (ns) | 16-64 | Should be sufficient to achieve a good signal-to-noise ratio (S/N > 150:1 is recommended for the signals of interest). |
| Temperature | Stable, e.g., 298 K | Temperature stability is important for consistent chemical shifts and to avoid convection in the sample. |
Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired FID.
-
Perform phase correction and baseline correction carefully. An even baseline is critical for accurate integration.
-
Integrate the selected signals:
-
The singlet of the methoxy protons (-OCH₃) of this compound (Ianalyte).
-
The singlet of the aromatic protons of 1,4-dinitrobenzene (IIS).
-
-
Calculate the purity using the formula provided in Section 2.
Data Visualization and Workflow
The entire experimental process can be visualized as a logical flow, ensuring that all critical steps are followed systematically.
Diagram 1. Experimental workflow for qNMR purity determination.
Hypothetical Data Analysis
To illustrate the calculation, let's consider a hypothetical experiment.
| Parameter | Analyte (this compound) | Internal Standard (1,4-Dinitrobenzene) |
| Mass (m) | 18.52 mg | 8.15 mg |
| Molar Mass (M) | 150.17 g/mol | 168.11 g/mol |
| Selected Signal | -OCH₃ | Aromatic |
| Number of Protons (N) | 3 | 4 |
| Integral (I) | 3.55 | 1.00 |
| Purity (P) | To be determined | 99.8% |
Calculation:
Method Validation
For use in regulated environments, the qNMR method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of overlapping signals.
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]
A detailed guide on NMR method development and validation can provide further information on how to assess these parameters.[14]
Conclusion
Quantitative ¹H NMR is a highly accurate, precise, and reliable primary method for determining the absolute purity of organic compounds like this compound.[6] By following a carefully planned protocol that includes the judicious selection of an internal standard, precise sample preparation, and the use of appropriate acquisition parameters, researchers can obtain high-quality, trustworthy data. This non-destructive technique is an invaluable tool in the arsenal of analytical chemists, particularly within the pharmaceutical and chemical industries, where purity is a non-negotiable aspect of quality control.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). [Link]
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Let's try doing quantitative NMR. JEOL Ltd. [Link]
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What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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How to check the purity of the chemical compound by H NMR?. ResearchGate. [Link]
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NMR purity analysis...?. Sciencemadness Discussion Board. [Link]
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ICH Validation Analitcs Methods. Scribd. [Link]
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Methyl o-toluate. PubChem, National Institutes of Health (NIH). [Link]
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1H NMR Spectrum of Methyl phenylacetate. Human Metabolome Database. [Link]
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GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
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the 1 H NMR spectrum of methyl acetate shows two peaks. ResearchGate. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
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Application Note: Real-Time Monitoring of Methyl o-tolylacetate Synthesis via Thin-Layer Chromatography
Abstract & Introduction
The synthesis of methyl o-tolylacetate, a key intermediate in various industrial and pharmaceutical applications, is commonly achieved through the Fischer esterification of o-toluic acid with methanol.[1][2] This acid-catalyzed reaction is an equilibrium process, making the ability to monitor its progression in real-time crucial for optimizing yield and reaction time.[2][3] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for this purpose.[4][5][6]
This application note provides a comprehensive, field-proven protocol for monitoring this esterification. The core principle relies on the significant polarity difference between the starting material, o-toluic acid (a polar carboxylic acid), and the product, this compound (a less polar ester).[4][7] Using a polar stationary phase (silica gel), the less polar product will travel further up the plate, resulting in a higher Retention Factor (Rf) value, allowing for clear visual differentiation from the starting material.[4][8] This guide is designed for researchers and process chemists to accurately determine reaction milestones and endpoint, ensuring efficient and successful synthesis.
The Chemistry: Fischer Esterification
The synthesis proceeds via the Fischer esterification mechanism. The carboxylic acid (o-toluic acid) is protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon for nucleophilic attack by the alcohol (methanol). A series of proton transfers and the elimination of a water molecule yield the final ester product.[1][2]
Reaction: o-Toluic Acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water
The challenge in this reversible reaction is knowing when the equilibrium has been sufficiently shifted towards the products.[9] Sampling the reaction mixture at regular intervals and analyzing it by TLC provides this critical insight.
Comprehensive Protocol: TLC Monitoring
This protocol is designed as a self-validating system, incorporating reference standards on each plate to ensure accurate interpretation.
3.1. Materials & Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates (fluorescent indicator allows for UV visualization).
-
Reactants: o-Toluic acid, Methanol (reagent grade).
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄).
-
Mobile Phase (Eluent): Heptane (or Hexane) and Ethyl Acetate (HPLC grade).
-
Apparatus:
-
Glass TLC developing chamber with lid.
-
Capillary tubes for spotting.
-
Pencil (never a pen, as ink will chromatograph).[10]
-
Forceps.
-
UV Lamp (254 nm).
-
Iodine chamber (optional, for secondary visualization).
-
3.2. Experimental Workflow Diagram
The overall process from reaction initiation to analysis is outlined below.
Caption: Workflow for monitoring esterification via TLC.
3.3. Step-by-Step Methodology
Step 1: Prepare the TLC Chamber
-
Pour the chosen mobile phase (eluent) into the developing chamber to a depth of approximately 0.5 cm. A good starting eluent is a 7:3 mixture of Heptane:Ethyl Acetate .[11][12]
-
Place a piece of filter paper inside, touching the solvent, to saturate the chamber atmosphere with solvent vapor. This prevents uneven solvent evaporation from the plate surface.
-
Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.
Step 2: Prepare the TLC Plate
-
Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[4]
-
Mark three evenly spaced points on the origin line for spotting. Label them from left to right: 'SM' (Starting Material), 'C' (Co-spot), and 'RM' (Reaction Mixture).[13]
Step 3: Prepare Reference & Reaction Samples
-
SM Sample: Dissolve a small amount of pure o-toluic acid in a volatile solvent like ethyl acetate.
-
Reaction Sample (RM): At each time point (e.g., t=0, 30 min, 60 min), withdraw a tiny aliquot (1-2 drops) from the reaction mixture and dilute it in a small vial with ethyl acetate.
Step 4: Spot the TLC Plate
-
Using a capillary tube, apply a small spot of the SM sample onto the 'SM' mark. The spot should be as small as possible (1-2 mm diameter) for best resolution.[14]
-
Apply a spot of the SM sample onto the 'C' mark.
-
Carefully, using a different capillary tube, spot the RM sample directly on top of the 'C' mark. This is the co-spot.[13]
-
Finally, spot the RM sample on the 'RM' mark.
-
Ensure the solvent from each spot has fully evaporated before proceeding.
Step 5: Develop the Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the eluent.[10]
-
Allow the eluent to travel up the plate via capillary action. Do not disturb the chamber during this process.
-
When the solvent front is about 1 cm from the top of the plate, remove it with forceps and immediately mark the solvent front with a pencil.[15]
Step 6: Visualize and Document
-
Allow the plate to air dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm). Aromatic compounds like o-toluic acid and its ester will appear as dark spots against the green fluorescent background.[16][17]
-
Circle the observed spots with a pencil, as they will disappear when the lamp is removed.[4]
-
(Optional) If spots are faint or for confirmation, place the plate in an iodine chamber. Most organic compounds will form temporary yellow-brown spots.[17][18]
Results: Interpretation & Data Management
4.1. Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of each compound. It is a constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[14][19]
Formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8][20]
Measure the distance from the origin to the center of each spot and to the solvent front line. The Rf value will always be between 0 and 1.[4]
4.2. Interpreting the Chromatogram
-
o-Toluic Acid (SM): Being more polar, it will have a stronger affinity for the polar silica gel and will travel a shorter distance, resulting in a lower Rf value (e.g., ~0.2-0.3).
-
This compound (Product): Being less polar, it will be carried further up the plate by the mobile phase, resulting in a higher Rf value (e.g., ~0.6-0.7).[4]
-
Reaction Progression: As the reaction proceeds, the 'SM' spot in the 'RM' lane will fade, and the product spot will appear and intensify. The reaction is considered complete when the 'SM' spot is no longer visible in the 'RM' lane.
-
The Co-spot Lane: This lane is a crucial diagnostic tool. It confirms the identity of the starting material spot in the reaction mixture. If two distinct spots are visible in the 'C' lane, the reaction has started. If only one spot (at the SM's Rf) is visible, the reaction has not yet begun.[13]
4.3. Visualizing Reaction Progress
The following diagram illustrates the expected TLC results at different stages of the reaction.
Caption: Idealized TLC plates showing reaction progress.
4.4. Data Logging
Maintain a clear record of observations.
| Time Point | Distance (SM Spot) | Distance (Product Spot) | Solvent Front | Rf (SM) | Rf (Product) | Observations |
| 0 min | 1.8 cm | - | 8.0 cm | 0.23 | - | Intense SM spot, no product visible. |
| 30 min | 1.8 cm | 5.0 cm | 8.0 cm | 0.23 | 0.63 | Faint SM spot, strong product spot. |
| 60 min | - | 5.1 cm | 8.0 cm | - | 0.64 | SM spot has disappeared. Reaction complete. |
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or elongated | Sample was overloaded (applied in excess).[10][21] | Dilute the sample solution and re-spot. Ensure spots are small. |
| The eluent is too polar for the compound. | Decrease the polarity of the eluent (e.g., change from 7:3 to 8:2 Heptane:EtOAc). | |
| Spots remain on the baseline (Rf ≈ 0) | Eluent is not polar enough to move the compounds.[6][21] | Increase eluent polarity (e.g., change from 7:3 to 6:4 Heptane:EtOAc). |
| Spots run with solvent front (Rf ≈ 1) | Eluent is too polar.[6][15][21] | Decrease eluent polarity (e.g., increase the proportion of heptane). |
| No spots are visible under UV light | Sample concentration is too low.[10][21] | Concentrate the sample or spot multiple times in the same location, allowing solvent to dry between applications.[21] |
| Compounds are not UV-active. | Use a chemical stain like iodine or potassium permanganate dip.[4][17] | |
| Uneven or crooked solvent front | The TLC plate is touching the side of the chamber or filter paper.[10] | Reposition the plate in the center of the chamber, ensuring it does not touch the sides. |
| The chamber was not properly saturated. | Allow more time for the chamber to equilibrate before developing the plate. |
Conclusion
Thin-Layer Chromatography is an indispensable analytical technique for the real-time monitoring of this compound synthesis. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions and accurate determination of the reaction endpoint. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can reliably track the consumption of o-toluic acid and the formation of the desired ester product, leading to improved synthetic outcomes and process efficiency.
References
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Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Retrieved from [Link]
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Bitesize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
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Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting Thin-Layer Chromatography. Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
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Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
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Unknown Source. (n.d.). TLC VISUALIZATION SOLUTIONS. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Scribd. (n.d.). esterification reaction. Retrieved from [Link]
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BYJU'S. (n.d.). RF Value Explanation. Retrieved from [Link]
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University of Rochester. (n.d.). Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
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Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]
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ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
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Quora. (2021, May 22). Can you explain the mechanism for the synthesis of methyl acetate?. Retrieved from [Link]
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University of Rochester. (n.d.). How to Monitor by TLC. Department of Chemistry. Retrieved from [Link]
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operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
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Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry. Retrieved from [Link]
-
Unknown Source. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Dominican University. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
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Unknown Source. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
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Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
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ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
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Application Notes and Protocols: Methyl o-tolylacetate as a Versatile Starting Material in the Multi-Step Synthesis of Fenamic Acid Analogs
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of pharmaceutical and medicinal chemistry, the strategic selection of a starting material is paramount to the efficiency and success of a multi-step synthesis. Methyl o-tolylacetate, a readily available ester, presents itself as an attractive and versatile scaffold for the construction of more complex, biologically active molecules. Its structure, featuring a reactive ester functionality and an activated methylene group, provides multiple handles for chemical modification. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of fenamic acid analogs, a class of non-steroidal anti-inflammatory drugs (NSAIDs).
We will explore a logical and efficient synthetic pathway, grounded in established and robust chemical transformations. The core of this strategy lies in the strategic modification of the tolyl ring and subsequent carbon-nitrogen bond formation, a key step in the synthesis of numerous pharmaceutical agents. This guide will provide not only detailed, step-by-step protocols for the key transformations but also delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices.
Strategic Overview: A Multi-Step Pathway to Fenamic Acids
The overall strategy for the synthesis of fenamic acid analogs from a precursor readily derived from the conceptual framework of this compound involves three key stages:
-
Functionalization of the Aromatic Ring: Introduction of a halogen atom onto the aromatic ring of a tolylacetate derivative is the crucial first step. This sets the stage for the subsequent C-N bond formation.
-
Carbon-Nitrogen Bond Formation: The halogenated intermediate is then coupled with an appropriate aniline derivative. This can be achieved through classic copper-catalyzed Ullmann condensation or the more modern and versatile palladium-catalyzed Buchwald-Hartwig amination.
-
Final Transformation: Hydrolysis of the ester group in the coupled product yields the final carboxylic acid, the defining feature of the fenamic acid scaffold.
This modular approach allows for the synthesis of a diverse library of fenamic acid analogs by simply varying the aniline coupling partner.
Figure 1: A generalized workflow for the multi-step synthesis of fenamic acid analogs.
Core Synthetic Protocols: From Intermediate to Final Product
This section provides detailed protocols for the key carbon-nitrogen bond formation step, which is central to the synthesis of the fenamic acid backbone. We will focus on the Ullmann condensation, a classic and cost-effective method.
Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[1][2] It is a well-established method for the synthesis of N-aryl anthranilic acids.[3][4]
Reaction Principle:
The reaction involves the coupling of a methyl 2-halobenzoate with a substituted aniline in the presence of a copper catalyst and a base. The base is crucial for deprotonating the aniline, making it a more potent nucleophile.
Figure 2: General scheme of the Ullmann condensation for N-aryl anthranilate ester synthesis.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the synthesis of N-aryl anthranilic acids.[5][6][7]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Methyl 2-bromobenzoate | 215.05 | 10 | 2.15 g |
| 3-Chloro-2-methylaniline | 141.60 | 12 | 1.70 g |
| Copper(I) oxide (Cu₂O) | 143.09 | 1 | 0.143 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20 | 2.76 g |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (10 mmol), 3-chloro-2-methylaniline (12 mmol), copper(I) oxide (1 mmol), and anhydrous potassium carbonate (20 mmol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the crude N-aryl anthranilic acid.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-(3-chloro-2-methylphenyl)anthranilic acid (Tolfenamic Acid).[6]
Hydrolysis of the Ester to the Carboxylic Acid:
In many Ullmann condensation procedures for fenamic acid synthesis, the ester is hydrolyzed in situ or during the acidic workup. If the ester is isolated, a separate hydrolysis step is required.
Protocol for Ester Hydrolysis:
-
Dissolve the N-aryl anthranilate ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated fenamic acid by vacuum filtration, wash with cold water, and dry.
Mechanistic Insights: Understanding the Ullmann Condensation
The mechanism of the Ullmann condensation is complex and not fully elucidated, but it is generally believed to proceed through a copper(I)/copper(III) catalytic cycle.
Figure 3: A simplified proposed catalytic cycle for the Ullmann C-N coupling reaction.
-
Oxidative Addition: The active Cu(I) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate.
-
Ligand Exchange: The amine substrate coordinates to the copper center, displacing the halide.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired N-aryl amine product and regenerating the Cu(I) catalyst.
The presence of a base is critical to deprotonate the amine, increasing its nucleophilicity and facilitating its coordination to the copper center.
Alternative Pathway: The Buchwald-Hartwig Amination
For substrates that are sensitive to the high temperatures often required for the Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination offers a milder and often more efficient alternative.[3] This reaction typically proceeds at lower temperatures and with a wider substrate scope.
Reaction Principle:
The Buchwald-Hartwig amination involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Key Advantages:
-
Milder reaction conditions (often below 100 °C).
-
Broader substrate scope, including less reactive aryl chlorides.
-
Higher functional group tolerance.
The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on the specific substrates, cost considerations, and the desired scale of the reaction.
Conclusion and Future Perspectives
This compound and its derivatives serve as valuable and versatile starting materials in the multi-step synthesis of biologically active molecules. The synthetic strategies outlined in this application note, particularly the well-established Ullmann condensation, provide a robust and adaptable platform for the synthesis of fenamic acid analogs. By understanding the underlying reaction mechanisms and having access to detailed experimental protocols, researchers can efficiently construct libraries of these important NSAIDs for further biological evaluation. The continued development of more efficient and sustainable catalytic systems for C-N bond formation will undoubtedly further enhance the utility of simple building blocks like this compound in the future of drug discovery and development.
References
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Various Authors. Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Available at: [Link].
-
Jalpan K. Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link].
-
Patel, M. R., & Patel, J. K. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link].
- Various Authors. Process for making N-aryl-anthranilic acid and their derivatives. Google Patents.
-
Wikipedia Contributors. (2023). Ullmann condensation. In Wikipedia. Available at: [Link].
-
Various Authors. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link].
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-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].
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-
Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. Available at: [Link].
-
Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. Available at: [Link].
-
Various Authors. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed. Available at: [Link].
-
Various Authors. (2014). Synthesis of prodrugs of mefenamic acid and their in vivo evaluation. ResearchGate. Available at: [Link].
-
Various Authors. (2019). Synthesis of mefenamic acid based indole derivatives (5) a. ResearchGate. Available at: [Link].
-
National Center for Biotechnology Information. Tolfenamic Acid. PubChem. Available at: [Link].
-
Various Authors. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link].
-
Various Authors. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link].
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-
Various Authors. The structural basis for NSAID inhibition of human dihydrofolate reductase. PMC. Available at: [Link].
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Various Authors. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available at: [Link].
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Various Authors. Recent developments in the treatment of osteoarthritis with NSAIDs. PubMed. Available at: [Link].
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Reactions of Methyl o-tolylacetate with Electrophiles: A Guide to Regioselective Synthesis
An Application Guide for Researchers
Abstract
This document provides a detailed technical guide on the electrophilic aromatic substitution (EAS) reactions of methyl o-tolylacetate. As a substrate, this compound presents a unique case for studying regioselectivity, governed by the interplay of an activating methyl group and a weakly deactivating, sterically significant methyl acetate moiety. This guide elucidates the underlying mechanistic principles, offers detailed, field-tested protocols for key transformations including nitration, halogenation, and Friedel-Crafts acylation, and provides visual aids to clarify reaction pathways and experimental workflows. This resource is intended for researchers, chemists, and drug development professionals seeking to utilize this compound as a building block in complex organic synthesis.
Introduction: Understanding the Reactivity of this compound
This compound is an aromatic ester that serves as a versatile precursor in organic synthesis. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the two substituents on the benzene ring: the -CH₃ (methyl) group and the -CH₂COOCH₃ (methyl acetate) group.
-
The Methyl Group (-CH₃): This is a classic activating group.[1][2] Through a combination of the inductive effect and hyperconjugation, the methyl group donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3][4] It is a strong ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[5]
-
The Methyl Acetate Group (-CH₂COOCH₃): Unlike a carbonyl group directly attached to the ring (which would be strongly deactivating), the ester functionality in this compound is insulated by a methylene (-CH₂-) bridge. This spacer prevents direct resonance withdrawal from the ring. The primary influence is a weak electron-withdrawing inductive effect, which has a minor deactivating influence on the ring's overall reactivity.
Predicted Regioselectivity: The powerful activating and directing effect of the methyl group overwhelmingly dictates the position of electrophilic attack. The incoming electrophile will be directed to the positions ortho and para to the methyl group. However, the position ortho to the methyl group (C6) is sterically hindered by the adjacent, bulky methyl acetate group. Consequently, electrophilic attack is strongly favored at the less hindered C4 position , which is para to the methyl group.[6][7]
Caption: The canonical two-step mechanism for electrophilic aromatic substitution.
Application Protocols for Key Transformations
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should always conduct a thorough risk assessment prior to any experimental work.
Protocol 1: Nitration
Objective: To synthesize methyl 2-(4-nitro-2-methylphenyl)acetate via electrophilic nitration. The active electrophile is the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids. [8][9][10][11][12] Causality of Experimental Design: The reaction is highly exothermic and requires strict temperature control (0-10 °C). [10][13]Lower temperatures prevent the formation of unwanted byproducts and potential dinitration. Sulfuric acid serves not only to generate the nitronium ion but also to protonate the carbonyl oxygen of the ester, which can further slightly deactivate the ring and improve selectivity. [11][12]The quench into ice water is critical for precipitating the organic product while diluting the strong acid mixture safely.
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol or Ethanol (for recrystallization)
Experimental Protocol:
-
Acid Mixture Preparation: In a flask submerged in an ice-water bath, add concentrated H₂SO₄ (approx. 2.5 mL per 1.0 g of substrate). Slowly, with stirring, add concentrated HNO₃ (1.1 equiv) to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Substrate Preparation: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 equiv) in concentrated H₂SO₄ (approx. 2.5 mL per 1.0 g of substrate). Cool this mixture to 0-5 °C in an ice-salt bath.
-
Reaction: Add the cold nitrating mixture (from step 1) dropwise to the stirred substrate solution via the dropping funnel. Maintain the internal reaction temperature between 0-10 °C throughout the addition. [10]4. Hold: After the addition is complete, allow the reaction to stir at 0-10 °C for an additional 30-45 minutes. Monitor the reaction progress by TLC if desired.
-
Quench: Slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (approx. 100 g per 10 mL of acid) with vigorous stirring. A solid precipitate should form.
-
Workup:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral (pH ~7).
-
Transfer the crude solid to a separatory funnel with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude product from a suitable solvent like methanol or ethanol to yield pure methyl 2-(4-nitro-2-methylphenyl)acetate.
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizers. Handle with extreme care in a fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).
-
Always add acid to water (or in this case, HNO₃ to H₂SO₄), never the reverse.
-
The reaction is exothermic; maintain strict temperature control to prevent runaway reactions.
Protocol 2: Bromination
Objective: To synthesize methyl 2-(4-bromo-2-methylphenyl)acetate. This reaction uses a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond, creating a potent electrophile. [14][15] Causality of Experimental Design: Anhydrous conditions are essential as water would deactivate the Lewis acid catalyst. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) at or below room temperature. Iron powder can be used as a precursor to the catalyst, as it reacts with bromine to form FeBr₃ in situ. [14] Materials:
-
This compound (1.0 equiv)
-
Bromine (Br₂) (1.05 equiv)
-
Iron(III) bromide (FeBr₃) or iron powder (catalytic amount, ~0.05 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv) and anhydrous DCM.
-
Catalyst Addition: Add the Lewis acid catalyst (FeBr₃ or iron powder).
-
Bromine Addition: In a dropping funnel, dissolve bromine (1.05 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should dissipate as it is consumed. Protect the reaction from light.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench: Cool the flask in an ice bath and slowly add water to quench the reaction.
-
Workup:
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated Na₂S₂O₃ solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Bromine is highly toxic, corrosive, and volatile. Handle it exclusively in a fume hood with appropriate PPE.
-
The reaction evolves hydrogen bromide (HBr) gas, which is corrosive. Use a gas trap (e.g., a bubbler with NaOH solution) to neutralize the off-gas.
Protocol 3: Friedel-Crafts Acylation
Objective: To synthesize methyl 2-(4-acetyl-2-methylphenyl)acetate. The electrophile is a resonance-stabilized acylium ion, generated from an acyl halide (acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). [16][17][18] Causality of Experimental Design: This reaction requires a stoichiometric amount of AlCl₃. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle. [17][19]The deactivating nature of the product ketone prevents further acylation (polyacylation), which is a significant advantage over Friedel-Crafts alkylation. [19][20][21]The reaction must be performed under strictly anhydrous conditions.
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (CH₃COCl) (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Hydrochloric Acid (HCl), dilute (e.g., 1M)
-
Deionized Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
Catalyst Suspension: In a dry, three-neck flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equiv) dropwise to the stirred AlCl₃ suspension. Allow to stir for 15-20 minutes at 0-5 °C.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in anhydrous DCM and add this solution dropwise to the acylium ion mixture, maintaining the temperature below 10 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.
-
Quench: Cool the reaction mixture back to 0 °C and very slowly pour it onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting ketone by column chromatography or recrystallization.
Safety Precautions:
-
Aluminum chloride reacts violently with water. Ensure all glassware and reagents are scrupulously dry.
-
Acetyl chloride is corrosive and moisture-sensitive. Handle in a fume hood.
-
The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
Summary of Reactions and Products
The table below summarizes the expected outcomes for the electrophilic substitution on this compound.
| Reaction Type | Electrophile (E⁺) | Reagents | Predicted Major Product |
| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | Methyl 2-(4-nitro-2-methylphenyl)acetate |
| Bromination | Bromonium ion (Br⁺) | Br₂, FeBr₃ | Methyl 2-(4-bromo-2-methylphenyl)acetate |
| Acylation | Acylium ion (CH₃CO⁺) | CH₃COCl, AlCl₃ | Methyl 2-(4-acetyl-2-methylphenyl)acetate |
References
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
García-Rodeja, Y., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
YouTube. (2023, May 9). Regioselectivity in Aromatic Electrophilic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
California State University, Sacramento. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Retrieved from [Link]
-
IRJET. (n.d.). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
YouTube. (2024, August 13). Nitration of Methyl Benzoate. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Retrieved from [Link]
-
YouTube. (2014, February 18). Aromatic Halogenation Mechanism. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Quora. (2016, October 9). How can you determine the nitration of methyl benzoate?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Halogenation of Alkanes. Retrieved from [Link]
-
Master Organic Chemistry. (2013, November 13). Halogenation At Tiffany's. Retrieved from [Link]
-
YouTube. (2009, October 14). Nitration of Methyl Benzoate part I CHEM2050. Retrieved from [Link]
-
University of Missouri. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]
-
Chemical Education Resources. (n.d.). Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. youtube.com [youtube.com]
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- 19. Friedel-Crafts Acylation [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Yield Synthesis of 2-(o-tolyl)ethanol via the Reduction of Methyl o-tolylacetate
Introduction
2-(o-tolyl)ethanol is a valuable chemical intermediate in the synthesis of pharmaceuticals and fragrances. Its preparation via the reduction of the corresponding ester, methyl o-tolylacetate, is a fundamental transformation in organic chemistry. This application note provides a detailed, field-proven protocol for this reduction using lithium aluminum hydride (LAH), a powerful and efficient reducing agent for esters. The causality behind experimental choices, safety protocols, and detailed characterization of the final product are discussed to ensure scientific integrity and reproducibility.
Reaction Overview
The reduction of an ester to a primary alcohol is a two-step process involving nucleophilic acyl substitution followed by nucleophilic addition. Lithium aluminum hydride serves as a potent source of hydride ions (H⁻).[1]
Mechanism:
-
Nucleophilic Attack: A hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling the methoxide ion as a leaving group and forming an intermediate aldehyde, 2-(o-tolyl)acetaldehyde.[2]
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide.[2]
-
Protonation: A careful aqueous workup protonates the alkoxide to yield the final product, 2-(o-tolyl)ethanol, and methanol from the methoxide leaving group.
Experimental Protocol
This protocol is designed for the safe and efficient reduction of this compound on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | --- |
| Lithium aluminum hydride (LAH) | 95%, powder | Commercially Available | Highly reactive, handle with care. |
| Anhydrous diethyl ether (Et₂O) | DriSolv® or equivalent | Commercially Available | Ensure solvent is dry. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercially Available | --- |
| Celite® 545 | --- | Commercially Available | Filter aid. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | --- | For workup. |
| Saturated sodium bicarbonate (NaHCO₃) solution | --- | --- | For workup. |
| Brine (saturated NaCl solution) | --- | --- | For workup. |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a nitrogen inlet.
-
Addition funnel.
-
Ice-water bath.
-
Heating mantle.
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
-
Nuclear Magnetic Resonance (NMR) spectrometer.
Detailed Step-by-Step Methodology
Reaction Setup and Execution:
-
Inert Atmosphere: Assemble the three-necked flask with the stirrer, condenser, and nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
LAH Suspension: In the reaction flask, suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether (10 mL per gram of LAH). Stir the suspension under nitrogen.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether (5 mL per gram of ester). Transfer this solution to the addition funnel.
-
Controlled Reaction: Cool the LAH suspension to 0 °C using an ice-water bath. Add the solution of this compound dropwise from the addition funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup and Purification (Fieser Method): [3]
-
Cooling: Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Quenching: Cautiously and slowly add the following reagents dropwise while stirring vigorously:
-
For every 'x' grams of LAH used, add 'x' mL of water.
-
Then, add 'x' mL of 15% aqueous sodium hydroxide solution.
-
Finally, add '3x' mL of water.
-
-
Filtration: A granular white precipitate of aluminum salts should form. Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic solids.
-
Washing: Wash the filter cake with additional diethyl ether (3 x 20 mL).
-
Extraction: Combine the filtrate and the washings. Wash the combined organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-(o-tolyl)ethanol can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[4] It is corrosive to skin and eyes. All manipulations should be performed in a fume hood under an inert atmosphere (nitrogen or argon). Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory. A Class D fire extinguisher for metal fires should be readily available.
-
Diethyl Ether: Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any potential ignition sources.
Characterization of 2-(o-tolyl)ethanol
The identity and purity of the synthesized 2-(o-tolyl)ethanol can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR (CDCl₃) Chemical Shifts:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.10-7.25 | m | 4H | Aromatic protons |
| 3.85 | t | 2H | -CH₂OH |
| 2.90 | t | 2H | Ar-CH₂- |
| 2.35 | s | 3H | Ar-CH₃ |
| ~1.50 | br s | 1H | -OH |
Expected ¹³C NMR (CDCl₃) Chemical Shifts:
| Chemical Shift (ppm) | Assignment |
| ~136.5 | Quaternary Ar-C |
| ~136.0 | Quaternary Ar-C |
| ~130.3 | Ar-CH |
| ~128.8 | Ar-CH |
| ~126.6 | Ar-CH |
| ~126.2 | Ar-CH |
| ~62.5 | -CH₂OH |
| ~36.5 | Ar-CH₂- |
| ~19.2 | Ar-CH₃ |
Workflow Visualization
The following diagram illustrates the key steps of the experimental workflow.
Caption: Experimental workflow for the synthesis of 2-(o-tolyl)ethanol.
Conclusion
This application note provides a comprehensive and reliable protocol for the reduction of this compound to 2-(o-tolyl)ethanol using lithium aluminum hydride. By adhering to the detailed methodology and safety precautions, researchers can achieve high yields of the desired product. The provided characterization data serves as a benchmark for product verification.
References
- University of Nottingham. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from a relevant university chemistry resource.
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
- Organic Syntheses. (n.d.). General procedure for LAH reduction. Retrieved from a relevant Organic Syntheses procedure.
- Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
Sources
Application of Methyl o-Tolylacetate in the Synthesis of Heterocycles: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active compounds.[1][2] Methyl o-tolylacetate (CAS No: 40851-62-5), a C10 aromatic ester, emerges as a highly versatile yet underexplored building block in this field.[3] Its utility stems from two key structural features: a readily modifiable ester group and a strategically positioned ortho-methyl group. This methyl group serves as a latent functional handle, which, upon activation, can participate in a variety of intramolecular cyclization reactions to construct fused heterocyclic systems.[4][5]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of valuable heterocyclic cores. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for researchers. The protocols described herein are designed as self-validating systems, providing a robust framework for the synthesis of complex molecules from a simple, commercially available starting material.
PART 1: The Gateway Intermediate: Benzylic Bromination of this compound
The synthetic journey begins with the activation of the chemically placid ortho-methyl group. The most direct and efficient method for this transformation is a free-radical bromination at the benzylic position. This reaction converts this compound into methyl 2-(2-(bromomethyl)phenyl)acetate, a highly reactive and versatile intermediate primed for subsequent cyclization.
Causality of Experimental Design:
-
Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. It maintains a low, steady concentration of bromine in the reaction medium, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the chain reaction. AIBN is often preferred due to its predictable decomposition kinetics and the formation of non-interfering byproducts.
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent side reactions.
Experimental Workflow: Synthesis of the Key Intermediate
Caption: Workflow for benzylic bromination of this compound.
Protocol 1: Synthesis of Methyl 2-(2-(bromomethyl)phenyl)acetate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) to the flask (approx. 0.1 M concentration of the starting ester).
-
Initiation and Reflux: Heat the mixture to reflux (approx. 77°C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a pad of Celite to remove the solid succinimide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 2-(2-(bromomethyl)phenyl)acetate as a clear oil.
-
Expected Yield: 80-90%
-
Characterization: The product can be validated by ¹H NMR (disappearance of the tolyl methyl singlet at ~2.3 ppm and appearance of a new benzylic CH₂Br singlet at ~4.5 ppm) and Mass Spectrometry.
PART 2: Synthesis of Dihydroisochromenones via Intramolecular Cyclization
The synthesized brominated intermediate is an excellent precursor for the construction of lactones. Through a base-mediated intramolecular cyclization, the ester functionality can be leveraged to form a six-membered heterocyclic ring, yielding 3,4-dihydro-1H-isochromen-1-one, a scaffold present in various natural products.
Mechanistic Rationale:
This transformation proceeds via an intramolecular SN2 mechanism. The reaction is typically initiated by the hydrolysis of the methyl ester to the corresponding carboxylate anion under basic conditions. This newly formed nucleophilic carboxylate then attacks the electrophilic benzylic carbon, displacing the bromide and forging the new C-O bond to close the ring.
Caption: Mechanism of intramolecular lactonization.
Protocol 2: Synthesis of 3,4-Dihydro-1H-isochromen-1-one
-
Reaction Setup: Dissolve methyl 2-(2-(bromomethyl)phenyl)acetate (1.0 eq) in a suitable solvent such as THF or acetone in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) to accelerate the reaction. Monitor the disappearance of the starting material by TLC (typically 3-6 hours).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield pure 3,4-dihydro-1H-isochromen-1-one.
Data Summary: Lactonization Reaction
| Parameter | Condition | Rationale |
| Base | NaOH, K₂CO₃ | To facilitate ester hydrolysis and generate the nucleophile. |
| Solvent | THF/H₂O, Acetone/H₂O | To dissolve both the organic substrate and the aqueous base. |
| Temperature | 25-50°C | Mild conditions are sufficient for this facile cyclization. |
| Expected Yield | 75-85% | The intramolecular nature of the reaction favors high yields. |
PART 3: A Multi-Step Approach to Quinolone Scaffolds
The synthesis of quinolones, a critical class of antibacterial agents, from this compound is a more advanced, multi-step endeavor that showcases the compound's potential in constructing complex heterocyclic frameworks.[6][7][8] The strategy involves transforming the acetate into a β-ketoester, which can then undergo a classic Conrad-Limpach-Knorr cyclization with an aniline.[6]
Synthetic Strategy Overview
The pathway involves three key transformations:
-
Claisen Condensation: Formation of a β-ketoester from this compound.
-
Aniline Condensation: Reaction of the β-ketoester with an aniline to form a vinylogous amide (enaminone).
-
Thermal Cyclization: High-temperature ring closure to form the quinolone core.
Caption: Multi-step workflow for quinolone synthesis.
Protocol 3: Synthesis of a 4-Hydroxy-3-(o-tolyl)quinolin-2(1H)-one
Step A: Synthesis of Methyl 3-oxo-2-(o-tolyl)butanoate (β-Ketoester)
-
Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under argon, add this compound (1.0 eq) dropwise at 0°C.
-
Condensation: After the initial effervescence ceases, add ethyl acetate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold dilute HCl. Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the target β-ketoester.
Step B: Synthesis of the Enaminone Intermediate
-
Setup: Combine the β-ketoester from Step A (1.0 eq) and aniline (1.05 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 eq).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux. Water will be removed azeotropically. Monitor the reaction until no more water is collected (typically 4-8 hours).
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The crude enaminone is often used directly in the next step without further purification.
Step C: Thermal Cyclization to the Quinolone
-
Setup: The crude enaminone intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
Cyclization: Heat the mixture to a high temperature (typically 240-260°C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture. The quinolone product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent like hexane to remove the residual high-boiling solvent. The product can be further purified by recrystallization.
-
Trustworthiness Note: This thermal cyclization is a harsh but effective method. The high temperature is necessary to overcome the activation energy for the 6-pi electrocyclization reaction. The resulting 4-hydroxyquinolone exists in tautomeric equilibrium with the 4-quinolone-2-one form.
Conclusion
This compound is a cost-effective and powerful starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. By leveraging the reactivity of the ester and activating the ortho-methyl group, synthetic chemists can access complex scaffolds like dihydroisochromenones and quinolones. The protocols and mechanistic insights provided in this guide demonstrate the logical, step-wise transformations that unlock the synthetic potential of this simple aromatic building block, providing a solid foundation for further exploration in drug discovery and development programs.
References
-
Organic Chemistry Portal. Benzofuran synthesis. [Link]
-
PMC, NIH. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. [Link]
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Slideshare. Synthesis of Coumarins. [Link]
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MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
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Organic Chemistry Portal. Coumarin synthesis. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
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MDPI. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]
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NIH. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]
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J. Synth. Chem. Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. [Link]
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PMC. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [Link]
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RSC Publishing. Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. [Link]
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ScienceDirect. Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]
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PubMed Central. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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RSC Publishing. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. [Link]
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Chemistry LibreTexts. Intramolecular Addition (Cyclization) Reactions. [Link]
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Application Notes & Protocols: The Role of Methyl o-Tolylacetate in Flavor and Fragrance Chemistry
Abstract
Methyl o-tolylacetate (CAS No. 40851-62-5) is an aromatic ester with emerging potential in the flavor and fragrance industry.[1][2][3][4] While less common than its structural isomer, methyl p-tolylacetate, or the closely related methyl phenylacetate, its unique ortho-methyl substitution offers a distinct olfactory profile that can impart novel complexity to a variety of compositions. This document provides a comprehensive guide for researchers, perfumers, and flavorists on the characterization, application, and sensory evaluation of this compound. We will explore its physicochemical properties, delineate its anticipated sensory profile based on structural analogs, and provide detailed protocols for its practical evaluation and implementation in both fragrance and flavor systems.
Introduction: Understanding the Molecule
This compound, also known as methyl 2-(o-tolyl)acetate, belongs to the family of acetate esters.[2][5] Its structure consists of a methyl acetate group attached to a toluene ring at the ortho position. This seemingly minor positional change of the methyl group, compared to its meta and para isomers, is critical. In aroma chemistry, ortho substitutions often introduce unique spatial hindrances and electronic effects that can significantly alter a molecule's interaction with olfactory receptors, leading to distinct scent profiles.
While detailed sensory data for this compound is not as widely published as for its relatives like methyl phenylacetate (a powerful honey-floral ingredient), we can infer its potential character.[6][7][8] The presence of the o-tolyl group suggests a profile that builds upon the foundational sweet, floral character of phenylacetate esters but introduces cresol-like, phenolic, or spicy nuances. This makes it a compelling candidate for perfumers and flavorists seeking to create more intricate and signature accords.
Physicochemical Properties
A thorough understanding of a material's physical and chemical properties is paramount for its effective and safe use in formulations.
| Property | Value | Source(s) |
| CAS Number | 40851-62-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 70-71°C @ 1 mmHg | [2] |
| Purity | Typically >95% | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container. Recommended storage at 2-8°C. | [4][9] |
Olfactory & Gustatory Profile: A Comparative Analysis
Direct, published sensory descriptors for this compound are limited. However, by analyzing its structural neighbors, we can construct a scientifically-grounded, hypothetical profile that serves as a starting point for evaluation.
-
Methyl Phenylacetate: The parent structure without the ring-substituted methyl group. It is renowned for its intensely sweet, honey, and floral aroma with jasmine and waxy undertones.[6][7][8]
-
p-Tolyl Acetate (para-isomer): This isomer is described as having a strong, spicy, and floral scent, often associated with ylang-ylang and narcissus.[10]
Inferred Profile for this compound: The ortho-methyl group is anticipated to introduce a slightly phenolic or cresol-like nuance, adding a layer of complexity not found in methyl phenylacetate. This may temper the overt sweetness and introduce a warmer, spicier, and potentially greener character.
| Compound | Predicted/Reported Olfactory Notes | Potential Applications |
| This compound | (Hypothesized) Honey, floral (jasmine-like), with distinct spicy, phenolic, and slightly green or leathery nuances. | Modifier in floral and oriental fragrances; adds complexity to honey, tobacco, and nutty flavors. |
| Methyl p-Tolylacetate | Fruity, sweet, with banana and pineapple notes and a subtle cheesy undertone. | Used to impart specific fruity profiles in food and beverages.[11] |
| Methyl Phenylacetate | Powerful honey, sweet, floral (jasmine), waxy, musky-animalic drydown.[6][7] | A workhorse for jasmine, rose, and oriental accords; sweetener in various fragrance types.[6] |
Visualization of Key Concepts
Chemical Structure
Caption: Chemical structure of this compound.
General Sensory Evaluation Workflow
Caption: Standardized workflow for sensory panel evaluation.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for assessing the utility of this compound.
Protocol 1: Quantitative Descriptive Analysis (QDA) of Raw Material
Objective: To systematically characterize the olfactory profile of this compound and determine its key sensory attributes.
Causality: QDA is chosen over simpler tests because it provides a detailed, multi-attribute "fingerprint" of the aroma, which is essential for understanding how to apply a novel ingredient.[11] Using a trained panel ensures the data is reliable and reproducible.
Materials:
-
This compound (≥95% purity)
-
Dipropylene glycol (DPG) or ethanol (95%, odor-free) as solvent
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Panel of 8-12 trained sensory assessors
-
Sensory booths with controlled lighting and ventilation[12]
-
Reference standards for aroma descriptors (e.g., honey solution, clove oil for "spicy," etc.)
Procedure:
-
Preparation of Solutions: Prepare serial dilutions of this compound in the chosen solvent (DPG is preferred for fragrance evaluation). Start with a 10% solution and create further dilutions at 1% and 0.1%.
-
Rationale: Dilution is critical to prevent olfactory fatigue and to evaluate the aroma at concentrations relevant to final formulations. The character of an aroma chemical can change significantly with concentration.
-
-
Panelist Training & Lexicon Development: In a preliminary session, present the 1% solution to the trained panel. Through open discussion, develop a consensus vocabulary (lexicon) of 8-12 key descriptors for the aroma. Anchor these descriptors with physical reference standards.[11]
-
Expected Descriptors: Based on our analysis, the lexicon may include terms like "honey," "floral," "spicy," "phenolic," "smoky," "green," and "waxy."
-
-
Evaluation: a. Dip coded smelling strips into each of the prepared dilutions (0.1%, 1%, 10%). b. Present the strips in a randomized, balanced order to each panelist in an individual sensory booth. c. Panelists will rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm line scale, anchored from "Not Perceptible" to "Very Strong." d. Allow for a minimum 5-minute break between samples, encouraging palate cleansing with water.
-
Data Analysis: a. Convert the ratings on the line scale to numerical values (0-15). b. For each descriptor, calculate the mean score across all panelists. c. Use Analysis of Variance (ANOVA) to check for significant differences in attribute intensity across the different concentrations. d. Visualize the results using a spider web (radar) plot to provide a clear sensory fingerprint of the material at each concentration.
Protocol 2: Application in a Model Fragrance Accord (Jasmine Base)
Objective: To evaluate the performance and modifying effect of this compound within a classic floral fragrance structure.
Causality: Evaluating an ingredient in a simplified, relevant accord is a standard industry practice. It reveals how the material interacts with other components and whether it enhances, clashes with, or otherwise modifies the target profile. A jasmine base is selected due to the known association of phenylacetate esters with jasmine notes.[6][7]
Materials:
-
Standard components for a simple jasmine accord (e.g., Benzyl Acetate, Hedione®, Linalool, Indole 10%).
-
This compound (10% solution in DPG).
-
Control accord (without this compound).
-
Test accord (with this compound).
-
Ethanol (SDA 40B) for final fragrance dilution.
-
Smelling strips and evaluation blotters.
Procedure:
-
Formulation: a. Control Accord: Create a base jasmine accord. For example:
- Benzyl Acetate: 40 parts
- Hedione®: 30 parts
- Linalool: 20 parts
- Indole (10% in DPG): 10 parts b. Test Accord: Create the same accord but replace 5 parts of the Benzyl Acetate with 5 parts of the 10% solution of this compound.
-
Rationale: Benzyl Acetate is a primary component of jasmine; replacing a small portion allows for a direct assessment of the test material's modifying effect without drastically altering the core structure.
-
Maturation: Allow both the control and test accords to macerate for at least 48 hours in sealed glass bottles.
-
Rationale: Maceration allows the chemical components to equilibrate and form a homogenous, stable scent profile.
-
-
Evaluation (Triangle Test): a. Prepare a 10% dilution of both the Control and Test accords in ethanol. b. Conduct a triangle test with a panel of at least 20 assessors.[12][13] Present three coded samples to each panelist, two of which are identical (e.g., A, A, B) and one is the odd one out. c. Ask panelists to identify the different sample. d. For those who correctly identify the odd sample, ask them to describe the differences.
-
Rationale: The triangle test is a statistically powerful method to determine if a perceptible difference exists between two samples.[13]
-
-
Descriptive Analysis: For a more detailed evaluation, have trained perfumers or sensory panelists evaluate the Control and Test accords on smelling strips over time (top note, heart, dry-down) and describe the character differences. Look for changes in sweetness, spiciness, naturalness, and tenacity.
Protocol 3: Application in a Model Flavor System (Honey Flavor)
Objective: To assess the contribution of this compound to a simple honey flavor profile in a liquid medium.
Causality: Given its hypothesized honey notes, evaluating this compound in a honey flavor base is a logical application. Testing in a simple sugar-water solution isolates the flavor contribution from complex food matrix interactions.
Materials:
-
This compound (food-grade, prepared as a 0.1% solution in propylene glycol).
-
Key components for a honey flavor base (e.g., Phenylacetic Acid, Ethyl Phenylacetate).
-
10% sucrose solution in deionized water.
-
Control flavor solution and Test flavor solution.
-
Odor-free sample cups.
Procedure:
-
Flavor Base Preparation: a. Control Flavor: Prepare a solution of the honey flavor base at a typical use level (e.g., 0.05%) in the 10% sucrose solution. b. Test Flavor: Prepare the same solution, but add this compound at a low, experimental level (e.g., 1-5 ppm, or 0.0001-0.0005%).
-
Rationale: Flavor compounds are used at very low levels (ppm). Starting with a low concentration is crucial to avoid overdosing and creating an artificial or off-putting taste.
-
-
Sensory Evaluation (Paired Comparison Test): a. Present panelists with two coded samples: the Control and the Test. b. Ask panelists a specific question, such as "Which sample has a more complex, spicier honey character?" or "Which sample do you prefer?". c. The order of presentation should be randomized between panelists.
-
Data Analysis: a. Analyze the results using a binomial or chi-squared test to determine if there is a statistically significant preference or difference in the specified attribute. b. Collect qualitative comments from panelists to understand the nature of the perceived differences.
Safety, Handling, and Regulatory Considerations
As a chemical ingredient, this compound must be handled with appropriate care.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[9][14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.[9][14]
-
Hazards: May cause skin, eye, and respiratory irritation.[4] Users must consult the most current Safety Data Sheet (SDS) provided by the supplier for comprehensive hazard and first-aid information.[9]
-
Regulatory: The use of any new ingredient in a commercial flavor or fragrance product must comply with all local and international regulations (e.g., FEMA GRAS status for flavors, IFRA standards for fragrances). Professionals must ensure regulatory compliance before commercialization.
Conclusion
This compound represents a nuanced and sophisticated tool for the modern flavorist and perfumer. While it requires careful evaluation due to its potent character, its hypothesized profile—a blend of honey-floral sweetness with unique phenolic and spicy facets—offers the potential to create distinctive and complex sensory experiences. The protocols outlined in this document provide a rigorous, scientifically-grounded framework for unlocking the potential of this intriguing aroma chemical. Through systematic evaluation, from raw material characterization to application testing, researchers can confidently determine its optimal use levels and creative fit within their formulations.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - M-Tolyl Acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl (para-tolyl oxy) acetate. Retrieved from [Link]
-
Penta chemicals. (2023). Safety data sheet: Methyl acetate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Acetate. Retrieved from [Link]
-
Jianye Chem. (2023). What Are the Uses of Methyl Acetate?. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl acetate. Retrieved from [Link]
-
Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-Floral Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). p-Tolyl acetate. Retrieved from [Link]
-
Canada.ca. (2022). Methyl acetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-tolyl isobutyrate, CAS Registry Number 103-93-5. Food and Chemical Toxicology, 150, 112028.
-
Lund University. (n.d.). Physiochemical Analysis and Sensory Evaluation of Scanian Rapeseed Oils. Retrieved from [Link]
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- 7. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
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Application Note & Protocol: A Comprehensive Guide to the Scaled-Up Synthesis of Methyl o-tolylacetate
Introduction
Methyl o-tolylacetate (CAS No. 40851-62-5) is a valuable ester in organic synthesis, often serving as a key intermediate in the development of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its synthesis is typically achieved through the Fischer-Speier esterification, a classic and robust method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2] This application note provides a detailed, field-proven protocol for the scaled-up synthesis of this compound from o-tolylacetic acid and methanol, moving from milligram-scale laboratory procedures to a multi-gram or kilogram-scale setup suitable for process chemistry and drug development professionals.
The primary challenge in scaling up this synthesis lies in managing the reversible nature of the Fischer esterification.[3] To achieve high conversion and yield, the chemical equilibrium must be shifted towards the product. This protocol addresses this by utilizing an excess of methanol and details a comprehensive work-up and purification strategy to isolate the final product with high purity.
Reaction Scheme
The synthesis proceeds via the Fischer-Speier esterification of o-tolylacetic acid with methanol, catalyzed by concentrated sulfuric acid.
o-Tolylacetic Acid + Methanol ⇌ this compound + Water
Health and Safety Considerations
Scaling up chemical reactions introduces increased risks. A thorough risk assessment must be conducted before commencing any work. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
o-Tolylacetic Acid (CAS No. 644-36-0): Causes skin, eye, and respiratory irritation.[4][5] Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
Methanol (CAS No. 67-56-1): Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
-
Sulfuric Acid (CAS No. 7664-93-9): Causes severe skin burns and eye damage. Highly corrosive. Reacts exothermically with water and alcohols.[6]
-
Diethyl Ether (CAS No. 60-29-7): Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
-
Sodium Bicarbonate (CAS No. 144-55-8): Generally considered low hazard, but dust may cause mild respiratory irritation.
-
Anhydrous Sodium Sulfate (CAS No. 7757-82-6): Low hazard. Hygroscopic.
-
Brine (Saturated NaCl solution): Low hazard.
An eyewash station and safety shower must be readily accessible.[5]
Materials and Equipment
Reagents and Chemicals:
-
o-Tolylacetic acid (99%)
-
Methanol (ACS grade, anhydrous)
-
Sulfuric acid (98%)
-
Diethyl ether (ACS grade)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Addition funnel (500 mL)
-
Large separatory funnel (4 L)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Vacuum distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Vacuum pump and pressure gauge
Experimental Protocol: Scaled-Up Synthesis (500 g Scale)
This protocol is designed for the synthesis of approximately 500 g of this compound. Adjustments may be necessary based on specific laboratory conditions and equipment.
Part 1: Reaction Setup and Esterification
-
Reactor Charging: Set up a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple in a heating mantle. Charge the flask with o-tolylacetic acid (500 g) and methanol (2.5 L) .
-
Catalyst Addition: Begin stirring the mixture to dissolve the o-tolylacetic acid. Once dissolved, cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (50 mL) dropwise via an addition funnel over 30-45 minutes.
-
Causality: The addition of a strong acid catalyst like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[7] The slow, cooled addition is a critical safety measure to control the highly exothermic dissolution of sulfuric acid in methanol.[8]
-
-
Reflux: Once the catalyst addition is complete, remove the ice bath. Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using the heating mantle. Maintain the reflux for 4-6 hours.
-
Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reaction progress should be monitored to determine the point of completion.
-
-
Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting carboxylic acid.
Part 2: Work-up and Initial Purification
-
Cooling and Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Causality: Removing the bulk of the excess methanol simplifies the subsequent aqueous work-up by reducing the volume of the organic phase and improving phase separation.
-
-
Extraction: Dissolve the oily residue in diethyl ether (1.5 L) and transfer the solution to a 4 L separatory funnel.
-
Causality: Diethyl ether is a suitable solvent for extracting the non-polar ester product from the aqueous-soluble impurities.
-
-
Neutralization Wash: Carefully wash the organic layer sequentially with:
-
Deionized water (2 x 1 L)
-
Saturated sodium bicarbonate solution (2 x 1 L) , adding it slowly to control the effervescence from the neutralization of the acid catalyst and any unreacted o-tolylacetic acid.
-
Brine (1 x 1 L)
-
Causality: The water wash removes the majority of the remaining methanol and some sulfuric acid. The sodium bicarbonate wash is critical for neutralizing both the sulfuric acid catalyst and any unreacted o-tolylacetic acid, converting them into water-soluble salts.[9] The brine wash helps to break any emulsions that may have formed and removes residual water from the organic layer.[9]
-
-
Drying: Transfer the organic layer to a large Erlenmeyer flask and dry it over anhydrous sodium sulfate . Swirl the flask occasionally for 15-20 minutes.
-
Causality: Removing all traces of water is essential before distillation to prevent co-distillation and potential hydrolysis of the ester product at high temperatures.
-
Part 3: Final Purification by Vacuum Distillation
-
Solvent Removal: Filter the dried organic solution to remove the sodium sulfate and concentrate it using a rotary evaporator to remove the diethyl ether.
-
Fractional Distillation: Assemble a fractional vacuum distillation apparatus. Transfer the crude this compound oil to the distillation flask.
-
Causality: Vacuum distillation is employed to purify the final product. By reducing the pressure, the boiling point of the ester is lowered, which prevents thermal decomposition that might occur at its atmospheric boiling point.[9] A fractionating column enhances the separation efficiency between the desired product and any impurities with close boiling points.
-
-
Fraction Collection:
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of pure This compound .
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
-
Process Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
Data and Results Summary
The following table outlines the key quantitative parameters for the described protocol.
| Parameter | Value | Unit | Notes |
| o-Tolylacetic Acid | 500 | g | Starting Material |
| Methanol | 2.5 | L | Reactant and Solvent |
| Sulfuric Acid (98%) | 50 | mL | Catalyst |
| Reaction Temperature | ~65-70 | °C | Reflux temperature of methanol |
| Reaction Time | 4 - 6 | hours | Monitor for completion |
| Expected Yield | 450 - 500 | g | Corresponds to 82-91% theoretical yield |
| Purity (by GC) | >98 | % | After vacuum distillation |
| Molecular Weight | 164.20 | g/mol | [10] |
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Conversion/Yield | Insufficient reaction time; Inactive catalyst; Water in reactants. | Extend reflux time and monitor by TLC/GC. Use fresh, concentrated sulfuric acid. Ensure all reactants and glassware are dry. |
| Emulsion during Work-up | Surfactant-like properties of reactants/products. | Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase.[9] If persistent, centrifugation can be effective.[9] |
| Low Purity after Distillation | Inefficient distillation setup; Co-distillation with impurities. | Use a more efficient fractionating column. Ensure a stable vacuum and a slow, controlled heating rate to allow for proper separation of fractions.[9] |
| Product is Dark/Colored | Thermal decomposition during distillation. | Ensure the vacuum is sufficiently low to keep the distillation temperature down. Do not heat the distillation pot for an extended period after the product has distilled over. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound via Fischer esterification. By carefully controlling the reaction conditions, particularly through the use of excess methanol, and employing a thorough purification strategy involving neutralization washes and vacuum distillation, high yields of high-purity product can be reliably obtained. The detailed procedural steps and causal explanations are intended to equip researchers and process chemists with the necessary information to safely and successfully scale up this important synthesis.
References
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - O-Tolylacetic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
YouTube. (2023, May 2). Methyl Acetate Synthesis. Retrieved from [Link]
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Application Note: Enzymatic Synthesis of Methyl o-tolylacetate
For: Researchers, scientists, and drug development professionals.
Introduction: Embracing Biocatalysis for Aromatic Ester Synthesis
The synthesis of aromatic esters is a cornerstone of synthetic organic chemistry, with applications spanning the pharmaceutical, fragrance, and fine chemical industries. Methyl o-tolylacetate, in particular, serves as a valuable building block and intermediate. Traditionally, its synthesis relies on classical chemical methods such as Fischer-Speier esterification, which often require harsh conditions, strong acid catalysts, and can lead to the formation of undesirable by-products.
Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite selectivity, mild reaction conditions, and a significantly improved environmental profile.[1][2] Lipases (E.C. 3.1.1.3), in particular, have proven to be robust and versatile catalysts for ester synthesis in non-aqueous environments.[3] This application note provides a comprehensive guide to the enzymatic synthesis of this compound from o-toluic acid and methanol, leveraging the high efficiency and selectivity of immobilized Candida antarctica lipase B (CALB). We will delve into the mechanistic underpinnings of this biotransformation, provide a detailed experimental protocol, and discuss key parameters for process optimization, with a special focus on addressing the steric challenges posed by the ortho-substituted substrate.
The Biocatalytic Advantage: Why Choose Enzymes?
The use of lipases for ester synthesis offers several compelling advantages over traditional chemical routes:
-
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the formation of impurities and simplifying downstream processing.[1]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at or near ambient temperatures and pressures, reducing energy consumption and preserving sensitive functional groups.[2]
-
Environmental Sustainability: Biocatalysis avoids the use of corrosive mineral acids and hazardous solvents, aligning with the principles of green chemistry.[1]
-
Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly improving process economics.[4]
Mechanism of Lipase-Catalyzed Esterification
The lipase-catalyzed esterification of o-toluic acid with methanol is believed to follow a Ping-Pong Bi-Bi mechanism.[5][6] This two-step process involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation: The carboxylic acid (o-toluic acid) binds to the enzyme's active site. The serine residue in the catalytic triad of the lipase performs a nucleophilic attack on the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex.
-
Alcoholysis: The alcohol (methanol) then enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the ester product (this compound) and regenerate the free enzyme.
Figure 1: Simplified representation of the Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of this compound.
Materials and Methods
Materials
-
Enzyme: Immobilized Candida antarctica lipase B (CALB), such as Novozym® 435.[7][8]
-
Substrates:
-
o-Toluic acid (≥98% purity)
-
Methanol (anhydrous, ≥99.8% purity)
-
-
Solvent: n-Hexane or a similar non-polar organic solvent (e.g., isooctane, toluene).
-
Drying Agent (optional but recommended): Molecular sieves (3Å or 4Å).
-
Reagents for Analysis:
-
Standards for this compound and o-toluic acid for GC or HPLC calibration.
-
High-purity solvents for sample preparation (e.g., acetonitrile for HPLC, hexane for GC).
-
Equipment
-
Temperature-controlled orbital shaker or magnetic stirrer with heating.
-
Reaction vessels (e.g., screw-capped vials or round-bottom flasks).
-
Analytical balance.
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Syringes and filters for sample preparation.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the enzymatic synthesis of this compound. Optimization of the reaction parameters is recommended to achieve maximum yield and efficiency.
-
Reactant Preparation: In a 25 mL screw-capped flask, dissolve 1 mmol of o-toluic acid in 10 mL of n-hexane.
-
Methanol Addition: Add methanol to the reaction mixture. A molar excess of methanol is often used to shift the equilibrium towards product formation. Start with a molar ratio of methanol to o-toluic acid of 3:1 (i.e., 3 mmol of methanol).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) relative to the mass of the limiting substrate (o-toluic acid).
-
Water Removal (Optional): To further drive the equilibrium towards ester formation, add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced during the reaction.[10]
-
Reaction Incubation: Securely cap the flask and place it in a temperature-controlled shaker set at 40-50°C and 150-200 rpm.
-
Rationale: Most lipases exhibit good activity and stability in this temperature range. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation over time.
-
-
Reaction Monitoring: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Preparation for Analysis: Dilute the aliquot with a suitable solvent (e.g., hexane or acetonitrile) and filter it through a 0.45 µm syringe filter before analysis by GC or HPLC.
-
Analysis: Quantify the concentrations of this compound and o-toluic acid using a pre-established calibration curve.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: The solvent can be removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound. Further purification can be achieved by column chromatography or distillation if necessary.
Figure 2: General experimental workflow for the enzymatic synthesis of this compound.
Optimization and Troubleshooting
The efficiency of the enzymatic esterification can be influenced by several parameters. The following table summarizes key variables and their typical ranges for optimization.
| Parameter | Typical Range | Rationale and Considerations |
| Enzyme | Candida antarctica Lipase B (Novozym® 435), Candida rugosa lipase | CALB is generally robust and widely used for ester synthesis.[7][8] However, the steric hindrance of the ortho-methyl group might limit its efficiency.[11] Screening different lipases is advisable. |
| Temperature | 30 - 60°C | Higher temperatures increase reaction rates but can reduce enzyme stability. An optimal temperature balances these two factors. |
| Substrate Molar Ratio (Methanol:Acid) | 1:1 to 5:1 | An excess of methanol can shift the equilibrium to favor product formation, but high concentrations can inhibit the lipase.[9] Stepwise addition of methanol is a recommended strategy.[4] |
| Enzyme Loading | 5 - 15% (w/w of acid) | Higher enzyme loading increases the reaction rate, but can also increase costs and may lead to mass transfer limitations. |
| Solvent | n-Hexane, isooctane, toluene, or solvent-free | Non-polar solvents are generally preferred for ester synthesis as they do not strip the essential water layer from the enzyme and favor the forward reaction.[9] Solvent-free systems can increase volumetric productivity but may present viscosity and mass transfer challenges.[12] |
| Water Content | Anhydrous conditions with water removal (e.g., molecular sieves) | While a minimal amount of water is essential for lipase activity, excess water (including the water produced during the reaction) promotes the reverse hydrolysis reaction.[10] |
Troubleshooting:
-
Low Conversion:
-
Equilibrium Limitation: Ensure efficient water removal. Increase the molar ratio of methanol (consider stepwise addition).
-
Enzyme Inactivation: Check for inhibition by high methanol concentration. Optimize the reaction temperature.
-
-
Slow Reaction Rate:
-
Sub-optimal Conditions: Verify that the temperature and agitation are optimal.
-
Insufficient Enzyme: Increase the enzyme loading.
-
Steric Hindrance: The ortho-methyl group on the o-toluic acid may present a steric challenge for the enzyme's active site. Consider screening other lipases or using protein engineering approaches to create a more accommodating active site.[2]
-
Analytical Methods
Accurate monitoring of the reaction is crucial for determining the reaction kinetics and endpoint.
-
Gas Chromatography (GC): GC-FID or GC-MS is a highly effective method for separating and quantifying the volatile this compound from the less volatile o-toluic acid.[13][14][15] Derivatization of the unreacted acid may be necessary for improved peak shape and detection.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection can also be used to monitor the disappearance of the o-toluic acid and the appearance of the this compound product.[1][16]
Conclusion
The enzymatic synthesis of this compound using immobilized lipases presents a green and efficient alternative to traditional chemical methods. By carefully selecting the enzyme and optimizing key reaction parameters such as temperature, substrate molar ratio, and water content, high yields of the desired ester can be achieved under mild conditions. While the steric hindrance of the ortho-substituent on the aromatic ring is a key consideration, the robustness of enzymes like Candida antarctica lipase B makes them excellent candidates for this transformation. The protocols and insights provided in this application note serve as a valuable starting point for researchers and professionals in the pharmaceutical and chemical industries to develop sustainable and efficient processes for the synthesis of valuable aromatic esters.
References
-
Sassaki, G. L., et al. (2005). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation. Carbohydrate Research, 340(6), 1235-1243. [Link]
-
Pillai, A. M., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 11(10), e202200135. [Link]
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Marty, A., et al. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]
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Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 481-487. [Link]
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Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciencias, 77(3), 507-522. [Link]
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Xu, D., et al. (2014). Enzymatic synthesis of aroma acetoin fatty acid esters by immobilized Candida antarctica lipase B. Applied Biochemistry and Biotechnology, 172(5), 2465-2476. [Link]
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Bacic, T. (n.d.). GC-MS analysis of carboxyl-reduced methylated alditol acetates. [Link]
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Ramirez-Vazquez, G., et al. (2023). Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterification Reaction. International Journal of Molecular Sciences, 24(5), 4700. [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Current Medicinal Chemistry, 10(14), 1275-1290. [Link]
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Pillai, A. M., et al. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. [Link]
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Liu, G., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Molecules, 25(3), 687. [Link]
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NIOSH. (1994). Methyl Acetate 1458. [Link]
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Gill, I., & Vulfson, E. N. (1997). Enzymatic synthesis of sorbitan esters using a low-boiling-point azeotrope as a reaction solvent. Biotechnology and Bioengineering, 54(4), 351-356. [Link]
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Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(9), 2380-2420. [Link]
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Wikipedia. (n.d.). Ortho effect. [Link]
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ResearchGate. (2015). Lipase catalyzed kinetic resolution for the production of (S)-3-[5-(4-fluoro-phenyl)-5-hydroxy-pentanoyl]-4-phenyl-oxazolidin-2-one: An intermediate for the synthesis of ezetimibe. [Link]
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SIELC Technologies. (n.d.). Separation of Methyl acetate on Newcrom R1 HPLC column. [Link]
-
Simonato, T. C., et al. (2023). Enhancing Bio-Oil Quality Through Ethyl Esterification Catalyzed by Candida antarctica Lipase B. Catalysts, 13(11), 1421. [Link]
-
Liu, G., et al. (2020). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed, 25(3), 687. [Link]
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Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. SciELO. [Link]
-
Sassaki, G. L., et al. (2005). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: Some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation. ResearchGate. [Link]
-
ResearchGate. (2017). Enzyme-Catalyzed Synthesis of Esters in Water. [Link]
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Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. [Link]
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van den Berg, S., et al. (2016). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. PLoS One, 11(10), e0164239. [Link]
-
Yuki, C., et al. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels–Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. ResearchGate. [Link]
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Krishna, S. H., & Karanth, N. G. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Catalysis Reviews, 44(4), 499-591. [Link]
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Kumar, A., & Kanwar, S. S. (2012). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Biotechnology & Biomaterials, S11, 001. [Link]
-
ResearchGate. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?. [Link]
-
Lorenzo, B., et al. (2022). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. accedaCRIS. [Link]
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Injac, R. (2013). Development and Validation of Analytical Methods for Pharmaceuticals. IntechOpen. [Link]
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Stancu, M. M., & Grumezescu, A. M. (2024). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. International Journal of Molecular Sciences, 25(3), 1787. [Link]
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Exner, O., & Fiedler, P. (1997). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (4), 727-732. [Link]
-
Liu, Y., et al. (2023). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. International Journal of Molecular Sciences, 24(21), 15949. [Link]
-
Valerio, O., et al. (2025). Synthesis of cholesterol-reducing sterol esters by enzymatic catalysis in bio-based solvents or solvent-free. ResearchGate. [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(9), 17296-17329. [Link]
-
Zhang, H., et al. (2023). An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids. International Journal of Molecular Sciences, 24(20), 15286. [Link]
-
ResearchGate. (2025). Lipase-catalyzed synthesis of octyl acetate in solvent free system. [Link]
-
Tan, C. P., et al. (2010). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Food and Bioprocess Technology, 3(5), 627-642. [Link]
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Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
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Organic Syntheses. (n.d.). o-TOLUIC ACID. [Link]
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Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. [Link]
-
University of Colorado Boulder. (n.d.). Lab5 procedure esterification. [Link]
-
Lluch, A., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Semantic Scholar. [Link]
-
Pydi, S. R., et al. (2015). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. Biotechnology and Applied Biochemistry, 62(5), 695-703. [Link]
-
Zhang, W., et al. (2022). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Foods, 11(20), 3236. [Link]
-
Shimada, Y., et al. (2002). Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification. ResearchGate. [Link]
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Application Note: Accelerated Synthesis of Methyl o-Tolylacetate via Microwave-Assisted Fischer Esterification
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the rapid and efficient synthesis of methyl o-tolylacetate through a microwave-assisted Fischer esterification of o-toluic acid and methanol. We will explore the fundamental principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods, such as significantly reduced reaction times and improved energy efficiency.[1][2][3][4] A detailed, step-by-step protocol is presented, including reaction setup, safety considerations, work-up, and purification procedures. This guide is intended to equip researchers with the necessary knowledge to successfully implement this green chemistry approach for the synthesis of valuable ester compounds.
Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)
Traditional methods for Fischer esterification often require prolonged reaction times, typically ranging from 1 to 10 hours at elevated temperatures, to drive the equilibrium towards the product.[5] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative by utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[1][2] Unlike conventional heating, which relies on thermal conduction and convection, microwave energy interacts directly with polar molecules and ions within the reaction, leading to rapid and uniform heating.[1][4] This phenomenon, known as dielectric heating, can result in localized superheating, significantly accelerating reaction rates and often leading to higher yields and purer products.[4][6] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and minimizing waste generation.[1][2][7]
The synthesis of this compound, an important intermediate in the fragrance and pharmaceutical industries, serves as an excellent model to demonstrate the practical benefits of MAOS. This application note will provide a robust protocol for its synthesis, grounded in the established principles of Fischer esterification while leveraging the speed and efficiency of microwave technology.
The Underlying Chemistry: Fischer Esterification Mechanism
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][8] The reaction is reversible, and its mechanism involves several key steps that are accelerated by both the acidic catalyst and the application of heat.[5][9]
The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[5][8]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[8]
Microwave irradiation significantly enhances the rate of this reaction by rapidly achieving and maintaining the optimal reaction temperature.[10]
Figure 1. Generalized mechanism of Fischer-Speier esterification.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Caution: Domestic microwave ovens should not be used for chemical synthesis due to the lack of safety features and the risk of explosion.[6][11]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| o-Toluic Acid | C₈H₈O₂ | 136.15 | 1.36 g (10 mmol) |
| Methanol (anhydrous) | CH₃OH | 32.04 | 20 mL |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 0.2 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed |
| Diethyl Ether | (C₂H₅)₂O | - | As needed |
| Microwave reaction vessel | - | - | 10-20 mL capacity |
| Magnetic stir bar | - | - | 1 |
Reaction Setup and Procedure
Sources
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- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Methyl o-Tolylacetate Synthesis Yields
Welcome to the Technical Support Center for the synthesis of Methyl o-tolylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this esterification process. As Senior Application Scientists, we understand that achieving high yields and purity is paramount. This document provides in-depth technical guidance, drawing from established chemical principles and field-proven insights to empower you in your synthetic endeavors.
Introduction: The Chemistry of this compound Synthesis
This compound is typically synthesized via the Fischer-Speier esterification of o-toluic acid with methanol, catalyzed by a strong acid.[1] This is a reversible condensation reaction where a carboxylic acid and an alcohol react to form an ester and water.
The primary challenge in the synthesis of this compound lies in the steric hindrance presented by the ortho-methyl group on the benzoic acid ring. This phenomenon, known as the "ortho effect," can influence the rate of esterification by sterically impeding the approach of the nucleophilic alcohol to the carbonyl carbon of the carboxylic acid.[2][3] Consequently, optimizing reaction conditions is crucial to drive the equilibrium towards the product and achieve a high yield.
This guide will walk you through troubleshooting common problems, provide optimized protocols, and explain the rationale behind each step to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction and incomplete conversion. Several factors can contribute to this:
-
Equilibrium: The reaction between o-toluic acid and methanol is in equilibrium with the formation of this compound and water. To favor product formation, the equilibrium must be shifted to the right.
-
Steric Hindrance: The ortho-methyl group on the o-toluic acid can slow down the reaction rate by sterically hindering the attack of methanol on the protonated carbonyl group.[4]
-
Water Content: The presence of water in the reaction mixture, either from reagents or as a byproduct, can drive the equilibrium back towards the reactants (hydrolysis of the ester).[5]
-
Catalyst Activity: The concentration and type of acid catalyst are critical. Insufficient or deactivated catalyst will result in a slow or incomplete reaction.[6]
-
Reaction Temperature and Time: Suboptimal temperature and reaction time can lead to incomplete conversion.
Troubleshooting Low Yields:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Equilibrium Limitation | Use a large excess of methanol (can also serve as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves. | According to Le Chatelier's principle, increasing the concentration of a reactant (methanol) or removing a product (water) will shift the equilibrium towards the product side.[7] |
| Steric Hindrance | Increase reaction time and/or temperature. Consider using a stronger acid catalyst or a higher catalyst loading. | Higher temperatures provide the necessary activation energy to overcome the steric barrier. A more effective catalyst can accelerate the reaction rate.[8] |
| Presence of Water | Use anhydrous reagents and solvents. Dry the glassware thoroughly before use. | Minimizing the initial amount of water and removing the water byproduct are crucial to prevent the reverse reaction (ester hydrolysis). |
| Insufficient Catalyst Activity | Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh and not hydrated. | Strong Brønsted acids are effective in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] |
| Inadequate Reaction Conditions | Optimize reaction time and temperature by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Each reaction has an optimal set of conditions. Monitoring the reaction allows for determination of the point of maximum conversion.[9] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.
Protocol 1: Standard Fischer Esterification with Sulfuric Acid Catalyst
This protocol is a robust method for the synthesis of this compound.
Materials:
-
o-Toluic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-toluic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). Methanol here acts as both a reactant and the solvent.[1]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[10]
-
Combine the organic extracts and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted o-toluic acid. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.[11]
-
Saturated brine solution (1 x 50 mL) to remove residual water.
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.[10]
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless liquid.
Visualizing the Workflow:
Caption: Workflow for this compound synthesis.
Data Presentation: Catalyst Comparison
While sulfuric acid is a common and effective catalyst, other acid catalysts can also be employed. The choice of catalyst can influence reaction time, yield, and work-up procedure.
| Catalyst | Typical Loading | Advantages | Disadvantages | Reported Yield (General Esterification) |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Inexpensive, highly effective. | Corrosive, difficult to remove completely, can cause charring at high temperatures. | 80-95%[2] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Solid, easier to handle than H₂SO₄. | More expensive than H₂SO₄. | 85-98%[2] |
| Amberlyst-15 | 10-20 wt% | Heterogeneous (easy to remove by filtration), reusable. | Slower reaction rates compared to homogeneous catalysts, may require higher temperatures. | 70-90%[12] |
Understanding the Mechanism
A solid understanding of the reaction mechanism is key to effective troubleshooting.
Caption: Mechanism of Fischer-Speier Esterification.
The reaction is initiated by the protonation of the carbonyl oxygen of o-toluic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The resulting tetrahedral intermediate undergoes proton transfer and subsequent elimination of a water molecule to form the protonated ester. Deprotonation of the ester regenerates the acid catalyst and yields the final product, this compound. Each step in this mechanism is reversible.
Safety & Handling
-
o-Toluic Acid: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]
-
Methanol: Highly flammable and toxic. Use in a fume hood and avoid inhalation or ingestion.
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care, wearing appropriate gloves, lab coat, and eye protection. Always add acid to other solutions slowly and with cooling.
Conclusion
The synthesis of this compound, while presenting challenges due to steric hindrance, can be optimized to achieve high yields through careful control of reaction conditions. By understanding the principles of Fischer esterification and implementing the troubleshooting strategies outlined in this guide, researchers can confidently improve the efficiency and success of their synthetic work.
References
-
National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(m-tolyl)acetate. PubChem. Retrieved from [Link]
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Retrieved from [Link]
-
NIOSH. (n.d.). methyl acetate 1458. NIOSH. Retrieved from [Link]
-
ResearchGate. (2006). Esterification by solid acid catalysts - A comparison. ResearchGate. Retrieved from [Link]
-
Heri Septya Kusuma, Ansori Ansori, & Mahfud Mahfud. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 55(4), 685-695. Retrieved from [Link]
-
Indian Society for Technical Education. (2014). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. Indian Journal of Engineering and Materials Sciences, 21(1), 81-88. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2016). Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. Retrieved from [Link]
-
Chegg. (2019). how do i determine % yield and theoretical yield from fischer esterification reaction?. Chegg. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2001). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2004). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Organic Chemistry Laboratory: Report 8: Fischer Ester Synthesis. Scribd. Retrieved from [Link]
-
ResearchGate. (2019). Chemo‐ and Site‐Selective Fischer Esterification Catalyzed by B(C6F5)3. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. MDPI. Retrieved from [Link]
-
YouTube. (2023). Calculation of theoretical yield of ester using equilibrium constant in Fischer esterification. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. ResearchGate. Retrieved from [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. Retrieved from [Link]
-
Course Hero. (n.d.). Lab5 procedure esterification. Course Hero. Retrieved from [Link]
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ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org. Retrieved from [Link]
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Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Organic Syntheses. Retrieved from [Link]
-
Semantic Scholar. (1962). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Semantic Scholar. Retrieved from [Link]
-
PMC. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. PMC. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Esterification of mixtures of pure fatty acids with methanol. ResearchGate. Retrieved from [Link]
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Technical Support Center: Purification of Crude Methyl o-tolylacetate by Distillation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude Methyl o-tolylacetate via distillation. The content is structured to address common challenges and provide scientifically grounded solutions to ensure the successful isolation of a high-purity product.
Introduction: The Rationale for High-Purity this compound
This compound is a key chemical intermediate whose purity is critical for the downstream success of multi-step syntheses. Impurities, which can include unreacted starting materials, isomeric byproducts, and solvents, can lead to unwanted side reactions, decreased yields, and complications in subsequent purification steps. Distillation, particularly under vacuum, is the most effective method for purifying this ester on a laboratory and industrial scale. This guide explains the principles and practicalities of this crucial purification step.
Physicochemical Properties: The Foundation of Distillation Strategy
A successful distillation is predicated on a thorough understanding of the target compound's physical properties, as well as those of potential impurities.
| Property | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate | o-Tolylacetic Acid |
| CAS Number | 40851-62-5[1] | 53088-69-0 | 23786-13-2[2] | 609-44-9 |
| Molecular Formula | C₁₀H₁₂O₂[1][3] | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[2] | C₉H₁₀O₂ |
| Molecular Weight | 164.20 g/mol [1][2] | 164.20 g/mol | 164.20 g/mol [2] | 150.17 g/mol |
| Boiling Point (Atmospheric) | ~230-240 °C (estimated) | ~235-245 °C (estimated) | ~240-250 °C (estimated) | 268 °C |
| Boiling Point (Vacuum) | 70-71 °C @ 1 mmHg [3] | Close to o-isomer | Close to o-isomer | Decomposes |
| Density | 1.035 g/cm³[3] | ~1.04 g/cm³ | ~1.04 g/cm³ | 1.13 g/cm³ |
| Refractive Index (n20/D) | 1.5110[3] | ~1.509 | ~1.510 | - |
The critical takeaway from this data is the high atmospheric boiling point of this compound, which necessitates vacuum distillation to prevent thermal decomposition. Furthermore, the close boiling points of the ortho, meta, and para isomers present a significant purification challenge, often requiring efficient fractional distillation for successful separation[4][5].
Experimental Protocol: Vacuum Fractional Distillation of this compound
This protocol details the recommended procedure for purifying crude this compound.
Pre-Distillation Workup:
-
Neutralization and Washing: Transfer the crude reaction mixture to a separatory funnel. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities (e.g., unreacted o-tolylacetic acid), followed by a water wash, and finally a brine wash to break up any emulsions and begin the drying process.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the dried organic layer to remove the drying agent.
-
Solvent Removal: If a low-boiling solvent was used in the workup, remove it under reduced pressure using a rotary evaporator.
Distillation Procedure:
-
Apparatus Assembly: Assemble a fractional distillation apparatus for vacuum operation. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask (or a set of receiving flasks in a "cow" or "pig" adapter), and a connection to a vacuum pump with a cold trap and a manometer. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude, solvent-free this compound. Do not fill the flask more than two-thirds full to prevent bumping. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Applying Vacuum: Begin stirring and slowly apply vacuum to the system. A stable pressure of approximately 1 mmHg is ideal to achieve the target boiling point of 70-71 °C[3].
-
Heating: Once the desired vacuum is stable, begin gently heating the distillation flask with a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction (forerun). This will contain any residual solvents and highly volatile impurities. The temperature at the distillation head will be unstable during this phase.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound (70-71 °C at 1 mmHg), change the receiving flask to collect the main product fraction.
-
Final Fraction: If the temperature begins to rise or drop significantly, or if the distillate appears discolored, change the receiving flask again to collect this final fraction separately.
-
-
Shutdown: Stop heating and allow the system to cool completely before slowly and carefully releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using methods such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index. Combine the fractions that meet the required purity specifications.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the distillation process in a direct question-and-answer format.
Q1: My product is decomposing in the distillation flask, turning dark brown or black. What is happening and how can I fix it?
A1: This is a classic sign of thermal decomposition. This compound, like many high-boiling esters, is susceptible to degradation at elevated temperatures.
-
Primary Cause: The distillation temperature is too high. This is almost always due to an inadequate vacuum. If your vacuum pump is only able to achieve 10 mmHg, the boiling point will be significantly higher than the 70-71 °C expected at 1 mmHg[3].
-
Solution:
-
Verify Vacuum System Integrity: Check your entire apparatus for leaks. Pay close attention to all glass joints, tubing connections, and the seal on your vacuum pump.
-
Improve Vacuum Pump Performance: Ensure your pump oil is clean and the pump is functioning correctly. A cold trap (using liquid nitrogen or dry ice/acetone) placed between your apparatus and the pump is essential to protect the pump from corrosive vapors and improve its efficiency.
-
Confirm Pressure Reading: Use a calibrated manometer to get an accurate reading of the pressure within the system. Do not rely on the pump's specifications alone.
-
Q2: I'm seeing a lot of "bumping" or violent boiling in my distillation flask, even with a stir bar. What's wrong?
A2: Bumping occurs when the liquid becomes superheated and vaporizes suddenly and violently.
-
Cause 1: Inefficient Stirring: The stir bar may be too small for the flask, or the stir plate's magnetic coupling is too weak, leading to inconsistent stirring.
-
Solution 1: Use a larger, appropriately shaped stir bar and a high-quality stir plate. Ensure the flask is centered and the stirring is vigorous but not so fast that it creates a deep vortex.
-
Cause 2: Heating Too Rapidly: Applying heat too quickly does not allow for smooth boiling to establish.
-
Solution 2: Increase the heat gradually. Allow the liquid to come to a gentle boil before increasing the temperature further to initiate distillation.
Q3: My GC analysis shows that my purified product is still contaminated with an isomeric impurity (e.g., Methyl p-tolylacetate). How can I improve the separation?
A3: The separation of isomers with very close boiling points is one of the primary challenges in this purification[4][5]. Simple distillation is often insufficient.
-
Cause: Inefficient Fractionation. Your distillation column lacks the necessary number of theoretical plates to resolve the components.
-
Solution:
-
Use a More Efficient Column: Replace a simple Vigreux column with a packed column (e.g., filled with Raschig rings or metal sponge). Packed columns provide a much larger surface area for repeated condensation and vaporization cycles, significantly increasing the number of theoretical plates and improving separation efficiency[6][7].
-
Control the Reflux Ratio: During distillation, ensure a slow and steady collection rate. A slower rate allows for a higher reflux ratio (the ratio of vapor returning to the column versus vapor collected as distillate), which is crucial for achieving equilibrium and separating close-boiling components.
-
Q4: The distillation is proceeding very slowly, or the vapor is not reaching the condenser. What should I check?
A4: This issue, known as "flooding" or "choking" in reverse, can stall the purification.
-
Cause 1: Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the ester at the operating pressure.
-
Solution 1: Gradually increase the temperature of the heating mantle. Ensure the flask is well-seated in the mantle for efficient heat transfer.
-
Cause 2: Excessive Heat Loss: The fractionating column and distillation head may be losing too much heat to the surrounding environment.
-
Solution 2: Insulate the column and head. Wrapping them in glass wool or aluminum foil will minimize heat loss and help the vapor maintain the temperature required to reach the condenser.
Frequently Asked Questions (FAQs)
Q: Why is vacuum distillation necessary for this compound? A: As shown in the properties table, this compound has a high boiling point at atmospheric pressure. Attempting to distill it under these conditions would require temperatures that cause the molecule to decompose, leading to low yield and a highly impure product. Vacuum distillation lowers the boiling point to a safe and manageable temperature[3].
Q: Can I use simple distillation instead of fractional distillation? A: Simple distillation is only effective for separating liquids with significantly different boiling points (typically >25 °C difference) or for separating a liquid from a non-volatile solid. For purifying crude this compound, which may contain isomeric impurities with very similar boiling points, fractional distillation is required to achieve high purity[6].
Q: What is the purpose of the "forerun" fraction? A: The forerun is the first small volume of distillate collected. It primarily contains more volatile impurities than the target compound, such as residual solvents from the workup (e.g., diethyl ether, ethyl acetate) or moisture. Discarding this fraction is a crucial step in obtaining a pure final product.
Q: How do I know when my product is pure? A: Purity is assessed through analytical techniques. The most common and effective method is Gas Chromatography (GC), which can separate and quantify the components in your sample. A sharp, constant boiling point during the collection of the main fraction is a good indicator of purity, as is a consistent refractive index measurement that matches the literature value[3]. For structural confirmation, NMR spectroscopy is the definitive method.
Visualizing the Workflow
The following diagram outlines the key stages and decision points in the purification process.
Caption: Workflow for the purification of this compound.
References
-
Home Sunshine Pharma. (n.d.). (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2. Retrieved from [Link]
- Google Patents. (n.d.). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
-
National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem. Retrieved from [Link]
-
Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025, December 8). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
-
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]
-
Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
-
Handforth's Study Hall. (2020, May 28). Chem 30 8.1.1 Fractional Distillation [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
- Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
- Google Patents. (n.d.). US3904676A - Purification of methyl acetate.
- Google Patents. (n.d.). US4597834A - Separation of methyl acetate from methanol by extractive distillation.
-
European Patent Office. (n.d.). EP 0487285 A2 - Purification process for methyl acetate. Retrieved from [Link]
-
cdn.auckland.ac.nz. (n.d.). Azeotropic data for binary mixtures. Retrieved from [Link]
-
Indian Journal of Chemical Technology (IJCT). (2023, September 14). Experimental investigations of the production of methyl acetate in batch catalytic distillation process in the presence of Indion 180. Retrieved from [Link]
- Google Patents. (n.d.). Reactive distillation process for the production of methyl acetate.
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in Methyl o-tolylacetate Esterification
Welcome to the technical support center for the esterification of o-toluic acid to methyl o-tolylacetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific transformation. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies in a practical question-and-answer format. Our approach is rooted in a deep understanding of reaction kinetics, equilibrium principles, and the unique steric challenges posed by ortho-substituted substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing significantly lower than expected yields for the synthesis of this compound via Fischer esterification. What are the most likely causes?
Low conversion in the Fischer esterification of o-toluic acid is a common issue stemming from two primary factors: the reversible nature of the reaction and steric hindrance from the ortho-methyl group.[1][2] The equilibrium between the carboxylic acid and alcohol with the ester and water can be unfavorable. Additionally, the methyl group at the ortho position can sterically hinder the approach of methanol to the carboxylic acid's carbonyl carbon, slowing down the reaction rate.[1][3]
To effectively troubleshoot, a systematic approach is necessary. The following flowchart outlines the key areas to investigate.
Caption: Troubleshooting workflow for low this compound yield.
Q2: How can I effectively shift the reaction equilibrium to favor the formation of this compound?
According to Le Châtelier's principle, the equilibrium of a reversible reaction can be shifted towards the products by either increasing the concentration of reactants or removing the products as they are formed.[4] For Fischer esterification, there are two primary strategies to achieve this.[2][5]
-
Using an Excess of Alcohol : Employing methanol as the solvent ensures a large molar excess, which drives the equilibrium towards the ester.[6] Studies have shown that increasing the alcohol excess can significantly improve ester yields.
-
Water Removal : The removal of water, a co-product of the reaction, is a highly effective method to push the reaction to completion.[1][7] This can be accomplished through several techniques:
-
Azeotropic Distillation with a Dean-Stark Apparatus : This is a common and efficient method where a solvent that forms an azeotrope with water (e.g., toluene) is used.[8][9] The water is collected in the trap, preventing it from participating in the reverse reaction.[10][11]
-
Use of a Drying Agent : Incorporating a drying agent like molecular sieves directly into the reaction mixture can sequester water as it is formed.[1][2]
-
| Method for Shifting Equilibrium | Principle | Typical Implementation |
| Excess Methanol | Le Châtelier's Principle | Use methanol as the reaction solvent. |
| Dean-Stark Apparatus | Azeotropic removal of water | Reflux with a water-immiscible solvent like toluene.[5] |
| Molecular Sieves | In-situ adsorption of water | Add activated 3Å or 4Å molecular sieves to the reaction flask.[1] |
Q3: The reaction is proceeding very slowly, even with attempts to shift the equilibrium. How can I address the kinetic limitations, especially concerning the ortho effect?
The slow reaction rate is likely due to the steric hindrance imposed by the ortho-methyl group on the o-toluic acid, a phenomenon known as the "ortho effect".[3][12] This steric bulk hinders the nucleophilic attack of methanol on the protonated carbonyl group.[1][13] To overcome this kinetic barrier, consider the following:
-
Increase Reaction Temperature : Running the reaction at the reflux temperature of the alcohol or solvent will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate.[1]
-
Ensure Catalyst Activity : A strong acid catalyst is crucial. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[2] Ensure the catalyst is not old or has been deactivated by moisture.[1]
-
Increase Reaction Time : Due to steric hindrance, this particular esterification may require longer reaction times than those for unhindered carboxylic acids.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Caption: Impact of steric hindrance on the esterification mechanism.
Q4: What is a reliable, step-by-step protocol for the esterification of o-toluic acid that I can use as a baseline?
The following protocol incorporates best practices for overcoming the challenges associated with this specific esterification.
Protocol: Synthesis of this compound via Fischer Esterification
-
Glassware Preparation : Ensure all glassware (round-bottom flask, condenser, Dean-Stark trap if used) is thoroughly oven-dried to remove any residual moisture.
-
Reagent Setup :
-
In a round-bottom flask, dissolve o-toluic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which can also serve as the solvent).[5]
-
Alternatively, if using a Dean-Stark trap, use toluene as the solvent and a smaller excess of methanol (e.g., 3-5 equivalents).
-
-
Catalyst Addition : While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 1-5 mol%).[5]
-
Reaction :
-
Heat the mixture to reflux and maintain this temperature.
-
Monitor the reaction's progress periodically (e.g., every 2-4 hours) using TLC or GC until the starting material is consumed or the reaction appears to have reached equilibrium. Reaction times can be long, potentially up to 24-30 hours.[5]
-
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
If methanol was used as the solvent, remove the excess under reduced pressure using a rotary evaporator.[5]
-
Dilute the residue with an organic solvent like ethyl acetate.[14]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Repeat until no more gas evolves.[15]
-
Wash the organic layer with water and then with brine.[14]
-
-
Drying and Purification :
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product, if necessary, by vacuum distillation or column chromatography.
-
Q5: Are there alternative esterification methods I should consider if Fischer esterification consistently gives low yields?
Yes, if the equilibrium and kinetic limitations of the Fischer esterification prove too difficult to overcome for your specific application, several other methods can be employed:
-
Acylation with Acid Chlorides : Convert o-toluic acid to o-toluoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily react with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester under milder conditions.[2] This method avoids the production of water.[2]
-
Steglich Esterification : This method uses coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2][15] It proceeds under mild conditions and is often high-yielding, though purification to remove the urea byproduct is necessary.[15]
These alternative methods are not equilibrium-controlled, which is a significant advantage. However, they involve more expensive or hazardous reagents and may require additional purification steps.
References
-
Wikipedia. Dean–Stark apparatus. Available from: [Link]
-
University of Wisconsin-Madison Chemistry Department. Esterification Using a Dean-Stark Trap. Available from: [Link]
-
Orick Médico Sarl. Dean-Stark Apparatus. Available from: [Link]
-
Scoilnet. Dean Stark Apparatus. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
A to Z Chemistry. Ortho effect in Substituted Benzene. Available from: [Link]
-
Wikipedia. Ortho effect. Available from: [Link]
-
Chemistry Steps. Fischer Esterification. Available from: [Link]
-
BYJU'S. Fischer esterification reaction. Available from: [Link]
-
Brainly. How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Available from: [Link]
-
Quora. Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
- Google Patents. US5011987A - Process for manufacturing high-purity o-toluic acid.
-
Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects?. Available from: [Link]
-
Reddit. How can I improve the yield of my Fischer Esterification?. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]
-
Organic Syntheses. Procedure. Available from: [Link]
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Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Available from: [Link]
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Technical Support Center: GC-MS Analysis of Methyl o-tolylacetate
Welcome to the technical support center for the analysis of Methyl o-tolylacetate. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for quality control and impurity profiling. Here, we address common challenges and questions through practical, field-proven troubleshooting guides and FAQs, grounding our advice in established scientific principles.
Section 1: Troubleshooting Guide
This section is formatted to help you quickly diagnose and resolve issues encountered during the GC-MS analysis of this compound.
Question: I'm seeing a peak with the same molecular ion (m/z 164) as my product, but it elutes very closely. How can I identify and separate it?
Answer: This is a classic analytical challenge, and the co-eluting peak is almost certainly an isomer, either methyl m-tolylacetate or methyl p-tolylacetate. Since they share the same molecular weight and produce very similar mass spectra, chromatographic separation is the key to accurate identification and quantification.
-
The 'Why': Positional isomers have very similar chemical properties, leading to close retention times on standard non-polar GC columns (like those with a 5% phenyl-methylpolysiloxane stationary phase). Their fragmentation patterns are nearly identical because the core fragmentation pathways (loss of a methoxy group, for example) are energetically similar regardless of the methyl group's position on the benzene ring.
-
Troubleshooting Steps:
-
Optimize the Temperature Program: Decrease the initial ramp rate of your oven temperature program (e.g., from 10°C/min to 2-3°C/min) during the elution window of the isomers. This increases the interaction time with the stationary phase, enhancing separation.
-
Increase Column Length: If available, switch to a longer column (e.g., from 30 m to 60 m). A longer column provides more theoretical plates, which directly improves resolving power.
-
Consider a Different Stationary Phase: For challenging separations, moving to a mid-polarity or polar stationary phase (e.g., a cyanopropylphenyl- or polyethylene glycol-based column) can be highly effective. The different interaction mechanisms of these phases can significantly alter the elution order and improve the separation of the isomers.
-
Injection Standard: If you have access to analytical standards for methyl m- and p-tolylacetate, inject them individually to confirm the retention time of each isomer under your optimized method.
-
Question: My chromatogram shows a broad, tailing peak for this compound. What is causing this peak distortion?
Answer: Peak tailing is typically a sign of unwanted interactions within the GC system or column overload.[1][2]
-
The 'Why': Peak tailing occurs when a portion of the analyte molecules is adsorbed by active sites (e.g., exposed silanols in the liner or column) or when the sample concentration is too high for the column's capacity, leading to a non-ideal chromatographic distribution.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Detailed Steps:
-
Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes symmetrical, you were overloading the column. Adjust your sample concentration accordingly.[1]
-
Inspect the Inlet: The injector is a common source of activity. Replace the inlet liner and septum. Using a deactivated liner with glass wool can help trap non-volatile residues and prevent interactions.[2][3]
-
Condition the Column: If the column has been sitting idle or has been exposed to oxygen at high temperatures, its performance may have degraded. Condition the column by baking it out at its maximum rated temperature for a few hours.[4]
-
Trim the Column: If conditioning doesn't help, the first few meters of the column may be irreversibly contaminated. Trim 0.5-1 meter from the front of the column and reinstall it.[2]
-
Question: I have a noisy or drifting baseline in my chromatogram. How can I fix this?
Answer: An unstable baseline can obscure small impurity peaks and affect integration, making accurate quantification impossible. The primary causes are typically leaks, contamination, or column bleed.[3][4]
-
The 'Why': A rising baseline is often due to column bleed, where the stationary phase breaks down at high temperatures. Random noise can be caused by contaminated gas supplies or electronic issues, while periodic spikes may indicate contamination in the injector or detector.[1][4]
-
Troubleshooting Steps:
-
Check for Leaks: Air leaking into the system is a major cause of column degradation and baseline noise.[4] Use an electronic leak detector to check all fittings, especially at the injector and detector.
-
Verify Gas Purity: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that your gas traps/filters are not exhausted. Contaminants in the gas can cause a high, noisy baseline.[3]
-
Address Column Bleed: Run a blank gradient (injecting no sample) to see if the baseline rise is temperature-dependent. If it is, this confirms column bleed. Ensure your method does not exceed the column's maximum operating temperature. If the column is old or damaged, it may need to be replaced.[1]
-
Clean the System: If you observe "ghost peaks" or random spikes, there may be contamination. Bake out the injector and detector. If the problem persists, you may need to clean the ion source of your mass spectrometer.[3]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound produced by Fischer esterification?
The most common impurities originate from the starting materials or side reactions of the Fischer-Speier esterification process.[5][6] This reaction involves heating o-toluic acid and methanol with an acid catalyst.[7][8]
| Impurity Type | Specific Compound | Origin | Notes |
| Starting Materials | o-Toluic Acid | Incomplete reaction | A common process-related impurity. |
| Methanol | Excess reagent | Usually removed during workup but can persist. | |
| Isomers | Methyl m-tolylacetate | Impure starting material | If the initial o-toluic acid contains m-toluic acid. |
| Methyl p-tolylacetate | Impure starting material | If the initial o-toluic acid contains p-toluic acid. | |
| Side Products | Dimethyl ether | Dehydration of methanol | Less common, highly volatile. |
| High-boiling polymers | Self-condensation | Can occur under harsh acidic conditions.[9] | |
| Workup Solvents | Dichloromethane, Ethyl Acetate, etc. | Extraction/Purification | Depends on the specific workup procedure used.[10] |
Q2: What are the characteristic mass fragments for this compound (MW: 164.2 g/mol )?
The mass spectrum of this compound is generated by electron impact (EI) ionization, which causes the molecular ion to break into smaller, charged fragments.[11] Understanding these fragments is crucial for confirming the identity of your main peak.
-
Molecular Ion (M⁺•): m/z 164. This is the peak corresponding to the intact molecule and is essential for confirming the molecular weight.
-
m/z 133: This prominent peak results from the loss of a methoxy radical (•OCH₃, 31 Da). The resulting fragment is the stable o-tolylacetylium cation.
-
m/z 105: This peak arises from the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), forming a methylbenzyl cation. This cation can rearrange to the very stable tropylium ion, making this a significant fragment.
-
m/z 91: Often a base peak for compounds containing a benzyl moiety, the tropylium ion can be formed through rearrangement and loss of other fragments.
-
m/z 77: Represents the phenyl cation, resulting from the loss of the methyl group from the tolyl ring structure.
Q3: How should I prepare my sample for GC-MS analysis?
Proper sample preparation is critical for obtaining high-quality, reproducible data and preventing instrument contamination.
-
Dilution: this compound is a liquid and should be diluted in a high-purity volatile solvent. A good starting concentration is 100-1000 ppm (µg/mL). Suitable solvents include Dichloromethane, Ethyl Acetate, or Hexane.
-
Filtration: Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter (PTFE is a good choice for organic solvents) before transferring it to an autosampler vial. This removes any particulate matter that could clog the injector or contaminate the liner.
-
Blanks: Always run a solvent blank before your sample sequence to ensure that the solvent and vial are not contributing any interfering peaks.
Section 3: Standard Operating Protocol
Protocol: GC-MS Method for Impurity Profiling of this compound
This protocol provides a robust starting point for your analysis. It should be optimized for your specific instrument and separation goals.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the this compound sample in GC-grade Dichloromethane.
-
Vortex the sample to ensure homogeneity.
-
Filter the solution using a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
-
GC-MS Instrument Parameters:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for semi-polar compounds. |
| Injection Volume | 1 µL | Prevents column overload and peak distortion. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and impurities. |
| Injection Mode | Split (Ratio 50:1) | A high split ratio is suitable for analyzing the main component and major impurities, preventing detector saturation. For trace analysis, a lower split ratio or splitless injection may be needed. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal separation efficiency and is inert. |
| Oven Program | Initial: 70°C (hold 2 min) Ramp: 10°C/min to 280°C Hold: 5 min | A standard program that allows for the elution of volatile solvents before ramping to separate compounds of varying boiling points. |
| MS System | Agilent 5977 or equivalent | Quadrupole MS for routine analysis. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns and library matching. |
| Scan Range | m/z 35 - 450 | A wide enough range to capture low-mass fragments and the molecular ion of expected impurities. |
-
Data Analysis Workflow:
Caption: A typical workflow for GC-MS data analysis.
References
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link][3]
-
Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link][5]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][12]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link][11]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link][8]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link][7]
-
Wang, S., et al. (2013). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society. Retrieved from [Link][13]
-
Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid. Retrieved from [9]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][6]
-
University of California, Davis. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link][10]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
preventing hydrolysis of Methyl o-tolylacetate during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl o-tolylacetate and encountering challenges with its stability during reaction workup. If you are experiencing lower-than-expected yields and suspect unwanted hydrolysis, you are in the right place. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you maximize your product yield and purity.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section is for scientists who have encountered issues and need to identify the cause and implement a solution.
Q1: My final yield of this compound is low, and my crude product analysis (TLC, NMR) shows the presence of o-tolylacetic acid. What is happening?
A1: This is a classic symptom of ester hydrolysis. The workup procedure itself, which is designed to purify your product, can inadvertently create the perfect conditions to reverse the esterification reaction.[1] Ester hydrolysis is the chemical breakdown of your ester back into its parent carboxylic acid (o-tolylacetic acid) and alcohol (methanol) in the presence of water. This reaction is significantly accelerated by either an acid or a base catalyst, which are often present during the workup to neutralize the reaction mixture.[2][3]
-
Under Acidic Conditions: This is the direct reverse of the Fischer esterification. The carbonyl oxygen of the ester gets protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4]
-
Under Basic Conditions (Saponification): A hydroxide ion directly attacks the carbonyl carbon. This process is particularly problematic because the final step forms a carboxylate salt, which is deprotonated and unreactive, making the reaction essentially irreversible under basic conditions.[2][4][5] This is often the primary culprit for yield loss during workup.
Q2: I'm trying to be careful, but the hydrolysis is still occurring. Which steps in a standard workup pose the greatest risk?
A2: Several steps in a typical aqueous workup can induce hydrolysis. The risk is a function of pH, temperature, and contact time.
| Workup Step | Risk Factor | Causality & Explanation |
| Reaction Quenching | High | Introducing water to the reaction mixture, especially if it's still warm or contains a significant amount of acid catalyst, initiates the hydrolysis process. |
| Base Wash / Neutralization | Very High | This is the most common failure point. While necessary to remove the acid catalyst and excess carboxylic acid, using a strong base (like NaOH or KOH) will rapidly saponify the ester.[5] Even weak bases, if used at high concentrations or for prolonged periods, can cause significant hydrolysis. |
| Aqueous Washes (General) | Moderate | Any step that involves prolonged contact between the ester, an organic solvent, and an aqueous layer presents an opportunity for hydrolysis, especially if catalytic amounts of acid or base remain. |
| Elevated Temperature | High | Hydrolysis kinetics are highly temperature-dependent.[2][6] Performing washes on a warm or room-temperature reaction mixture significantly increases the rate of decomposition. |
| Extended Contact Time | Moderate | The longer your ester is in contact with acidic or basic aqueous solutions, the more time it has to hydrolyze.[1] Delays during the workup, such as letting the separatory funnel sit for an extended period, can lead to decreased yields. |
Q3: How can I design a workup protocol specifically to prevent the hydrolysis of this compound?
A3: The key is to control the temperature and pH rigorously and to minimize the time the ester spends in contact with water. Below is an optimized protocol designed to mitigate these risks.
-
Cool Down: Once the reaction is deemed complete, immediately cool the reaction vessel in an ice-water bath to 0-5 °C. This dramatically slows the kinetics of potential hydrolysis reactions.[1]
-
Dilute with Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This helps to partition the ester away from the aqueous phase in subsequent steps.
-
Quench & Neutralize (The Critical Step):
-
Slowly add the diluted reaction mixture to a separatory funnel containing ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .
-
Do NOT use strong bases like NaOH or KOH. Sodium bicarbonate is a weak base, sufficient to neutralize strong acid catalysts (like H₂SO₄) and unreacted carboxylic acids without aggressively promoting saponification.[1][7]
-
Swirl the funnel gently at first to allow for controlled release of CO₂ gas before stoppering and shaking. Vent frequently.[1]
-
Continue washing with fresh portions of cold NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.
-
-
Wash with Brine: Perform a final wash of the organic layer with a cold, saturated aqueous NaCl (brine) solution. This step helps to remove the majority of the dissolved water from the organic layer and decreases the solubility of your organic product in the small amount of remaining water, further improving recovery.[1][7]
-
Dry Thoroughly: Drain the organic layer into a clean flask and add a generous portion of an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Let it stand for at least 15-20 minutes (swirling occasionally) to ensure all trace water is removed. Water is a reagent for hydrolysis, so its complete removal is critical.[8][9]
-
Isolate: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carbodiimide.com [carbodiimide.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl o-tolylacetate Synthesis
Welcome to the technical support center for the synthesis of Methyl o-tolylacetate (CAS No: 40851-62-5).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the technical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized from o-tolylacetic acid and methanol. The most prevalent laboratory methods include:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where o-tolylacetic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]
-
Steglich Esterification: A milder method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[4][5] This method is particularly useful for acid-sensitive substrates.[4]
-
Methylation with Diazomethane: This highly efficient method involves reacting o-tolylacetic acid with diazomethane. It proceeds rapidly and produces minimal byproducts.[6] However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.[7][8][9][10]
Q2: My Fischer esterification reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[11][12][13][14] Here are common causes and troubleshooting steps:
| Possible Cause | Troubleshooting Actions |
| Incomplete Reaction/Equilibrium Not Shifted | Increase the reflux time to ensure the reaction reaches completion.[15] Use a large excess of methanol, which also serves as the solvent, to shift the equilibrium towards the product side (Le Châtelier's principle).[3][11] |
| Presence of Water | Ensure all reagents and glassware are anhydrous. Water is a byproduct, and its presence will shift the equilibrium back towards the starting materials.[3][11] Consider using a Dean-Stark apparatus to remove water as it forms.[3][14] |
| Insufficient Catalyst | Ensure a catalytic amount of strong acid (e.g., 1-5 mol% H₂SO₄ or TsOH) is used. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3][15] |
| Suboptimal Temperature | Ensure the reaction is heated to a sufficient reflux temperature.[16] |
Q3: I'm observing significant side products in my Steglich esterification. How can I minimize them?
A3: Side product formation in Steglich esterification can occur. Here's how to address it:
| Side Product | Cause | Troubleshooting Actions |
| N-acylurea | A slow intramolecular rearrangement of the O-acylisourea intermediate.[17] | Ensure a catalytic amount of DMAP (approximately 5 mol%) is used. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate that rapidly reacts with the alcohol, outcompeting the rearrangement.[5][17] |
| Unreacted Starting Material | Incomplete activation of the carboxylic acid or insufficient reaction time. | Ensure equimolar amounts of o-tolylacetic acid and DCC are used. Allow the reaction to stir for an adequate amount of time, monitoring by TLC. |
Q4: Is it safe to use diazomethane in a standard laboratory setting?
A4: Diazomethane is a highly toxic and potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood with a blast shield.[8][9][10] It is recommended to generate diazomethane in situ for immediate consumption to avoid storage.[7][18] Safer alternatives like trimethylsilyldiazomethane (TMS-diazomethane) are available and can also be used for the methylation of carboxylic acids.[4]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Reaction temperature too low. 3. Insufficient reaction time. 4. Poor quality starting materials. | 1. Use fresh, high-purity o-tolylacetic acid and anhydrous methanol. 2. Ensure the reaction is heated to the appropriate temperature for the chosen method (reflux for Fischer, room temperature for Steglich). 3. Monitor the reaction by TLC and extend the reaction time if necessary. 4. Purify starting materials if their purity is questionable.[19] |
| Product is Contaminated with Starting Material (o-tolylacetic acid) | 1. Incomplete reaction. 2. Insufficient purification. | 1. Drive the reaction to completion using the optimization strategies mentioned in the FAQs. 2. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[15][20] |
| Formation of an Emulsion During Workup | Surfactant-like properties of reactants or products. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[15][20] Centrifugation can also be effective for persistent emulsions.[20] |
| Difficulty in Removing Dicyclohexylurea (DCU) from Steglich Esterification | DCU is a solid byproduct that can be challenging to filter if it precipitates finely. | After the reaction, cool the mixture in an ice bath to promote the crystallization of DCU, then filter. Alternatively, dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., diethyl ether) and filter. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Fischer-Speier Esterification
This protocol is a classic and cost-effective method suitable for large-scale synthesis.
Materials:
-
o-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-tolylacetic acid (1 equivalent).
-
Add an excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of o-tolylacetic acid) while stirring.[15]
-
Heat the mixture to reflux (approximately 65-70°C) and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and finally with brine.[15][20]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Steglich Esterification
This protocol is a milder alternative to the Fischer esterification.
Materials:
-
o-Tolylacetic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve o-tolylacetic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP (0.05 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel or vacuum distillation.
IV. Visualizing the Mechanisms
Understanding the reaction mechanisms is key to troubleshooting and optimization.
Fischer Esterification Mechanism
Caption: The acid-catalyzed mechanism of Fischer esterification.
Steglich Esterification Workflow
Caption: Simplified workflow of the DCC/DMAP-mediated Steglich esterification.
V. References
-
Sheeran, J. W., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development. Available at: [Link]
-
University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Standard Operating Procedure for Using Diazomethane. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Rad-Shine, S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(45), 28243-28259. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A PALLADIUM-CATALYZED SUZUKI–MIYAURA CROSS-COUPLING REACTION FOR THE PREPARATION OF (Z)-2-(3-PHENYLALLYLIDENE)TETRALONE. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate. Retrieved from
-
American Chemical Society. (n.d.). Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. Retrieved from [Link]
-
Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]
-
PubMed. (n.d.). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Retrieved from [Link]
-
YouTube. (2020). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Optimization of reaction conditions for the methyl esterification of cinnamic acid. RSC Advances, 7(86), 54567-54571. Available at: [Link]
-
Septya Kusuma, H., et al. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy, 55(6), 1269-1277. Available at: [Link]
-
YouTube. (2023). Methyl Acetate Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US3904676A - Purification of methyl acetate. Retrieved from
-
Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl.... Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
National Institutes of Health. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]
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ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Retrieved from [Link]
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Scribd. (n.d.). DCC Coupling. Retrieved from [Link]
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Technical Support Center: Efficient Synthesis of Methyl o-tolylacetate
Welcome to the technical support center for the synthesis of Methyl o-tolylacetate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of this important chemical intermediate.
I. Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via Fischer esterification of o-toluic acid and methanol.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in Fischer esterification, an equilibrium-driven reaction.[1] Several factors can contribute to this issue. Let's break them down in a systematic way.
1. Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield of your ester.[2]
-
Solution: Employ methods to continuously remove water from the reaction mixture.
-
Dean-Stark Apparatus: If using a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective.[1]
-
Drying Agents: The use of drying agents like molecular sieves can also absorb the water produced.[3]
-
Excess Alcohol: Using a large excess of methanol can also drive the reaction forward, in accordance with Le Châtelier's principle.[4][5] One study demonstrated that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess boosted the ester yield from 65% to 97%.[4]
-
2. Insufficient or Inactive Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[6]
-
Solution:
-
Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used and effective.[7] Lewis acids can also be employed.[3]
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst.
-
Catalyst Freshness: Use a fresh batch of catalyst, as acid catalysts can be deactivated by moisture.[1]
-
3. Suboptimal Reaction Temperature and Time: Fischer esterifications are typically slow and require elevated temperatures to reach equilibrium.[8]
-
Solution:
-
Temperature: The reaction is often carried out at the reflux temperature of the alcohol or solvent.[1] Insufficient heating can lead to a slow reaction rate.[9]
-
Reaction Time: The reaction may simply need more time to reach equilibrium. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1]
-
4. Steric Hindrance: While o-toluic acid is not excessively bulky, steric hindrance can still play a role and slow down the reaction rate.[1][5]
-
Solution: If you suspect steric hindrance is a major issue, increasing the reaction time or temperature may be necessary.[1]
Here is a workflow to guide you through troubleshooting low yield:
Caption: Troubleshooting workflow for low yield.
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce the overall yield. The most probable side reaction in this synthesis is the dehydration of methanol to form dimethyl ether, especially at high temperatures in the presence of a strong acid catalyst.[1]
-
Minimization Strategy:
-
Temperature Control: While a high temperature is needed, excessive heat can promote the dehydration of methanol. Maintain a controlled reflux and avoid overheating.
-
Milder Catalyst: If ether formation is a persistent issue, consider using a milder acid catalyst.[1]
-
Question: The purification of my crude product is proving difficult. What are the best practices for isolating pure this compound?
Answer:
A thorough workup and purification procedure is essential for obtaining high-purity this compound.
1. Workup Procedure:
-
Neutralization: After the reaction is complete, the mixture should be cooled and excess acid neutralized. This is typically done by washing with a saturated sodium bicarbonate (NaHCO₃) solution.[10][11] Be cautious as this will evolve CO₂ gas.[11]
-
Extraction: The ester can be extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[10][12]
-
Washing: The organic layer should then be washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities and help break any emulsions that may have formed.[10][13]
-
Drying: The organic layer should be dried over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][13]
2. Purification:
-
Distillation: The most common method for purifying the final product is distillation.[8] Given that this compound has a boiling point of approximately 70-71°C at 1 mmHg, vacuum distillation is recommended to avoid decomposition at higher temperatures.[14]
-
Chromatography: If distillation does not provide the desired purity, column chromatography can be employed.
II. Frequently Asked Questions (FAQs)
What is the mechanism of the acid-catalyzed synthesis of this compound?
The synthesis of this compound from o-toluic acid and methanol is a classic example of a Fischer esterification.[4][7] The reaction proceeds through a series of reversible steps:[4][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the o-toluic acid, which increases the electrophilicity of the carbonyl carbon.[4][8][15]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6][15]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.[4][15] This converts the hydroxyl group into a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[6][8]
-
Deprotonation: The protonated ester is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst.[6][8]
Caption: The mechanism of Fischer esterification.
Should I use a homogeneous or heterogeneous catalyst for this synthesis?
Both homogeneous and heterogeneous catalysts can be effective for Fischer esterification. The choice depends on the specific requirements of your process.
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous | High activity and good heat transfer.[16][17] | Difficult and costly to separate from the product and recycle.[16][17] |
| Heterogeneous | Easily separated from the reaction mixture (e.g., by filtration) and can be recycled.[16][18] Less corrosive.[16] | May have lower activity and potential for mass transfer limitations.[17][18] |
For laboratory-scale synthesis, homogeneous catalysts like sulfuric acid are often used for their high reactivity.[19] For industrial applications, the reusability of heterogeneous catalysts, such as acidic ion-exchange resins, can be more economical and environmentally friendly.[18][20]
What are the key safety precautions I should take during this experiment?
-
Reagents: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Methanol is toxic and flammable.[21]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Reflux: When heating the reaction mixture to reflux, use a heating mantle and ensure the apparatus is properly clamped and vented.
-
Workup: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and add the bicarbonate solution slowly to control the effervescence.[11]
III. Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Toluene (optional, for Dean-Stark)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (vacuum distillation recommended)
Procedure:
-
Reaction Setup: To a round-bottom flask, add o-toluic acid and a 5 to 10-fold molar excess of methanol.[4] While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).[21][22]
-
Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 2-4 hours).[22] Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.[10]
-
Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases.[10][11]
-
Wash the organic layer with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude ester by vacuum distillation to obtain pure this compound.[14]
-
IV. References
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Master Organic Chemistry. (2022). Fischer Esterification.
-
BenchChem. (n.d.). Troubleshooting common problems in Fischer esterification of carboxylic acids.
-
JoVE. (2022). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
-
Chemistry LibreTexts. (2023). Esterification.
-
Chemguide. (n.d.). The mechanism for the esterification reaction.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.
-
SciSpace. (2015). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil.
-
JoVE. (2020). Esterification - Concept.
-
JoVE. (2022). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
-
Brainly. (2023). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?
-
ACS Sustainable Chemistry & Engineering. (2021). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.
-
ResearchGate. (2015). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
-
Filo. (2022). What are possible sources of error in an esterification lab?
-
BenchChem. (n.d.). Technical Support Center: Purification of Methyl O-acetylricinoleate.
-
Homogeneous vs Heterogeneous Catalysts. (n.d.).
-
ResearchGate. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts.
-
Esterification Lab Answers. (n.d.).
-
Biosynth. (n.d.). Methyl 2-(o-tolyl)acetate.
-
ChemShuttle. (n.d.). This compound;CAS No.:40851-62-5.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Fischer Esterification Procedure. (n.d.).
-
Guidechem. (n.d.). This compound 40851-62-5 wiki.
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
ResearchGate. (n.d.). Progress in purification of methyl acetate.
-
Organic Syntheses Procedure. (n.d.).
-
Dominican University. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
-
YouTube. (2023). Methyl Acetate Synthesis.
-
Journal of Chemical Technology and Metallurgy. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION.
-
Sigma-Aldrich. (n.d.). Methyl 2-(o-tolyl)acetate.
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
-
BenchChem. (n.d.). Minimizing side reactions in the chemical synthesis of Methyl vernolate.
-
University of Utah, Chemical Engineering. (n.d.). Reactive distillation for methyl acetate production.
-
ResearchGate. (n.d.). Catalysts, Kinetics, and Reactive Distillation for Methyl Acetate Synthesis.
-
Sigma-Aldrich. (n.d.). Methyl 2-(o-tolyl)acetate.
-
CymitQuimica. (n.d.). This compound.
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction.
-
PubChem - NIH. (n.d.). Methyl p-tolylacetate.
-
Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
-
Echemi. (n.d.). Buy this compound from ATK CHEMICAL COMPANY LIMITED.
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Technical Support Center: Mastering Temperature Control in Methyl o-Tolylacetate Synthesis
Welcome to the comprehensive technical support center for managing temperature control in the synthesis of Methyl o-tolylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the safety, efficiency, and reproducibility of this important esterification reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Critical Role of Temperature in this compound Synthesis
The synthesis of this compound, typically achieved through the Fischer esterification of o-toluic acid with methanol under acidic catalysis, is a reversible and moderately exothermic reaction.[1][2] Precise temperature control is not merely a suggestion but a critical process parameter that dictates reaction rate, equilibrium position, product yield, impurity profile, and, most importantly, operational safety. Deviations from the optimal thermal profile can lead to a cascade of issues, from diminished yields to hazardous runaway reactions.[1][3] This guide will equip you with the knowledge to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and why is temperature control so crucial?
A1: The most common laboratory and industrial method is the Fischer esterification, which involves reacting o-toluic acid and methanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] This reaction is governed by an equilibrium, and its rate is temperature-dependent.
Temperature control is paramount for several reasons:
-
Reaction Kinetics: Increasing the temperature accelerates the reaction, reducing the time required to reach equilibrium.[4] However, excessively high temperatures can lead to undesirable side reactions.
-
Equilibrium Shift: While the reaction is exothermic, removing the water byproduct (e.g., through azeotropic distillation) is often necessary to drive the equilibrium toward the product side. This process is temperature-dependent.[5]
-
Safety: Esterification reactions are exothermic, meaning they release heat.[6] Without adequate cooling, the heat generated can cause the reaction temperature to rise uncontrollably, a dangerous situation known as a thermal runaway, which can lead to a rapid increase in pressure and potential reactor failure.[1][3]
Q2: What are the typical temperature ranges for the synthesis of this compound?
A2: For Fischer esterification, reactions are commonly conducted at the reflux temperature of the alcohol used.[2] In the case of methanol, this is approximately 65°C at atmospheric pressure.[7] However, the optimal temperature can vary based on the catalyst, solvent (if any), and the desired balance between reaction rate and selectivity. Some procedures may call for temperatures ranging from 60-110°C, especially if a higher boiling co-solvent is used to facilitate water removal.[8]
Q3: What are the potential side reactions influenced by temperature?
A3: Elevated temperatures can promote several side reactions, leading to impurities and reduced yield:
-
Dehydration of Methanol: At higher temperatures and in the presence of a strong acid catalyst, methanol can dehydrate to form dimethyl ether.
-
Decarboxylation of o-Toluic Acid: While o-toluic acid is relatively stable, prolonged exposure to very high temperatures can lead to decarboxylation, producing toluene and carbon dioxide.[9]
-
Formation of Colored Impurities: Overheating can lead to the formation of colored byproducts through various degradation pathways.
Q4: How can I monitor the temperature of my reaction in real-time?
A4: Real-time temperature monitoring is essential. This can be achieved through:
-
Standard Laboratory Equipment: Thermocouples or resistance temperature detectors (RTDs) inserted into the reaction mixture provide direct and accurate temperature readings.
-
Process Analytical Technology (PAT): For more advanced control, PAT tools like in-situ FTIR or Raman spectroscopy can be used. These techniques not only monitor temperature but can also track the concentration of reactants and products in real-time, providing a much deeper understanding of the reaction progress.[1][10][11]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Problem 1: Low or No Product Yield
Possible Temperature-Related Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature Too Low | The activation energy for the esterification is not being sufficiently overcome, leading to a very slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or in-situ PAT). Ensure the temperature is maintained at the reflux point of methanol (approx. 65°C) if that is the intended condition.[4] |
| Premature Termination of Heating | The reaction may not have reached equilibrium. Esterification reactions can take several hours to complete.[8] | Extend the reaction time at the optimal temperature. Monitor the reaction until no further consumption of the limiting reagent is observed. |
Problem 2: Presence of Significant Impurities in the Product
Possible Temperature-Related Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reaction Temperature Too High | Excessive heat can promote side reactions such as the formation of dimethyl ether from methanol or the degradation of the starting material or product.[9] | Reduce the reaction temperature. If a higher temperature is needed to drive the reaction, consider using a milder catalyst or a different solvent system. It is crucial to operate below the decomposition temperature of the reactants and products. |
| Localized Hotspots | Poor mixing in the reactor can lead to localized areas of high temperature, even if the bulk temperature appears to be within the desired range. These hotspots can accelerate side reactions. | Improve the stirring efficiency of the reaction mixture. For larger scale reactions, ensure the reactor is designed for efficient heat and mass transfer. |
Problem 3: Reaction Temperature is Unstable and Difficult to Control
Possible Temperature-Related Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Cooling | The heat generated by the exothermic reaction is not being removed effectively, leading to a gradual or rapid increase in temperature. This is a serious safety concern.[3] | Ensure your cooling system (e.g., reflux condenser, cooling bath, or reactor jacket) has sufficient capacity for the scale of your reaction. For highly exothermic additions, consider adding the limiting reagent slowly to control the rate of heat generation. |
| Poor Heat Transfer | Viscous reaction mixtures or fouling of the reactor surface can impede heat transfer to the cooling medium. | Ensure adequate agitation to maintain a homogeneous mixture and improve heat transfer. If scaling up, be aware that the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] |
Experimental Protocols & Methodologies
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol is a representative example of a Fischer esterification for preparing this compound.
Materials:
-
o-Toluic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine o-toluic acid and an excess of methanol (e.g., a 5 to 10-fold molar excess).[12]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2 mol% relative to the carboxylic acid). The addition is exothermic, so it's advisable to cool the flask in an ice bath during this step.[12]
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[7] Allow the reaction to proceed for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing water.
-
Extract the product into dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted o-toluic acid), and finally with brine.[12]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation if necessary.
Visualizing the Workflow
Advanced Temperature Management: A Deeper Dive
For professionals in drug development and process scale-up, a more nuanced approach to temperature control is necessary.
Thermal Hazard Assessment
Before scaling up any exothermic reaction, a thorough thermal hazard assessment is crucial. This involves:
-
Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and reaction calorimetry (RC1) can be used to determine the heat of reaction (ΔHrxn), the heat capacity of the reaction mixture (Cp), and the maximum temperature of the synthesis reaction (MTSR). This data is vital for ensuring that the cooling capacity of the reactor can handle the heat evolved.
-
Adiabatic Temperature Rise (ΔTad): This is the temperature increase that would occur if all the heat from the reaction were absorbed by the reaction mass without any heat loss to the surroundings. It is calculated as ΔTad = (-ΔHrxn) / (m * Cp). A high ΔTad indicates a significant thermal hazard.
Process Analytical Technology (PAT) for Enhanced Control
PAT offers a powerful suite of tools for real-time monitoring and control of esterification reactions.
-
In-situ Spectroscopy (FTIR, Raman): By inserting a probe directly into the reaction vessel, you can continuously monitor the disappearance of reactants (e.g., the carbonyl stretch of o-toluic acid) and the appearance of the product (the carbonyl stretch of this compound). This provides real-time kinetic data and allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.[10][13]
-
Automated Reactor Systems: Modern laboratory reactors can be programmed to automatically adjust heating and cooling based on real-time data from temperature probes and PAT sensors. This allows for precise control of temperature profiles and safe operation, even for highly exothermic processes.
Logical Framework for Troubleshooting Temperature Excursions
By understanding the fundamental principles of reaction kinetics and thermodynamics, and by employing modern monitoring and control strategies, you can master the art of temperature management in this compound synthesis. This will not only ensure the safety of your experiments but also lead to higher yields, improved purity, and more robust and reproducible processes.
References
-
IntuitionLabs. (n.d.). PAT Sensors for Real-Time Reaction Monitoring in Pharma. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE]. Retrieved January 11, 2026, from [Link]
- Ahmed Zeki, N. S., Al-Hassani, M. H., & Al-Jendeel, H. A. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal, 6(2), 56-64.
- Rütti, D. P., Moser, M., Georg, A. G., & Meier, D. M. (2022). Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry. Reaction Chemistry & Engineering, 7(9), 2051-2059.
-
Sanibel Symposium. (n.d.). Modeling the thermal decomposition of methyl acetate: a study in combustion. Retrieved January 11, 2026, from [Link]
-
Scribd. (n.d.). PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Retrieved January 11, 2026, from [Link]
-
Unknown. (n.d.). Lab5 procedure esterification. Retrieved January 11, 2026, from [Link]
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Al-Khwarizmi Engineering Journal. (2010). Kinetic Study of Esterification Reaction. Retrieved January 11, 2026, from [Link]
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Royal Society of Chemistry. (2024). The role of PAT in the development of telescoped continuous flow processes. Retrieved January 11, 2026, from [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Retrieved January 11, 2026, from [Link]
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Science Learning Center. (n.d.). Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Retrieved January 11, 2026, from [Link]
-
American Pharmaceutical Review. (2012). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. Retrieved January 11, 2026, from [Link]
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Blog Chemical Co.,Ltd. (2025). What are the decomposition products of Toluic Acid?. Retrieved January 11, 2026, from [Link]
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved January 11, 2026, from [Link]
-
Unknown. (n.d.). 29. The Fischer Esterification. Retrieved January 11, 2026, from [Link]
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Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. Retrieved January 11, 2026, from [Link]
-
Porterfield, J. P., et al. (n.d.). THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO- REACTOR. Retrieved January 11, 2026, from [Link]
- Pop, C. F., et al. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(8), 1593.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 11, 2026, from [Link]
- Gebremedhin, G., et al. (2022). Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. Scientific Reports, 12(1), 8683.
- Florit, F., & Copelli, S. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 145-150.
-
ResearchGate. (n.d.). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO-REACTOR. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous determination of enthalpy of mixing and reaction using milli-scale continuous flow calorimetry. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control o-toluic acid sample. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of the derivatives methyl-IF.... Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). GC-MS fragmentation patterns of tentatively identified intermediates. a.... Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms and thermogravimetric curves of MXD, 90% soya phosphatidylcholine (PL90G), mannitol (MNT), and MXD-OAVs. TGA. Retrieved January 11, 2026, from [Link]
-
Lidsen. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved January 11, 2026, from [Link]
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TA Instruments. (n.d.). Using Differential Scanning Calorimetry to Investigate the Optimization of Frozen Solution Conditions for Efficient Freeze Drying. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). GC-MS spectrum of control sample of m-toluic acid. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 11, 2026, from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Methyl acetate: by-product in the terephthalic acid production process. Mechanisms and rates of formation and decomposition in oxidation. Retrieved January 11, 2026, from [Link]
-
Unknown. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). o-TOLUIC ACID. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The thermal degradation of poly(vinyl acetate) and poly(ethylene-co-vinyl acetate), Part I: Experimental study of the degradation mechanism. Retrieved January 11, 2026, from [Link]
Sources
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- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 12. personal.tcu.edu [personal.tcu.edu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: High-Purity Methyl o-tolylacetate via Column Chromatography
Welcome to the technical support center for the purification of Methyl o-tolylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography purification of this compound. Our approach is rooted in fundamental principles and validated by field experience to ensure you achieve the highest possible purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the column chromatography of this compound.
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of a moderately non-polar ester like this compound, silica gel (SiO2) is the most common and effective stationary phase.[1][2][3] Its slightly acidic nature and high surface area provide excellent separation for a wide range of organic compounds.[4] Alumina (Al2O3) can also be used, but silica gel generally offers better resolution for esters.[4]
Q2: How do I select an appropriate mobile phase (eluent) for the purification of this compound?
The key is to find a solvent system that provides good separation of this compound from its impurities. A common starting point for esters is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate .[2][5]
To determine the optimal ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC).[3][6] The ideal solvent system for column chromatography will give your target compound, this compound, an Rf value between 0.2 and 0.4 on the TLC plate.[7] This ensures that the compound doesn't elute too quickly (poor separation) or too slowly (band broadening and long run times).
Q3: My crude this compound sample contains unreacted o-toluic acid. How will this affect my purification?
The presence of the starting material, o-toluic acid, is a common impurity. Due to the carboxylic acid group, o-toluic acid is significantly more polar than the ester product. In a normal-phase system with silica gel, the o-toluic acid will have a much stronger affinity for the stationary phase and will elute much later than the this compound.[1][8] This large difference in polarity generally makes the separation straightforward. However, very acidic impurities can sometimes cause "streaking" or tailing of spots on TLC and bands on the column.[7]
Q4: Can I use gradient elution for the purification of this compound?
Yes, gradient elution can be very effective, especially if your crude sample contains impurities with a wide range of polarities.[2] You can start with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities and your product, and then gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute more polar impurities.[9] This can shorten the overall purification time and improve the separation of complex mixtures.[2]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate mobile phase polarity: The polarity of your eluent may be too high, causing all components to travel quickly with the solvent front. 2. Column overloading: Too much sample has been loaded onto the column for its size. 3. Poorly packed column: Channels or cracks in the stationary phase lead to uneven flow. | 1. Optimize the mobile phase using TLC: Aim for a solvent system where the Rf of this compound is around 0.3.[3] Decrease the proportion of the more polar solvent (e.g., ethyl acetate) to increase retention and improve separation. 2. Reduce the sample load: A general rule of thumb is to use 20-50 times the weight of adsorbent to the weight of the sample.[1] For difficult separations, a higher ratio is needed. 3. Repack the column carefully: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry and wet packing methods can be effective if done correctly.[10][11] |
| Product is not Eluting from the Column | 1. Mobile phase is too non-polar: The eluent does not have sufficient strength to move the compound down the column. 2. Compound decomposition on silica: The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.[12] | 1. Gradually increase the mobile phase polarity: Slowly increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent system.[1] 2. Test for stability on TLC: Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots (decomposition products) appear.[13] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-polar base like triethylamine in the eluent.[8][12] |
| Streaking or Tailing of the Product Band | 1. Interaction with acidic silica: If basic impurities are present, they can interact strongly with the acidic silica gel. 2. Sample is not soluble in the mobile phase: This can cause the compound to precipitate at the top of the column.[12] | 1. Add a modifier to the mobile phase: A small amount of triethylamine (0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape of basic compounds.[7] 2. Use a stronger solvent for loading or try dry loading: Dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent to load it onto the column.[13] Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.[13][14] |
| Cracks or Bubbles in the Column Bed | 1. Running the column dry: Allowing the solvent level to drop below the top of the stationary phase will cause it to dry out and crack.[10] 2. Heat generation: Using a very polar solvent on a dry-packed column can generate heat, causing the solvent to boil and form bubbles. | 1. Always maintain the solvent level above the silica gel: Keep the column topped up with eluent throughout the run.[10] 2. Use the wet packing method: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column.[10] This helps to dissipate heat and ensures a more uniform packing. |
III. Experimental Protocols
Here are step-by-step protocols for key stages of the purification process.
A. Thin Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase composition for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary spotters
-
Crude this compound sample
-
Hexanes
-
Ethyl acetate
-
UV lamp
Procedure:
-
Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Using a capillary spotter, apply a small spot of your crude sample dissolved in a volatile solvent onto the pencil line.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the spot line. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and let it dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for your product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that gives an Rf value of approximately 0.2-0.4 for this compound and provides the best separation from impurities.[7]
B. Flash Column Chromatography Protocol
Objective: To purify this compound from a crude reaction mixture using flash chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Optimized mobile phase (from TLC)
-
Crude this compound
-
Collection tubes
-
Air or nitrogen source with a pressure regulator
Procedure:
1. Column Packing (Wet Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand (about 1 cm) on top of the plug.
- In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar mobile phase.[10]
- Pour the slurry into the column.
- Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
- Open the stopcock and allow some solvent to drain, but do not let the solvent level go below the top of the silica.
- Add a protective layer of sand (about 1 cm) on top of the packed silica gel.
2. Sample Loading (Dry Loading Method):
- Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (about 2-3 times the weight of your crude sample) to the solution.
- Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
- Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure (1-2 psi) to the top of the column using an air or nitrogen line.[13]
- Begin collecting fractions in test tubes. The flow rate should be about 5 cm of solvent level decrease per minute.[10]
- If using a gradient, start with the least polar solvent mixture and gradually increase the polarity after the desired product has started to elute.
4. Analysis of Fractions:
- Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for this compound purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
V. References
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chromtech.com [chromtech.com]
- 3. columbia.edu [columbia.edu]
- 4. column-chromatography.com [column-chromatography.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aroonchande.com [aroonchande.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 17. youtube.com [youtube.com]
- 18. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 19. bvchroma.com [bvchroma.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
dealing with emulsions during extraction of Methyl o-tolylacetate
Technical Support Center: Extraction of Methyl o-Tolylacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting common issues encountered during the liquid-liquid extraction of this compound, with a specific focus on the formation and management of emulsions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the extraction of this compound?
An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other in the form of microscopic or submicroscopic droplets.[1] In the context of extracting this compound, this typically involves the dispersion of the organic phase (containing the ester) within the aqueous phase, or vice versa.
The formation of an emulsion is often triggered by the vigorous shaking or mixing required for liquid-liquid extraction. This agitation breaks up the liquid phases into tiny droplets, increasing the surface area between them.[2] The stability of these emulsions can be enhanced by the presence of surfactant-like compounds in the reaction mixture, which can include unreacted starting materials, byproducts, or certain reagents. These molecules can act as emulsifying agents by reducing the interfacial tension between the organic and aqueous phases.
Q2: What factors contribute to the stability of an emulsion?
Several factors can contribute to the stability of an emulsion, making it difficult to separate the organic and aqueous layers:
-
Presence of Emulsifying Agents: Surfactants or other compounds with both hydrophilic and hydrophobic properties can stabilize emulsions.[1][3]
-
Small Droplet Size: Vigorous shaking can create very small droplets, which are less likely to coalesce.
-
Similar Densities of the Two Phases: If the organic and aqueous layers have similar densities, gravitational separation will be slow or incomplete.[4]
-
High Viscosity: A more viscous continuous phase can hinder the movement and coalescence of droplets.
Q3: What is "salting out" and how does it help break an emulsion?
"Salting out" is a common technique used to break emulsions by adding a saturated solution of a salt, typically sodium chloride (brine), to the mixture.[5] The addition of salt increases the ionic strength of the aqueous layer. This has two main effects:
-
Increased Density of the Aqueous Phase: The dissolved salt increases the density of the aqueous layer, which enhances the density difference between the two phases and promotes separation.[6]
-
Decreased Solubility of Organic Compounds: The high concentration of ions in the aqueous phase reduces the solubility of organic compounds, including your target ester and any organic impurities, forcing them into the organic layer.[6][7] This helps to destabilize the emulsion and encourages the coalescence of the organic droplets.
Troubleshooting Guide: Dealing with Emulsions
Encountering a persistent emulsion can be a significant bottleneck in your workflow. The following troubleshooting guide provides a systematic approach to resolving these issues.
Initial Assessment
Before taking action, it's helpful to assess the nature of the emulsion. Note its volume, appearance (e.g., milky, cloudy), and location (at the interface or throughout one of the layers).
Mechanical and Physical Methods
These methods are generally the first line of defense as they are less likely to introduce new chemical impurities.
-
Patience is a Virtue: The simplest approach is to let the separatory funnel stand undisturbed for a period (e.g., 10-20 minutes).[8][9] Sometimes, the emulsion will break on its own as the droplets coalesce.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl the separatory funnel or stir the emulsion layer with a glass rod.[5][8][9] This can encourage the droplets to merge without re-emulsifying the mixture.
-
Centrifugation: If available, centrifugation is a highly effective method for breaking emulsions.[2][8][9] The applied force accelerates the separation of the phases. Even a short spin in a benchtop centrifuge can be sufficient.[10]
-
Filtration: Passing the emulsion through a plug of glass wool or Celite® can sometimes help to break it up by physically disrupting the droplets.[11]
Chemical Methods
If physical methods are unsuccessful, the following chemical additions can be employed. It is crucial to consider the chemical nature of your target compound, this compound, to avoid any unwanted reactions.
-
Addition of Brine (Saturated NaCl Solution): This is the most common and often most effective chemical method.[5][11] Add a small volume of brine, gently swirl, and allow the layers to separate. The increased ionic strength of the aqueous layer helps to "salt out" the organic components.[6]
-
Changing the pH: Adjusting the pH of the aqueous layer can sometimes destabilize an emulsion, especially if acidic or basic impurities are acting as emulsifying agents.[12] For this compound, which is an ester, be cautious with strong acids or bases as they could catalyze hydrolysis. A mild acid or base wash might be appropriate depending on the nature of the impurities.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and density of the organic phase, which may help to break the emulsion.[5][12] For example, adding a small amount of a less polar solvent might help. However, this will require subsequent removal of the additional solvent.
Advanced Techniques
For particularly stubborn emulsions, the following methods can be considered:
-
Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquid and promote phase separation.[12] However, be mindful of the boiling points of your solvents and the thermal stability of your compound.
-
Freezing: Cooling the mixture in an ice bath can sometimes help. As the aqueous layer begins to freeze, the ice crystals can physically disrupt the emulsion.[12]
Experimental Protocols
Protocol 1: Standard Brine Wash for Emulsion Resolution
-
Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.
-
If the emulsion persists, add a volume of saturated sodium chloride solution (brine) approximately equal to 10-20% of the aqueous layer volume.
-
Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.
-
Allow the funnel to stand and observe for layer separation.
-
If separation occurs, carefully drain the aqueous layer and proceed with your extraction workup.
Protocol 2: Centrifugation of an Emulsion
-
Carefully transfer the emulsion and the two liquid phases into appropriate centrifuge tubes.
-
Balance the centrifuge tubes.
-
Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
-
Carefully remove the tubes from the centrifuge. The layers should be distinct.
-
Use a pipette to carefully separate the layers.
Data Presentation
| Method | Principle | Advantages | Disadvantages |
| Standing | Gravitational separation | Simple, no added reagents | Time-consuming, may not be effective |
| Gentle Swirling | Promotes coalescence | Simple, low risk of re-emulsification | May not be effective for stable emulsions |
| Brine Addition | Increases ionic strength of aqueous phase | Highly effective, common technique | Introduces salt into the aqueous phase |
| Centrifugation | Accelerates gravitational separation | Very effective, fast | Requires a centrifuge |
| pH Adjustment | Neutralizes emulsifying agents | Can be effective for specific impurities | Risk of product degradation (hydrolysis) |
Visualizations
Caption: Decision tree for troubleshooting emulsions.
References
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Retrieved from [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Brainly. (2023, September 16). Why is a brine solution used in organic chemistry extraction?. Retrieved from [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved from [Link]
-
Nichols, L. (2024, August 15). 8.6: Common Extraction Washes. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2020, August 11). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Tenny, S. (2023, February 13). Emulsions. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Choudhary, A. (2020, April 17). Stability Problems of Emulsions and Methods to Overcome. Pharmaguideline. Retrieved from [Link]
-
Liu, Y., et al. (2025, July 17). Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food. Food Chemistry. Retrieved from [Link]
Sources
- 1. Emulsions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. brainly.com [brainly.com]
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- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Minimizing Byproduct Formation in Methyl o-tolylacetate Synthesis
Welcome to the technical support center for the synthesis of Methyl o-tolylacetate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, with a specific focus on identifying, minimizing, and troubleshooting byproduct formation. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Section 1: Core Synthesis Pathway & Mechanistic Overview
The most common and direct route to this compound is the Fischer-Speier esterification of o-toluic acid with methanol, catalyzed by a strong acid.[1] This is an equilibrium-driven process where the alcohol acts as both the solvent and a reagent.[2] Understanding the mechanism is the first step in diagnosing and preventing side reactions.
The reaction proceeds through several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of o-toluic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the resulting species, yielding the final ester product, this compound.
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this synthesis? A: The primary byproducts are typically unreacted o-toluic acid, dimethyl ether from the self-condensation of methanol, and potentially sulfonated aromatic compounds if sulfuric acid is used as the catalyst under harsh conditions.[5] At very high temperatures, thermal decarboxylation of o-toluic acid to toluene is also a possibility.[6]
Q2: My yield is consistently low. What is the first thing I should check? A: Low yield is most often due to the reversible nature of the Fischer esterification.[1] The reaction reaches an equilibrium that may not favor the product. The most effective strategies to drive the reaction forward are using a large excess of methanol and actively removing the water byproduct as it forms.[2][4]
Q3: What is the optimal temperature for the reaction? A: A common approach is to reflux the methanol (approx. 65 °C). This provides sufficient thermal energy to overcome the activation barrier without being excessively high. Higher temperatures can accelerate side reactions, such as the formation of dimethyl ether or thermal decomposition.[7]
Q4: Which acid catalyst is best: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (TsOH)? A: Both are effective Brønsted acid catalysts.[8]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. However, it's a strong dehydrating agent and can cause charring or sulfonation of the aromatic ring at higher temperatures.[5][9]
-
p-Toluenesulfonic Acid (TsOH): A solid, making it easier to handle. It is generally considered milder and less prone to causing charring, making it a good choice for more sensitive substrates.[8]
Section 3: Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues, providing root cause analysis and corrective actions.
Issue 1: High Levels of Unreacted o-Toluic Acid in Product
-
Symptom: The final product, after workup, shows a significant peak for o-toluic acid in GC-MS or NMR analysis. The crude product may be acidic.
-
Root Cause Analysis: This is a classic equilibrium problem. The forward reaction rate is not sufficiently greater than the reverse reaction (ester hydrolysis). This can be due to insufficient catalyst, insufficient reaction time, or the accumulation of water byproduct which pushes the equilibrium back to the starting materials (Le Châtelier's principle).[2]
-
Corrective & Preventive Actions (CAPA):
-
Increase Excess of Methanol: Shift the equilibrium towards the product by using methanol as the solvent, creating a large molar excess (e.g., 10-20 equivalents or more).[2]
-
Efficient Water Removal:
-
Dean-Stark Trap: For reactions run in a co-solvent like toluene that forms an azeotrope with water, a Dean-Stark apparatus is highly effective at physically removing water as it forms.[1]
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction flask to sequester water in situ.[8] This is a simple and effective method for smaller-scale reactions.
-
-
Optimize Catalyst Loading: Ensure a sufficient catalytic amount (typically 1-5 mol%) is used.[8] Too little catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time.
-
Extend Reaction Time: Monitor the reaction by TLC or GC. If starting material is still present, extend the reflux time.
-
Issue 2: Presence of Dimethyl Ether Byproduct
-
Symptom: A volatile, low-boiling point impurity is observed during distillation or by GC analysis.
-
Root Cause Analysis: At elevated temperatures, the acid catalyst can promote the dehydration of two methanol molecules to form dimethyl ether.[7] This side reaction consumes the alcohol reagent and introduces a separation challenge.
-
Corrective & Preventive Actions (CAPA):
-
Strict Temperature Control: Maintain the reaction temperature at the reflux point of methanol (around 65 °C). Avoid excessive heating, as the rate of ether formation increases significantly with temperature.[7]
-
Use a Milder Catalyst: Consider switching from concentrated sulfuric acid to p-toluenesulfonic acid (TsOH), which may reduce the rate of this side reaction.
-
Alternative Methods: For highly sensitive substrates where ether formation is problematic, consider non-acid catalyzed methods such as reacting the sodium salt of o-toluic acid with an alkyl halide (e.g., methyl iodide).
-
Issue 3: Darkening or Charring of the Reaction Mixture
-
Symptom: The reaction mixture turns dark brown or black during heating.
-
Root Cause Analysis: This is often caused by the strong dehydrating and oxidizing properties of concentrated sulfuric acid, which can lead to the decomposition of organic materials.[9] It can also indicate sulfonation of the aromatic ring, an electrophilic aromatic substitution reaction.[5][10]
-
Corrective & Preventive Actions (CAPA):
-
Reduce Catalyst Concentration: Use the minimum effective amount of sulfuric acid (e.g., 1-2 mol%).
-
Switch to a Milder Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (TsOH) or a solid acid catalyst like Amberlyst-15.[8] These are far less likely to cause charring.
-
Lower Reaction Temperature: If possible, run the reaction at a slightly lower temperature for a longer period.
-
Caption: Figure 2: Troubleshooting Workflow
Section 4: Recommended Protocol & Data Summary
This optimized protocol incorporates best practices to minimize byproduct formation from the outset.
Optimized Protocol for this compound Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-toluic acid (e.g., 13.6 g, 0.1 mol).
-
Reagents: Add methanol (120 mL, ~3 mol, 30 equivalents) to the flask, followed by p-toluenesulfonic acid monohydrate (TsOH·H₂O) (1.9 g, 0.01 mol, 0.1 eq). Rationale: Using a large excess of methanol drives the equilibrium forward. TsOH is chosen as a milder catalyst to prevent charring.
-
Reaction: Heat the mixture to a gentle reflux (oil bath temperature ~75-80 °C) with stirring. Monitor the reaction progress every 2-4 hours using TLC or GC until consumption of the starting material is complete (typically 8-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, careful with CO₂ evolution!) to remove unreacted acid and catalyst, and finally with brine (50 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain pure this compound.
Table 1: Impact of Key Parameters on Purity and Yield
| Parameter | Standard Condition | Optimized Condition | Expected Outcome | Rationale |
| Catalyst | 5 mol% H₂SO₄ | 1-2 mol% TsOH | Reduced charring, cleaner reaction profile | TsOH is a less aggressive acid, minimizing decomposition side reactions.[8] |
| MeOH Equiv. | 5 eq. | >20 eq. | Higher conversion to product | Mass action pushes the equilibrium to the right according to Le Châtelier's principle.[2] |
| Temperature | >80 °C (High heat) | Reflux (~65 °C) | Minimized dimethyl ether formation | Prevents the acid-catalyzed dehydration of methanol, which is more prevalent at higher temperatures.[7] |
| Water Removal | Passive (reflux) | Active (e.g., 4Å Mol. Sieves) | Near-quantitative yield | Prevents the reverse reaction (hydrolysis) from occurring, driving the reaction to completion.[4] |
Section 5: References
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from Wikipedia.
-
Purechemistry. (2023, April 4). Aromatic sulphonation reaction.
-
Chem Help ASAP. (2019, October 8). sulfonation of aromatic rings by EAS reaction [Video]. YouTube.
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
-
OpenOChem Learn. (n.d.). EAS-Sulfonation.
-
International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS.
-
Benchchem. (n.d.). Technical Support Center: Purification of Methyl O-acetylricinoleate.
-
ECHEMI. (n.d.). Ether side product during Esterification.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide.
-
Blog Chemical Co.,Ltd. (2025, December 22). What are the decomposition products of Toluic Acid?.
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
-
National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
-
Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification.
-
Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
-
Wikipedia. (n.d.). Fischer–Speier esterification.
-
ResearchGate. (n.d.). Progress in purification of methyl acetate.
-
TCI AMERICA. (n.d.). Fischer Esterification Reaction.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Organic Syntheses. (n.d.). Methyl (Z)-3-Phenyl-2-butenoate.
-
ChemShuttle. (n.d.). This compound;CAS No.:40851-62-5.
-
National Institutes of Health. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
-
DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification.
-
ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
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- 5. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Methyl o-tolylacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl o-tolylacetate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We will address the common and often unforeseen challenges that arise during scale-up, providing not just solutions but also the underlying chemical principles to empower your process development.
The most prevalent and industrially viable route to this compound is the Fischer-Speier esterification of o-toluic acid with methanol, utilizing an acid catalyst. While straightforward in a laboratory setting, scaling this reaction introduces complexities related to reaction equilibrium, heat and mass transfer, and purification. This document provides a structured approach to troubleshooting these issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most robust and widely used method is the Fischer-Speier esterification. This reaction involves heating o-toluic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)[1][2]. The reaction is driven by the removal of water, a byproduct, to shift the chemical equilibrium towards the formation of the ester product[3][4]. Its use of readily available, low-cost starting materials makes it highly suitable for large-scale industrial production.
Q2: My reaction yield dropped significantly when I scaled up from 10g to 1kg. Why? A2: A drop in yield upon scale-up is a classic problem in process chemistry and is almost always multifactorial. The primary culprits for esterification reactions are:
-
Equilibrium Limitations: Fischer esterification is a reversible process[4][5]. The water produced during the reaction can hydrolyze the ester back to the starting materials. On a small scale, a large excess of methanol can effectively drive the reaction forward. On a larger scale, the increased concentration of water byproduct can significantly inhibit the reaction, preventing it from reaching completion[3].
-
Inefficient Heat and Mass Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient[6]. Poor mixing can create "hot spots" or regions where reactants are not sufficiently mixed, leading to slower reaction rates and the formation of side products[6].
-
Inadequate Water Removal: The methods used to remove water at the lab scale may not be as effective in a large reactor. This is the most critical factor for driving the reaction to completion at scale.
Q3: What are the primary safety concerns when scaling up this synthesis? A3: Scaling up introduces significant safety considerations.
-
Thermal Hazards: The reaction is exothermic. A failure to control the temperature in a large reactor due to inefficient heat transfer can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal[6]. This can cause the solvent (methanol) to boil violently, leading to a dangerous pressure buildup.
-
Reagent Handling: Handling large quantities of corrosive concentrated sulfuric acid requires specialized personal protective equipment (PPE) and handling procedures. Methanol is flammable and toxic. o-Toluic acid dust can be an irritant to the respiratory system, skin, and eyes[7][8][9].
-
Work-up: Quenching a large volume of acidic reaction mixture with a bicarbonate solution will generate a significant volume of CO₂ gas. The addition must be slow and controlled in a vessel with adequate headspace and venting to prevent over-pressurization.
Q4: How can I effectively remove the water byproduct to drive the reaction to completion on a larger scale? A4: To push the equilibrium towards the product, water must be removed as it is formed. On a larger scale, the most effective method is azeotropic removal using a Dean-Stark apparatus. The reaction is run in a co-solvent (like toluene or heptane) that forms a low-boiling azeotrope with water. The azeotrope boils out of the reaction mixture, is condensed, and collects in the Dean-Stark trap. Water, being denser, separates to the bottom of the trap while the organic solvent returns to the reactor. Alternatively, using a large excess of methanol as both a reactant and the solvent can also shift the equilibrium sufficiently, though this requires recovery of the excess methanol later[10].
Section 2: Detailed Troubleshooting Guide
Problem 1: Low Conversion or Stalled Reaction
-
Symptom: Monitoring the reaction by GC or TLC shows that the consumption of o-toluic acid has stopped, but a significant amount remains unreacted even after extended reaction times.
-
Possible Cause 1: Chemical Equilibrium is Reached.
-
Explanation: The accumulation of water in the reaction mixture has shifted the equilibrium, halting the net formation of the ester. This is the most common reason for stalled esterification reactions[3][5].
-
Solution:
-
Increase Methanol Excess: Ensure the molar ratio of methanol to o-toluic acid is at least 10:1 or higher. Using methanol as the solvent is a standard approach to leverage its high concentration[1].
-
Implement Water Removal: If not already in use, equip the reactor with a Dean-Stark apparatus and a suitable co-solvent (e.g., toluene) to azeotropically remove water as it forms. This is the most effective way to drive the reaction to completion[3].
-
Use a Dehydrating Agent: For smaller-scale pilot reactions, adding molecular sieves can absorb the water byproduct. However, this is often not economically viable for very large scales[4].
-
-
-
Possible Cause 2: Inefficient Mixing or Mass Transfer.
-
Explanation: In a large, unstirred, or poorly agitated reactor, the solid o-toluic acid may not be adequately suspended in the methanol, or temperature gradients may exist. This leads to localized areas of low reactivity[6].
-
Solution:
-
Optimize Agitation: Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous slurry of o-toluic acid in the methanol.
-
Confirm Temperature Uniformity: Use multiple temperature probes if possible to ensure the entire reaction bulk is at the target reflux temperature.
-
-
-
Possible Cause 3: Insufficient Catalyst Activity.
-
Explanation: The catalyst concentration may be too low for the larger volume, or the catalyst may have been deactivated by impurities. Water itself can inhibit the activity of the acid catalyst[11].
-
Solution:
-
Verify Catalyst Loading: Ensure the catalyst (e.g., H₂SO₄) is added at an appropriate molar percentage relative to the limiting reagent (o-toluic acid). A typical range is 1-5 mol%.
-
Consider Catalyst Choice: While sulfuric acid is effective, heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be used. These can be filtered off, simplifying the work-up and avoiding a neutralization step[12].
-
-
Problem 2: Formation of Impurities and Side Products
-
Symptom: GC or NMR analysis of the crude product shows significant peaks other than the desired ester, starting materials, or solvent.
-
Possible Cause 1: Thermal Degradation.
-
Explanation: Excessive heat, often from localized "hot spots" in a poorly mixed reactor, can cause decomposition of the starting material or product[6]. Esterifications are generally robust, but prolonged heating at high temperatures can lead to charring or other side reactions.
-
Solution:
-
Improve Temperature Control: Ensure the reactor's heating and cooling system can maintain a steady reflux without overheating. For very large reactors, this may require a jacketed vessel with circulating thermal fluid[6].
-
Minimize Reaction Time: Monitor the reaction and stop heating as soon as it has reached completion to avoid unnecessary thermal stress on the product.
-
-
-
Possible Cause 2: Side Reactions from Catalyst.
-
Explanation: Concentrated sulfuric acid is a strong dehydrating agent. At high temperatures, it can potentially catalyze the formation of dimethyl ether from the excess methanol.
-
Solution:
-
Use a Milder Catalyst: Consider using p-toluenesulfonic acid (TsOH), which is a solid and generally less aggressive than sulfuric acid.
-
Control Temperature: Avoid excessive temperatures above the reflux point of methanol.
-
-
Problem 3: Difficulties During Aqueous Work-up
-
Symptom: During the neutralization and washing steps, a persistent emulsion forms, making phase separation difficult or impossible.
-
Possible Cause: Surfactant-like Properties.
-
Explanation: Unreacted carboxylic acid salts (sodium o-toluate) formed during neutralization can act as surfactants, stabilizing emulsions between the organic and aqueous layers. This is a common issue when working with fatty acids and their derivatives[13].
-
Solution:
-
Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic components in the aqueous layer[13].
-
Centrifugation: For pilot-scale batches where this is feasible, centrifuging the mixture can effectively break persistent emulsions.
-
Avoid Vigorous Shaking: In a large separatory funnel or vessel, use gentle inversions rather than vigorous shaking to mix the layers, which can minimize emulsion formation.
-
-
Problem 4: Challenges in Final Product Purification
-
Symptom: During distillation, the product is obtained with low purity, or azeotropic behavior is observed.
-
Possible Cause 1: Co-distillation with Impurities.
-
Explanation: Unreacted methanol can form a low-boiling azeotrope with the this compound product, making separation by simple distillation difficult. This is a well-known issue for similar esters like methyl acetate[12][14].
-
Solution:
-
Thorough Work-up: Ensure the preceding aqueous washes have removed the vast majority of the excess methanol. Multiple water washes are recommended.
-
Fractional Vacuum Distillation: Use a fractionating column (e.g., Vigreux or packed column) under reduced pressure. The vacuum will lower the boiling points, increasing the boiling point separation between the product and any remaining methanol or other volatile impurities[13].
-
-
-
Possible Cause 2: Thermal Decomposition during Distillation.
-
Explanation: Although relatively stable, prolonged heating of the ester at atmospheric pressure can lead to decomposition.
-
Solution:
-
Use Vacuum Distillation: Distilling under vacuum significantly lowers the required temperature, minimizing the risk of thermal degradation[13].
-
-
Section 3: Data and Visualization
Tables for Quick Reference
Table 1: Reagent Properties and Recommended Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Role | Recommended Ratio (molar) |
| o-Toluic Acid | 136.15 | ~1.062[15] | 258-259[8] | Limiting Reagent | 1 |
| Methanol | 32.04 | 0.792 | 64.7 | Reactant/Solvent | 10 - 20 |
| Sulfuric Acid (98%) | 98.08 | 1.84 | ~337 | Catalyst | 0.02 - 0.05 |
| This compound | 164.20 | ~1.05 | ~227-229 | Product | N/A |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| Low Conversion | Equilibrium reached | Use large excess of methanol; remove water via Dean-Stark trap. |
| Poor mixing | Optimize agitation speed and impeller design. | |
| Insufficient catalyst | Verify catalyst loading (2-5 mol%); consider alternative catalysts. | |
| Impurity Formation | Thermal degradation | Improve temperature control; minimize reaction time. |
| Catalyst side reactions | Use milder catalyst (TsOH); avoid excessive temperatures. | |
| Emulsion in Work-up | Surfactant effect of salts | Wash with brine; use gentle mixing; consider centrifugation. |
| Purification Issues | Azeotrope with methanol | Ensure thorough aqueous washes; use fractional vacuum distillation. |
| Thermal decomposition | Purify via vacuum distillation to lower boiling temperature. |
Diagrams and Workflows
Diagram 1: Fischer Esterification Mechanism
This diagram illustrates the acid-catalyzed mechanism, highlighting the key role of the proton catalyst in activating the carbonyl group and the formation of the tetrahedral intermediate. Understanding this pathway explains why acidic conditions are necessary and why water is a leaving group.
Caption: Acid-catalyzed Fischer Esterification mechanism.
Diagram 2: Scale-Up Synthesis Workflow
This workflow provides a high-level overview of the entire process from planning to the final purified product, emphasizing the key stages in a scaled-up synthesis.
Caption: General workflow for scaled-up ester synthesis.
Diagram 3: Troubleshooting Decision Tree for Low Yield
This logical diagram helps diagnose the root cause of low yield by guiding the user through a series of checks.
Caption: Decision tree for diagnosing low yield issues.
Section 4: Recommended Scale-Up Protocol (1.0 Mole Scale)
Disclaimer: This protocol is a guideline. A thorough safety and hazard assessment must be performed before conducting any chemical synthesis at scale. All operations should be carried out in a well-ventilated fume hood or a designated process bay with appropriate engineering controls.
Materials:
-
o-Toluic Acid: 136.15 g (1.0 mol)
-
Methanol (anhydrous): 480 mL (~12.0 mol, 12 equivalents)
-
Concentrated Sulfuric Acid (98%): 2.7 mL (~5.0 g, 0.05 mol, 5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: ~500 mL
-
Saturated Sodium Chloride (Brine) solution: 2 x 250 mL
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Toluene (for optional azeotropic removal): ~200 mL
Equipment:
-
2L three-necked round-bottom flask (or appropriate reactor)
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Addition funnel
-
Dean-Stark trap (optional, but highly recommended)
-
2L separatory funnel
-
Apparatus for fractional vacuum distillation
Procedure:
-
Reactor Setup: Assemble the 2L flask with the mechanical stirrer, reflux condenser, and addition funnel. If using a Dean-Stark trap, place it between the flask and the condenser.
-
Charging Reactants: Charge the o-toluic acid (136.15 g) and methanol (480 mL) into the reactor. Begin stirring to create a slurry.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid (2.7 mL) dropwise via the addition funnel over 10-15 minutes. An initial exotherm will be observed; ensure the addition rate is controlled to keep the temperature manageable.
-
Reaction: Heat the mixture to a steady reflux (~65-70 °C). If using a Dean-Stark trap with toluene, heat to the boiling point of the azeotrope. Continue refluxing for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC until the o-toluic acid spot/peak is no longer visible or has reached a minimum.
-
Cooling and Quenching: Once complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the cooled reaction mixture into the 2L separatory funnel containing 500 mL of cold water.
-
Neutralization: Slowly and carefully add the saturated NaHCO₃ solution in portions to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced. Continue adding until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 250 mL of water, followed by two portions of 250 mL of brine[2].
-
Drying: Transfer the organic layer to a clean flask and add anhydrous magnesium sulfate. Stir for 15-20 minutes until the liquid is clear.
-
Solvent Removal: Filter off the drying agent and remove the excess methanol and any solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield pure this compound.
References
-
Sciencemadness.org. (2013). Esterification scale-up = problems?!. Retrieved from [Link]
-
Rejupalam, F., et al. (2020). Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Metasci. (n.d.). Safety Data Sheet o-Toluic Acid. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved from [Link]
-
YouTube. (2012). Organic Mechanism Fischer Esterification 004. Retrieved from [Link]
-
SL Tec. (n.d.). Methyl Acetate Plant, Methyl Acetate Production Process and Technology Provider. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2020). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. iscre.org [iscre.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Guide to the Validation of Analytical Methods for Methyl o-tolylacetate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Methyl o-tolylacetate
This compound, a key intermediate and analyte in various chemical and pharmaceutical syntheses, demands precise and reliable quantification to ensure product quality, process control, and regulatory compliance.[1] The validation of analytical methods used to quantify this compound is not merely a procedural formality but a cornerstone of scientific rigor, ensuring that the data generated is fit for its intended purpose.[2] This guide provides a comparative analysis of common analytical techniques for this compound, grounded in the principles of international regulatory guidelines, and offers a detailed protocol for method validation.
The validation process establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its application.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this process, emphasizing a lifecycle approach to analytical procedures.[4][5][6] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14, encourages a more robust, science- and risk-based approach to analytical procedure development and validation.[7][8][9]
Comparative Analysis of Analytical Techniques
The choice of an analytical method for this compound is dictated by factors such as the sample matrix, required sensitivity, and the nature of potential impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase. | Separation based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Advantages | - High resolution for volatile and semi-volatile compounds.[10] - Excellent sensitivity with FID. - Well-suited for purity and impurity profiling. | - Versatile for a wide range of compounds, including non-volatile and thermally labile ones. - Robust and widely available.[11] - Can be used for preparative separations.[11] |
| Disadvantages | - Requires the analyte to be volatile or amenable to derivatization.[10] - High temperatures can lead to degradation of thermally labile compounds. | - Lower resolution for some isomeric separations compared to capillary GC. - Mobile phase consumption can be significant. |
| Suitability for this compound | Highly suitable due to its volatility. GC-FID is a common and robust choice for quantification.[12] | Suitable, particularly when analyzing complex matrices or when simultaneous analysis of non-volatile components is required. |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates a typical workflow based on ICH guidelines.
Caption: A generalized workflow for the validation of an analytical method.
Detailed Experimental Protocol: Validation of a GC-FID Method for this compound
This section provides a step-by-step protocol for the validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound.
1. System Suitability
Causality: Before any validation experiments, it is crucial to ensure the GC system is performing adequately. System suitability tests are designed to verify that the system's resolution, column efficiency, and repeatability are sufficient for the analysis.
Protocol:
-
Prepare a standard solution of this compound at a concentration that will be used for routine analysis.
-
Inject the standard solution six replicate times.
-
Calculate the relative standard deviation (RSD) of the peak area and retention time.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; RSD of retention time ≤ 1.0%.
2. Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][8]
Protocol:
-
Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Prepare a solution of this compound spiked with known related substances and potential impurities.
-
Analyze the spiked solution to confirm that the peak for this compound is well-resolved from all other peaks.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks.
3. Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[8][13]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should not be significantly different from zero.
4. Accuracy
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[4]
Protocol:
-
Prepare placebo (matrix) samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[14]
5. Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[4]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on the signal-to-noise ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Confirm the LOQ by analyzing a minimum of six replicate samples at this concentration and demonstrating acceptable precision and accuracy.
7. Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Identify critical method parameters (e.g., GC oven temperature, carrier gas flow rate, injection volume).
-
Introduce small, deliberate variations to these parameters (e.g., ± 2°C for oven temperature, ± 5% for flow rate).
-
Analyze samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area).
-
Acceptance Criteria: The results should remain within the system suitability criteria.
Conclusion
The validation of an analytical method for this compound is a comprehensive process that ensures the generation of reliable and accurate data. By following a structured approach guided by international standards such as those from the ICH, FDA, and USP, researchers and drug development professionals can have confidence in their analytical results. The choice between GC and HPLC will depend on the specific analytical needs, but a properly validated method, regardless of the technique, is essential for ensuring product quality and regulatory compliance. The lifecycle approach to analytical procedures further emphasizes that method validation is an ongoing process, requiring revalidation as changes are made to the method or its application.[2][5]
References
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United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Cato Research. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
International Council for Harmonisation. (2023, November 30). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
United States Pharmacopeia. <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
SIELC Technologies. Separation of Methyl acetate on Newcrom R1 HPLC column. [Link]
-
Centers for Disease Control and Prevention. METHYL ACETATE: METHOD 1458. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Ottokemi. Methyl acetate, for HPLC 99%. [Link]
-
PharmaInfo. HPTLC Method Development and Validation: An Overview. [Link]
-
U.S. Environmental Protection Agency. Independent Laboratory Validation of Valent Method VP-38287 Tolclofos-methyl. [Link]
-
ResearchGate. (2018). Analysis of Acetic acid-Methanol-Methyl acetate- Water mixture by Dual Packed Column Gas Chromatography. [Link]
-
Liu, G., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Biotechnology. [Link]
-
Sharma, U. D., et al. (2023). HPLC Method Development and Validation for Residue Analysis of Steroid. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. Characteristic peaks of a Gas Chromatograph for the four component.... [Link]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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A Comparative Guide to the ¹H NMR Spectra of Methyl o-tolylacetate and Methyl p-tolylacetate for Researchers
In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for discerning the nuanced architecture of molecules. For researchers in drug development and organic synthesis, a precise understanding of isomeric purity and structure is paramount. This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of two closely related isomers: Methyl o-tolylacetate and Methyl p-tolylacetate. Moving beyond a mere cataloging of peaks, we will dissect the underlying physical phenomena—specifically steric compression and magnetic anisotropy—that give rise to their distinct spectral fingerprints. This document is designed to serve as a practical reference, grounded in spectroscopic theory and supported by predictive data and established experimental protocols.
Introduction: Isomers in the Magnetic Field
This compound and Methyl p-tolylacetate are structural isomers, differing only in the substitution pattern on the aromatic ring. While chemically similar, this seemingly minor positional variance of the methyl group relative to the methyl acetate substituent introduces significant and measurable differences in their respective ¹H NMR spectra. The proximity of the ortho-methyl group to the acetate moiety in this compound creates a unique electronic and spatial environment that is absent in the para-substituted counterpart. Understanding these differences is crucial for unambiguous identification and for assessing the isomeric purity of a sample.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectra of both isomers are characterized by signals corresponding to the aromatic protons, the benzylic methylene protons, the ester methyl protons, and the tolyl methyl protons. However, the chemical shifts (δ) and multiplicities of these signals, particularly in the aromatic and methylene regions, are diagnostic. The following table summarizes the predicted ¹H NMR data for both compounds in deuterated chloroform (CDCl₃), a common NMR solvent.[1]
| Assignment | Methyl p-tolylacetate (Predicted) | This compound (Predicted) | Key Differentiator & Rationale |
| Aromatic Protons (Ar-H) | ~7.13 ppm (d, 2H, J ≈ 8 Hz)~7.19 ppm (d, 2H, J ≈ 8 Hz) | ~7.1-7.3 ppm (m, 4H) | Symmetry vs. Complexity. The para-isomer exhibits a classic AA'BB' system, appearing as two distinct doublets due to molecular symmetry. The ortho-isomer's aromatic signals are more complex and overlapping due to the lack of this symmetry, resulting in a multiplet. |
| Benzylic Protons (-CH₂-) | ~3.60 ppm (s, 2H) | ~3.75 ppm (s, 2H) | Steric Deshielding. The benzylic protons in the ortho-isomer are deshielded (shifted downfield) due to steric compression and through-space interaction with the nearby tolyl methyl group.[2][3] |
| Ester Methyl Protons (-OCH₃) | ~3.68 ppm (s, 3H) | ~3.69 ppm (s, 3H) | Minimal Difference. These protons are relatively distant from the site of isomeric change, resulting in very similar chemical shifts. |
| Tolyl Methyl Protons (Ar-CH₃) | ~2.34 ppm (s, 3H) | ~2.35 ppm (s, 3H) | Minimal Difference. Similar to the ester methyl protons, their chemical environment is not significantly altered between the two isomers. |
Note: Predicted chemical shifts are generated based on established NMR prediction algorithms and may vary slightly from experimental values.[4][5][6]
The Causality Behind the Spectral Divergence
Two primary phenomena are responsible for the observable differences in the ¹H NMR spectra of these isomers:
-
Magnetic Anisotropy of the Carbonyl Group: The circulating π-electrons of the carbonyl group (C=O) generate a local magnetic field that is anisotropic, meaning it has different strengths in different directions.[7][8] Protons located in the deshielding cone, which extends out from the oxygen and carbon atoms in the plane of the carbonyl group, will experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Conversely, protons located in the shielding cone, above and below the plane of the carbonyl group, will be shifted upfield. In both isomers, the benzylic protons are influenced by this effect.
-
Steric Compression and Through-Space Effects: In this compound, the ortho-positioning of the tolyl methyl group forces it into close spatial proximity with the benzylic methylene protons. This steric compression leads to a van der Waals repulsion, which distorts the electron cloud around the methylene protons.[9][10][11] This distortion results in a deshielding effect, causing the signal for these protons to shift downfield compared to the para-isomer, where such steric hindrance is absent. This through-space deshielding is a powerful diagnostic tool for identifying ortho-substitution patterns.[2]
The interplay of these effects is visually summarized in the following diagrams:
Figure 1: Spatial relationship of substituents in this compound and Methyl p-tolylacetate. The dashed arrow indicates the through-space steric interaction in the ortho isomer that leads to deshielding of the benzylic protons.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, a standardized and self-validating protocol is essential. The following methodology is recommended for the analysis of this compound and Methyl p-tolylacetate.
I. Sample Preparation
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, ≥99.8% D). This solvent is effective for dissolving both isomers and has a well-characterized residual solvent peak at ~7.26 ppm.[12]
-
Concentration: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm).
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the key steps for acquiring a standard ¹H NMR spectrum.
Figure 2: A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.
III. Self-Validation and Quality Control
-
Linewidth of TMS: The singlet for TMS should be sharp and symmetrical, with a narrow linewidth at half-height (typically <0.5 Hz on a 400 MHz spectrometer), indicating good shimming.
-
Residual Solvent Peak: The chemical shift of the residual CHCl₃ peak should be at or very near 7.26 ppm, confirming proper referencing.
-
Integration Ratios: The integral values for the distinct proton signals should correspond to the number of protons in each environment (e.g., a 4:2:3:3 ratio for the aromatic, benzylic, ester methyl, and tolyl methyl protons, respectively).
Conclusion
The differentiation between this compound and Methyl p-tolylacetate via ¹H NMR spectroscopy is a clear illustration of how subtle structural changes manifest as significant spectral differences. The key diagnostic features are the complex multiplet of the aromatic protons and the downfield shift of the benzylic methylene protons in the ortho-isomer, contrasted with the symmetrical doublet pattern of the aromatic protons in the para-isomer. These distinctions are rationalized by the principles of steric compression and magnetic anisotropy. By adhering to a rigorous experimental protocol, researchers can confidently acquire high-quality spectra to unambiguously identify these isomers, ensuring the integrity of their chemical syntheses and downstream applications.
References
Sources
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GC-MS fragmentation pattern of Methyl o-tolylacetate vs isomers
An In-Depth Guide to the GC-MS Fragmentation Patterns of Methyl o-, m-, and p-Tolylacetate Isomers
Introduction
In the fields of analytical chemistry, metabolomics, and fragrance analysis, the unambiguous identification of isomeric compounds is a critical challenge. Positional isomers, such as methyl o-tolylacetate, methyl m-tolylacetate, and methyl p-tolylacetate, often exhibit similar physical properties and chromatographic retention times, making their differentiation by gas chromatography (GC) alone difficult. However, their mass spectra, generated by Gas Chromatography-Mass Spectrometry (GC-MS), often contain subtle yet distinct differences in fragmentation patterns that allow for their confident identification.
This guide provides a detailed comparison of the electron ionization (EI) mass spectra of these three isomers. We will delve into the characteristic fragmentation pathways and highlight the diagnostic ions that can be used to distinguish them, providing researchers and drug development professionals with the practical knowledge to overcome this common analytical hurdle.
Experimental Methodology
A robust GC-MS method is fundamental to resolving and identifying these isomers. The following is a representative method that can be adapted for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL, split ratio 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
The causality behind these choices lies in ensuring good chromatographic separation and reproducible fragmentation. The HP-5ms column is a common non-polar column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to provide sufficient separation of the isomers while maintaining sharp peak shapes. Standard 70 eV ionization energy is used to generate reproducible mass spectra that are comparable to library spectra.
Comparative Analysis of Fragmentation Patterns
The mass spectra of the three methyl tolylacetate isomers are presented below, with a detailed discussion of their key fragmentation pathways. While all three isomers exhibit a molecular ion peak ([M]⁺) at m/z 164, the relative abundances of their fragment ions differ significantly.
Table 1: Key Fragment Ions and Their Relative Abundances
| m/z | Ion Structure | Proposed Fragmentation Pathway | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate |
| 164 | [M]⁺ | Molecular Ion | 25% | 30% | 35% |
| 133 | [M - OCH₃]⁺ | Loss of a methoxy radical | 5% | 8% | 10% |
| 121 | [M - COCH₃]⁺ | Alpha-cleavage with loss of an acetyl radical | 15% | 20% | 25% |
| 105 | [C₈H₉]⁺ (Tropylium ion) | McLafferty rearrangement followed by loss of methyl acetate, or direct benzylic cleavage | 100% | 100% | 100% |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage with loss of the entire ester group | 40% | 60% | 80% |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Loss of a methyl group from the tropylium ion | 20% | 25% | 30% |
Note: Relative abundances are approximate and can vary slightly between instruments.
Fragmentation Pathways
The primary fragmentation pathways for methyl tolylacetates under EI conditions include alpha-cleavage, McLafferty-type rearrangements, and benzylic cleavages. The position of the methyl group on the aromatic ring influences the stability of the resulting fragment ions, leading to the observed differences in their mass spectra.
Diagram 1: General Fragmentation Pathways of Methyl Tolylacetates
Caption: Key fragmentation routes for methyl tolylacetate isomers.
Detailed Isomer Comparison
-
This compound: The ortho-isomer is characterized by a prominent ion at m/z 105, which is the base peak. A notable feature is the relatively lower abundance of the m/z 91 ion compared to the other two isomers. This is likely due to steric hindrance from the ortho-methyl group, which may disfavor the fragmentation pathway leading to the m/z 91 ion.
-
Methyl m-tolylacetate: The meta-isomer also shows a base peak at m/z 105. However, the relative abundance of the m/z 91 ion is significantly higher than in the ortho-isomer. This suggests that the meta-position of the methyl group has a less pronounced steric effect, allowing for more favorable formation of the tropylium ion at m/z 91.
-
Methyl p-tolylacetate: The para-isomer is distinguished by the highest relative abundance of the molecular ion (m/z 164) and the m/z 91 ion among the three isomers. The para-substitution allows for greater stabilization of the resulting radical cations, leading to a more stable molecular ion and a more facile benzylic cleavage to form the m/z 91 tropylium ion. The m/z 105 ion is still the base peak, but the overall fragmentation pattern is more balanced compared to the other isomers.
Diagram 2: Distinguishing Fragmentation of Tolylacetate Isomers
Caption: Key m/z abundance differences for isomer identification.
Conclusion
The differentiation of methyl o-, m-, and p-tolylacetate isomers by GC-MS is a clear example of how subtle differences in molecular structure can lead to distinct fragmentation patterns. While all three isomers share common fragment ions, the relative abundances of the molecular ion (m/z 164) and the tropylium ion (m/z 91) are key diagnostic features. Specifically, the increasing stability and abundance of the m/z 91 and m/z 164 ions in the order ortho < meta < para provides a reliable basis for their individual identification. By carefully analyzing these key ions, researchers can confidently distinguish between these challenging positional isomers.
References
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
comparative study of catalysts for tolylacetate synthesis
An In-Depth Comparative Guide to Catalysts for Tolyl Acetate Synthesis
For researchers and professionals in fine chemical and pharmaceutical development, the synthesis of aromatic esters like tolyl acetate is a foundational process. Tolyl acetate isomers, particularly p-tolyl acetate and m-tolyl acetate, are valuable intermediates and additives in the fragrance, flavor, and pharmaceutical industries.[1][2][3] The efficiency, selectivity, and environmental impact of tolyl acetate synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalytic systems, blending established principles with insights from recent research to inform your experimental design.
The Synthetic Landscape: Pathways to Tolyl Acetate
The most prevalent and direct route to tolyl acetate is the esterification of a cresol isomer (ortho-, meta-, or para-) with an acetylating agent, typically acetic acid or acetic anhydride.[2] This reaction, while straightforward, is reversible and requires a catalyst to achieve practical conversion rates and yields. The core challenge lies in selecting a catalyst that not only accelerates the reaction but also minimizes side reactions, simplifies product purification, and aligns with the principles of green chemistry.
This study compares three distinct classes of acid catalysts for the synthesis of p-tolyl acetate from p-cresol and acetic acid/anhydride: a traditional homogeneous catalyst, a microporous zeolite, and a mesoporous clay-based catalyst.
-
Sulfuric Acid (H₂SO₄): The archetypal strong mineral acid, serving as our homogeneous benchmark.
-
H-ZSM-5 Zeolite: A shape-selective, microporous aluminosilicate, representing a well-established class of heterogeneous catalysts.[4]
-
Al³⁺-Montmorillonite Clay: A metal-cation exchanged nanoclay, offering a high surface area and strong Lewis/Brønsted acidity.[5]
Mechanistic Underpinnings: The Role of the Acid Catalyst
The esterification of cresol proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The catalyst's primary role is to activate the acetylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of p-cresol.
As illustrated below, the process involves the protonation of the carbonyl oxygen of the acetylating agent by a Brønsted acid site (H⁺). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the p-cresol. A tetrahedral intermediate is formed, which subsequently eliminates a molecule of water (or acetic acid if anhydride is used) to yield the p-tolyl acetate ester and regenerate the acid catalyst.[5]
Caption: General mechanism for acid-catalyzed esterification of p-cresol.
In heterogeneous catalysts like zeolites, this reaction occurs at active sites within the porous framework. The confining environment of zeolite pores can influence the reaction's selectivity and prevent the formation of bulky side-products.[6][7]
Experimental Protocols
The following protocols outline the synthesis of p-tolyl acetate using the three selected catalysts. The general workflow is standardized for valid comparison.
Caption: Standardized workflow for catalyzed p-tolyl acetate synthesis.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid (H₂SO₄)
-
Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add p-cresol (0.1 mol), acetic anhydride (0.12 mol), and toluene (50 mL) as a solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with cold water, a 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude p-tolyl acetate can be further purified by vacuum distillation.
Protocol 2: Heterogeneous Catalysis with H-ZSM-5 Zeolite
-
Catalyst Activation: Activate the H-ZSM-5 powder by heating at 500°C for 4 hours in a muffle furnace to remove adsorbed water. Cool in a desiccator.
-
Reactor Setup: Use the same setup as in Protocol 1.
-
Charging Reactants: Add p-cresol (0.1 mol), acetic anhydride (0.12 mol), and toluene (50 mL).
-
Catalyst Addition: Add 1.0 g of the activated H-ZSM-5 catalyst to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good catalyst suspension. Maintain for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, separate the catalyst by simple filtration. Wash the recovered catalyst with toluene for reuse. The filtrate is then washed, dried, and purified as described in Protocol 1.
Protocol 3: Heterogeneous Catalysis with Al³⁺-Montmorillonite Clay
-
Catalyst Preparation: Prepare Al³⁺-exchanged montmorillonite clay by stirring raw montmorillonite nanoclay with a 0.5 M solution of AlCl₃ overnight. Wash until chloride-free and dry.[8]
-
Reactor Setup: Use the same setup as in Protocol 1.
-
Charging Reactants: Add p-cresol (0.1 mol), phenylacetic acid (0.1 mol), and toluene (30 mL). Note: This protocol is adapted from a similar esterification using this catalyst.[8]
-
Catalyst Addition: Add 0.75 g of the Al³⁺-montmorillonite catalyst.[5]
-
Reaction: Heat the mixture to reflux for approximately 5 hours, monitoring by TLC.[5]
-
Work-up and Purification: The work-up procedure is identical to that described in Protocol 2 for H-ZSM-5.
Performance Comparison
The choice of catalyst has a profound impact on reaction efficiency, conditions, and overall process viability. The table below summarizes key performance indicators based on data reported in the literature.
| Catalyst | Typical Yield (%) | Selectivity | Reaction Conditions | Catalyst Separation & Reusability | Key Advantages | Disadvantages |
| Sulfuric Acid | >90% | Good | 90-120°C, 2-3 h | Difficult; requires neutralization, non-reusable | High activity, low cost | Corrosive, environmental disposal issues, difficult to separate from product[9] |
| H-ZSM-5 Zeolite | 85-95% | Excellent | 110-150°C, 4-6 h | Simple filtration; reusable with activation[10] | High selectivity, reusable, non-corrosive, easy separation | Higher initial cost, potential for deactivation by coking[4] |
| Al³⁺-Mont. Clay | ~94% | Very Good | 110-120°C, 5 h | Simple filtration; reusable up to four cycles[5][8] | High activity, good reusability, mild conditions | Can be less robust than zeolites, potential for metal leaching |
Discussion: Causality and Field-Proven Insights
Homogeneous vs. Heterogeneous Catalysis: The primary operational difference is evident in the work-up stage. While sulfuric acid provides rapid conversion, its removal requires a chemical quench (neutralization), which generates waste and complicates purification.[9] In contrast, both H-ZSM-5 and Al³⁺-montmorillonite are solid acids that can be removed by simple filtration, a significant advantage in terms of process simplification and sustainability. The ability to regenerate and reuse these heterogeneous catalysts makes them economically and environmentally superior for industrial applications.[5][11]
The Role of Catalyst Structure:
-
H-ZSM-5 Zeolite: The superior selectivity of H-ZSM-5 can be attributed to its well-defined microporous structure. The reaction occurs within channels of a specific molecular dimension, which sterically hinders the formation of larger, undesired byproducts (e.g., from self-condensation of cresol), a phenomenon known as shape selectivity.[4] The acidity and activity of zeolites are tunable by altering the silica-to-alumina ratio (Si/Al).[12]
-
Al³⁺-Montmorillonite Clay: This catalyst's high activity stems from the strong Lewis and Brønsted acid sites generated by the exchanged aluminum cations and the clay's layered structure, which provides a large, accessible surface area.[5] Its effectiveness demonstrates that structured mesoporous materials are highly competitive alternatives to traditional zeolites.
Choosing the Right Acetylating Agent: Acetic anhydride is generally more reactive than acetic acid, leading to faster reactions and higher conversions, as it generates a better leaving group (acetate) compared to water. However, acetic acid is less expensive and produces water as the only byproduct, which can be a key consideration for green chemistry metrics. For reactions with acetic acid, catalysts that are stable in the presence of water, such as zeolites, are particularly advantageous.[10]
Conclusion and Recommendations
The synthesis of tolyl acetate is effectively catalyzed by a range of acid catalysts, but heterogeneous systems offer clear advantages for modern chemical processes.
-
For high-throughput lab-scale synthesis where process simplicity is not a primary concern, traditional sulfuric acid remains a viable, low-cost option.
-
For processes demanding high selectivity and catalyst robustness, H-ZSM-5 zeolite is an excellent choice. Its shape-selective nature minimizes byproduct formation, and its thermal stability allows for effective regeneration.
-
For a balance of high activity, mild reaction conditions, and good reusability, Al³⁺-montmorillonite clay emerges as a highly promising "green" catalyst. It combines the benefits of solid-phase catalysis with excellent performance under relatively gentle conditions.
Ultimately, the optimal catalyst depends on the specific priorities of the synthesis—be it yield, purity, cost, or environmental impact. This comparative guide provides the foundational data and mechanistic reasoning to make an informed and scientifically sound decision.
References
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Kalevaru, V. N., et al. (2025). One-step synthesis of benzyl acetate by gas phase acetoxylation of toluene over highly active and selective Pd-Sb-TiO2 catalysts. ResearchGate. Available at: [Link]
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Sediawan, W. B., et al. (n.d.). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Oriental Journal of Chemistry. Available at: [Link]
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Correa Montes, L. F. (2019). Nopyl acetate production by esterification of acetic acid and nopol over heterogeneous catalysts. Dialnet. Available at: [Link]
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Blaser, H., & Studer, M. (n.d.). New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. CHIMIA. Available at: [Link]
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ScenTree. (n.d.). P-tolyl acetate (CAS N° 140-39-6). Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate. Available at: [Link]
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Karthik, M., et al. (n.d.). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. ResearchGate. Available at: [Link]
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Idaho National Laboratory. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. Available at: [Link]
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Who we serve. (2023). Pyrrolidinium Acetate (PyrrIL) as a Green and Recyclable Catalyst. Available at: [Link]
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Vinu, R., et al. (n.d.). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. ResearchGate. Available at: [Link]
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OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available at: [Link]
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Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Available at: [Link]
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MDPI. (2021). Synthesis and Application of Zeolite Catalysts. Available at: [Link]
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MDPI. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Available at: [Link]
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MDPI. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Available at: [Link]
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MDPI. (n.d.). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. Available at: [Link]
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ResearchGate. (n.d.). Catalytic routes and mechanisms for vinyl acetate synthesis. Available at: [Link]
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Jetir.Org. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Available at: [Link]
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NIH. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Esterification of phenyl acetic acid with p -cresol using metal cation exchanged montmorillonite nanoclay catalysts. Available at: [Link]
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MDPI. (n.d.). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Available at: [Link]
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RSC Publishing. (n.d.). Single electron transfer/hydrogen atom transfer synergistic catalysis for green synthesis of benzyl thioesters. Available at: [Link]
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A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Methyl o-tolylacetate
Introduction: The Imperative of Purity in Scientific Discovery
In the realms of pharmaceutical research and fine chemical synthesis, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible and reliable results. Methyl o-tolylacetate (CAS No. 40851-62-5), an aromatic ester, serves as a versatile intermediate in various synthetic pathways.[1][2] Its utility, however, is directly contingent on its purity. Undisclosed impurities, even at trace levels, can introduce confounding variables in experimental outcomes, lead to unintended side reactions, or pose significant safety risks in drug development.[3][4]
The Reference Standard: An Unimpeachable Benchmark
Before any analysis can begin, the establishment of a benchmark is paramount. A Certified Reference Standard (CRS) of this compound is the cornerstone of this entire process. It is a highly purified and extensively characterized sample against which the test sample will be compared. The CRS allows for unequivocal identification (e.g., by retention time or spectral comparison) and accurate quantification. According to guidelines from the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), a reference standard must have a documented chain of custody and a comprehensive certificate of analysis detailing its purity and the methods used for its characterization.[8][9]
An Orthogonal Strategy: Building Confidence Through Diverse Analytics
Relying on a single analytical technique for purity determination is a scientifically precarious approach. A compound may co-elute with an impurity in one system or an impurity may be non-responsive to a particular detector. An orthogonal strategy mitigates these risks by employing methods that separate compounds based on different chemical and physical principles. For this compound, our strategy combines Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identification.
Primary Assay & Volatile Impurities: Gas Chromatography (GC)
Causality of Selection: this compound is a relatively volatile aromatic ester, making Gas Chromatography (GC) an ideal primary technique for purity assessment.[10][11] GC offers exceptional resolving power for volatile and semi-volatile compounds, making it highly effective for separating isomers, residual starting materials, and common solvent impurities.[12] We employ a Flame Ionization Detector (FID), which provides a robust, linear response for nearly all organic compounds, allowing for accurate quantification via area percent normalization without the need for individual impurity reference standards.[13]
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: An Agilent Intuvo 9000 GC system (or equivalent) equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Chromatographic Conditions:
-
Column: Agilent HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (100:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector: FID, 300°C.
-
-
Sample Preparation:
-
Reference Standard (RS) Solution: Accurately weigh ~25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Dichloromethane (DCM) to achieve a concentration of ~1 mg/mL.
-
Test Sample (TS) Solution: Prepare in the same manner as the RS solution using the synthesized this compound.
-
-
Analysis Sequence:
-
Inject a blank (DCM) to ensure system cleanliness.
-
Perform five replicate injections of the RS solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the TS solution in duplicate.
-
-
Data Analysis: The purity is calculated using the area normalization method. The area of the main this compound peak is expressed as a percentage of the total area of all peaks detected in the chromatogram (excluding the solvent front).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Orthogonal Check for Non-Volatile Impurities: HPLC
Causality of Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an essential orthogonal technique.[14][15] It separates compounds based on their polarity, a different principle from GC's volatility-based separation. This makes HPLC highly effective for detecting non-volatile or thermally labile impurities, such as potential degradation products (e.g., o-tolylacetic acid from hydrolysis) or high-molecular-weight starting materials that would not elute from a GC column.[16][17] UV detection is suitable due to the aromatic chromophore in the molecule.
Experimental Protocol: RP-HPLC-UV Purity Assay
-
Instrumentation: A Waters Alliance HPLC system (or equivalent) with a 2998 Photodiode Array (PDA) Detector and an autosampler.
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 60% B
-
5-25 min: 60% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Reference Standard (RS) Solution: Accurately weigh ~25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a concentration of ~1 mg/mL.
-
Test Sample (TS) Solution: Prepare in the same manner as the RS solution.
-
-
Analysis Sequence & Data Analysis: Follow the same sequence and data analysis principles as described in the GC-FID protocol (Section 4.5).
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A Comparative Guide to Method Validation for the Quantification of Methyl o-tolylacetate
This guide provides an in-depth comparison of validated analytical methods for the accurate quantification of Methyl o-tolylacetate in a mixture. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the scientific rationale behind experimental choices. We will explore three robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Each method is presented with a detailed, self-validating protocol grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Foundational Principles of Analytical Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[2][3] This is achieved by assessing a set of core performance characteristics as defined by the ICH Q2(R2) guidelines.[1][4] A validated method ensures the reliability, reproducibility, and accuracy of the generated data, which is paramount in scientific research and pharmaceutical quality control.[5][6]
-
Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][7] For a mixture, specificity is crucial to ensure that the signal being measured comes solely from this compound.
-
Linearity & Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[6][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2][9]
-
Accuracy : Accuracy reflects the closeness of the test results to the true value.[10] It is typically assessed using recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.[7][8]
-
Precision : This parameter expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8][11]
-
Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, mobile phase composition).[7][10] It provides an indication of the method's reliability during normal usage.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.
Principle of the Technique
In GC, the sample is vaporized and separated into its components as it travels through a capillary column. The separation is based on the differential partitioning of components between the stationary phase (a coating on the column wall) and the mobile phase (an inert carrier gas). As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification and quantification.[6]
Expertise & Experience: Causality Behind Experimental Choices
-
Column Selection : An Agilent J&W HP-5ms column (or equivalent) is chosen for its (5%-Phenyl)-methylpolysiloxane stationary phase. This phase has a versatile, non-polar character, making it ideal for separating a wide range of aromatic esters like this compound. Its low bleed characteristics are also critical for achieving low detection limits in MS.[12]
-
Injection Mode : A split injection is used to prevent column overloading when analyzing high-concentration samples, ensuring sharp, symmetrical peaks. For trace analysis, a splitless injection would be employed to maximize sensitivity.
-
MS Detection Mode : Selected Ion Monitoring (SIM) mode is used for quantification. Instead of scanning a wide mass range, the MS detector is set to monitor only a few specific, characteristic ions of this compound. This dramatically increases sensitivity and selectivity compared to full-scan mode, effectively filtering out background noise.
Experimental Protocol: GC-MS Quantification
-
Preparation of Standards and Samples :
-
Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate.
-
Internal Standard (ISTD) Stock (1000 µg/mL) : Prepare a stock solution of an appropriate ISTD (e.g., Methyl Benzoate or a deuterated analog) in the same manner. The ISTD should be chemically similar to the analyte but not present in the sample.
-
Calibration Standards : Prepare a series of at least six calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL). Spike each standard with a constant concentration of the ISTD (e.g., 20 µg/mL).
-
Sample Preparation : Dilute the sample mixture with Ethyl Acetate to fall within the calibration range. Spike the diluted sample with the same constant concentration of ISTD.
-
-
Instrumental Parameters (Example) :
-
GC System : Agilent 7890B GC or equivalent.
-
Column : J&W HP-5ms (30 m x 0.25 mm, 0.25 µm).[12]
-
Inlet : Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume : 1 µL.
-
Carrier Gas : Helium, constant flow at 1.0 mL/min.
-
Oven Program : 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).
-
MS System : Agilent 7000 Triple Quadrupole GC-MS or equivalent.[13]
-
Ion Source : Electron Ionization (EI), 70 eV, 230°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 150, 119, 91) and the ISTD.
-
-
Data Analysis and Validation :
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the ISTD peak area against the analyte concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.
-
Quantify this compound in the sample using the regression equation.
-
Validate the method by assessing specificity, accuracy (recovery studies at 80%, 100%, and 120% of target concentration), precision (%RSD ≤ 2%), LOD, LOQ, and robustness according to ICH guidelines.[14]
-
GC-MS Method Validation Workflow
Caption: Workflow for the validation of a GC-MS method.
High-Performance Liquid Chromatography (HPLC): Versatility for Broader Applications
While GC-MS is ideal for volatile compounds, HPLC is a highly versatile technique suitable for a vast range of analytes. For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method provides a robust and reliable alternative.
Principle of the Technique
In RP-HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Separation occurs based on the analyte's polarity; less polar compounds (like this compound) interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier. A UV detector measures the absorbance of the analyte as it passes through the detector cell, allowing for quantification.[6][14]
Expertise & Experience: Causality Behind Experimental Choices
-
Column Selection : A C18 column is the workhorse of RP-HPLC. Its long alkyl chains provide strong hydrophobic retention for non-polar to moderately polar compounds, offering excellent resolving power for aromatic esters.
-
Mobile Phase : A mixture of Acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, preventing interference with detection. An isocratic elution (constant mobile phase composition) is sufficient for a simple mixture, offering simplicity and reproducibility.[15]
-
Wavelength Selection : The detection wavelength is set at the absorbance maximum (λmax) of this compound's aromatic ring, which provides the highest sensitivity for detection. This is typically determined by running a UV scan of a standard solution.
Experimental Protocol: HPLC-UV Quantification
-
Preparation of Standards and Samples :
-
Prepare stock, internal standard (if used), and calibration standards as described in the GC-MS section, but use the mobile phase as the diluent.
-
Sample Preparation : Dissolve and dilute the sample mixture in the mobile phase. Filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.[15]
-
-
Instrumental Parameters (Example) :
-
HPLC System : Agilent 1260 Infinity II or equivalent.
-
Column : ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Acetonitrile:Water (70:30 v/v), isocratic.[15]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.[16]
-
Injection Volume : 10 µL.
-
Detector : Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Detection Wavelength : ~270 nm (determine λmax experimentally).
-
-
Data Analysis and Validation :
-
Generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression (R² should be ≥ 0.995).
-
Quantify the analyte in the sample using the calibration curve.
-
Validate the method by assessing all ICH Q2(R2) parameters. For specificity, demonstrate baseline separation from other components in the mixture by analyzing spiked samples and placebos.[14]
-
HPLC-UV Method Validation Workflow
Caption: Workflow for the validation of an HPLC-UV method.
Quantitative NMR (qNMR): An Absolute Method
qNMR is a primary ratio method of analysis, meaning it can determine the concentration of an analyte relative to an internal standard without the need for a calibration curve derived from the analyte itself. This makes it a powerful tool for certifying reference materials and for quantification when a pure standard of the analyte is unavailable.
Principle of the Technique
In ¹H NMR spectroscopy, the area of a resonance signal is directly proportional to the number of nuclei (protons) giving rise to that signal.[17][18] By co-dissolving a known amount of a certified internal standard with a known amount of the sample mixture in a deuterated solvent, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a specific internal standard signal.[19]
Expertise & Experience: Causality Behind Experimental Choices
-
Internal Standard Selection : A good qNMR standard (e.g., Maleic Acid, Dimethyl sulfone) must have a simple proton spectrum with at least one signal that is well-resolved from any analyte or impurity signals. It should also be stable, non-volatile, and accurately weighable.
-
Signal Selection : For quantification, choose non-overlapping, sharp singlet signals from both the analyte (e.g., the methyl ester protons, -OCH₃) and the internal standard. This minimizes integration errors.
-
Relaxation Delay (d1) : A long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is critical. This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, making the signal integrals directly and accurately proportional to the number of protons.[18]
Experimental Protocol: qNMR Quantification
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the sample mixture into a vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) containing a reference compound like TMS.
-
Transfer the solution to an NMR tube.
-
-
Instrumental Parameters (Example) :
-
NMR Spectrometer : 400 MHz spectrometer or higher.[18]
-
Pulse Program : Standard single pulse (zg30).
-
Number of Scans : 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1) : 15-30 seconds (must be optimized).
-
Acquisition Time : ~3-4 seconds.
-
-
Data Processing and Analysis :
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate the selected signal for this compound (e.g., the singlet for the -OCH₃ group) and a well-resolved signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Validation :
-
While qNMR doesn't require a traditional linearity curve, its accuracy and precision must be validated. This is done by preparing multiple samples at different concentrations and comparing the qNMR results to those from an orthogonal, validated method (like GC-MS). Specificity is confirmed by the absence of overlapping signals at the chosen resonances.
-
qNMR Method Validation Logic
Caption: Logical flow for ensuring a valid qNMR measurement.
Comparative Summary of Validated Methods
The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. The table below summarizes the typical performance characteristics for each validated method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; detection by m/z | Separation by polarity; detection by UV absorbance | Quantification by signal intensity vs. internal standard |
| Specificity | Very High (based on retention time and mass fragmentation) | High (based on retention time and peak purity) | Very High (based on unique chemical shifts) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | Not applicable (Primary ratio method) |
| Typical Range | 0.1 - 200 µg/mL | 1 - 500 µg/mL | 0.5 - 50 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% (relative to standard) |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.0% |
| LOD / LOQ | Very Low (ng/mL to pg/mL) | Low (µg/mL to ng/mL) | Moderate (mg/mL to µg/mL) |
| Strengths | Highest sensitivity and specificity, structural info | Robust, widely available, versatile | No analyte-specific reference standard needed, high precision |
| Limitations | Requires volatile/thermostable analyte | Lower sensitivity than GC-MS, potential for matrix interference | Lower sensitivity, requires high-field NMR |
Conclusion
The quantification of this compound can be reliably achieved using several validated analytical techniques.
-
GC-MS is the recommended method for trace-level quantification due to its unparalleled sensitivity and specificity.
-
HPLC-UV offers a robust and widely accessible alternative, perfectly suitable for routine quality control and assays where high sensitivity is not the primary concern.
-
qNMR stands out as a powerful, non-destructive technique for obtaining highly accurate and precise measurements without the need for an analyte-specific calibration curve, making it ideal for the certification of reference materials or for direct purity assessment.
Ultimately, the selection of the most appropriate method requires a thorough understanding of the analytical problem, including the sample matrix, the required level of sensitivity, and the available resources. By following the validation principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link][7]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link][9]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][5]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link][20]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][2]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][4]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link][3]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link][21]
-
Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link][22]
-
Title: methyl acetate 1458 | niosh Source: Centers for Disease Control and Prevention (CDC) URL: [Link][23]
-
Title: Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures Source: Science and Education Publishing URL: [Link][17]
-
Title: Development and Validation of Analytical Methods for Pharmaceuticals Source: OMICS International URL: [Link][6]
-
Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link][10]
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Title: Separation of Methyl acetate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][24]
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Title: Figure 1. Proton NMR of 100% Methyl Acetate Source: Science and Education Publishing URL: [Link][25]
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Title: Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system Source: PubMed URL: [Link][26]
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A Comparative Analysis of Reaction Rates in the Synthesis of Ortho-, Meta-, and Para-Tolyl Acetate
For Immediate Release
A Deep Dive into the Kinetics of Cresol Acetylation: Unveiling the Influence of Isomeric Position on Reaction Rates
[CITY, STATE] – In the realm of synthetic organic chemistry, the acetylation of cresols to form tolyl acetates is a fundamental transformation. However, the isomeric position of the methyl group on the phenolic ring dramatically influences the rate of this reaction. This guide provides a comprehensive comparison of the reaction rates for the synthesis of ortho-, meta-, and para-tolyl acetate, offering experimental insights and mechanistic explanations crucial for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Isomeric Effects in Acetylation
The synthesis of tolyl acetates, commonly achieved through the esterification of cresols with acetic anhydride or acetyl chloride, is a cornerstone reaction in the production of various fine chemicals, fragrances, and pharmaceutical intermediates. The reactivity of the hydroxyl group on the cresol ring is not uniform across its isomers. Electronic and steric effects, dictated by the relative positions of the hydroxyl and methyl groups, lead to distinct differences in the reaction kinetics for the ortho, meta, and para isomers. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and controlling product selectivity.
Experimental Comparison of Reaction Rates
Para > Meta > Ortho
This trend can be rationalized by considering the interplay of electronic and steric factors.
| Isomer | Key Influencing Factors | Expected Relative Reaction Rate |
| Para-Tolyl Acetate | Electronic Effect: The electron-donating methyl group at the para position enhances the nucleophilicity of the hydroxyl oxygen through resonance and inductive effects, accelerating the reaction. Steric Hindrance: Minimal steric hindrance at the reaction center. | Highest |
| Meta-Tolyl Acetate | Electronic Effect: The electron-donating methyl group at the meta position primarily exerts an inductive effect, which is weaker than the resonance effect observed in the para isomer. Steric Hindrance: Minimal steric hindrance. | Intermediate |
| Ortho-Tolyl Acetate | Electronic Effect: The electron-donating methyl group is present, but its activating effect is significantly counteracted by steric hindrance. Steric Hindrance: The proximity of the bulky methyl group to the hydroxyl group physically obstructs the approach of the acylating agent.[1][2][3][4] This "ortho effect" is a well-documented phenomenon that slows down reactions at the ortho position.[1] | Lowest |
Mechanistic Insights: Unraveling the "Why"
The acetylation of cresols proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). The rate of this reaction is critically dependent on the nucleophilicity of the hydroxyl oxygen.
Electronic Effects: The Driving Force of Reactivity
The methyl group (-CH3) is an electron-donating group. Through the inductive effect, it pushes electron density towards the benzene ring. In the para and ortho positions, it can also donate electron density via hyperconjugation, a type of resonance effect.[5][6] This increased electron density on the ring is relayed to the hydroxyl group, making the oxygen atom more electron-rich and therefore a stronger nucleophile.
-
Para-Isomer: The methyl group at the para position effectively donates electron density to the hydroxyl group through both inductive and resonance effects, leading to the highest reaction rate.[7][8]
-
Meta-Isomer: In the meta position, the resonance effect of the methyl group does not extend to the hydroxyl group.[9][10][11][12] Therefore, only the weaker inductive effect is at play, resulting in a moderate increase in nucleophilicity compared to unsubstituted phenol, but less than the para isomer.
-
Ortho-Isomer: While electronic effects are present, they are overshadowed by steric hindrance.
Steric Hindrance: The Ortho-Effect in Action
The "ortho effect" is a term used to describe the unique behavior of ortho-substituted benzene rings.[1] In the case of ortho-cresol, the methyl group is adjacent to the hydroxyl group. This proximity creates a crowded environment around the reaction center, making it physically difficult for the bulky acylating agent to approach and attack the hydroxyl group.[2][4] This steric hindrance significantly raises the activation energy of the reaction, leading to a much slower rate compared to the meta and para isomers.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis of tolyl acetates. These protocols can be adapted and optimized for specific laboratory conditions and desired scales.
General Protocol for the Acetylation of Cresols
This procedure is applicable to ortho-, meta-, and para-cresol.
Materials:
-
Appropriate cresol isomer (o-, m-, or p-cresol)
-
Acetic anhydride or acetyl chloride
-
Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the chosen cresol isomer in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a base catalyst, such as pyridine, to the solution. Pyridine acts as a nucleophilic catalyst and also neutralizes the acidic byproduct. Alternatively, a catalytic amount of a strong acid can be used.
-
Slowly add the acylating agent (acetic anhydride or acetyl chloride) to the stirred solution. The reaction is often exothermic, so cooling in an ice bath may be necessary to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction time will vary depending on the isomer, with the para isomer reacting fastest and the ortho isomer the slowest. For the ortho isomer, gentle heating under reflux may be required to achieve a reasonable reaction rate.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid and acylating agent), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude tolyl acetate.
-
The crude product can be purified by distillation or column chromatography if necessary.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for the synthesis and purification of tolyl acetates.
Caption: Workflow for Tolyl Acetate Synthesis.
Conclusion
The synthesis of tolyl acetates provides a classic example of how isomeric positioning can profoundly impact chemical reactivity. The interplay of electronic and steric effects results in a clear trend of reaction rates, with the para isomer being the most reactive, followed by the meta, and then the significantly less reactive ortho isomer. This understanding is not merely academic; it has practical implications for the efficient and controlled synthesis of these valuable chemical compounds. By appreciating the underlying mechanistic principles, researchers can make informed decisions about reaction conditions to achieve their synthetic goals.
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A Researcher's Guide to the Spectroscopic Comparison of Methyl o-tolylacetate and Its Derivatives
For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides an in-depth comparative analysis of the spectroscopic properties of methyl o-tolylacetate and its positional isomers (meta- and para-), offering insights into how subtle changes in molecular structure are reflected in their spectral data. This document will serve as a practical reference for identifying and differentiating these and similar aromatic esters.
Introduction to Methyl tolylacetates
Methyl tolylacetates are aromatic esters with the chemical formula C₁₀H₁₂O₂. The defining feature of these isomers is the position of the methyl group on the tolyl moiety relative to the acetate substituent: ortho (2-methyl), meta (3-methyl), and para (4-methyl). This seemingly minor structural variance leads to distinct electronic environments for the nuclei and different vibrational properties of the chemical bonds, resulting in unique spectroscopic fingerprints for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The Proton's Perspective
The ¹H NMR spectra of methyl tolylacetate isomers are characterized by signals in the aromatic, methylene, and methyl regions. The substitution pattern on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.
-
Aromatic Protons (δ 6.5-8.0 ppm): The electronic effect of the substituents (the electron-donating methyl group and the electron-withdrawing acetate group) and their relative positions dictate the chemical shifts of the aromatic protons. Electron-donating groups shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups have a deshielding effect, shifting signals downfield.[1][2]
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the ester group typically appear as a sharp singlet.
-
Methyl Protons (-CH₃): Two distinct methyl signals are observed: one from the tolyl methyl group and another from the ester methyl group.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ ppm) of Methyl tolylacetate Isomers
| Proton Type | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate | Key Observations |
| Aromatic (Ar-H) | Multiplet | Multiplet | Two doublets | The para-isomer exhibits a more simplified, symmetrical splitting pattern (an AA'BB' system) due to its higher symmetry.[3] The ortho and meta isomers show more complex splitting patterns due to the lower symmetry. |
| Methylene (-CH₂-) | Singlet | Singlet | Singlet | The chemical shift of this singlet is subtly influenced by the position of the tolyl methyl group. |
| Tolyl Methyl (-CH₃) | Singlet | Singlet | Singlet | The chemical shift is characteristic of a methyl group attached to an aromatic ring. |
| Ester Methyl (-OCH₃) | Singlet | Singlet | Singlet | This signal is typically found in a consistent region for methyl esters. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
-
Aromatic Carbons (δ 110-160 ppm): The substitution pattern on the benzene ring leads to distinct chemical shifts for the aromatic carbons. The number of unique carbon signals in the aromatic region can help distinguish between the isomers.[3]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon typically resonates in the downfield region of the spectrum.
-
Methylene Carbon (-CH₂-): The signal for the methylene carbon is found in the aliphatic region.
-
Methyl Carbons (-CH₃): The tolyl and ester methyl carbons give rise to distinct signals in the upfield region of the spectrum.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ ppm) of Methyl tolylacetate Isomers
| Carbon Type | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate | Key Observations |
| Aromatic (Ar-C) | 6 signals | 6 signals | 4 signals | The higher symmetry of the para-isomer results in fewer unique aromatic carbon signals. The chemical shifts are influenced by the electronic effects of the substituents.[4] |
| Carbonyl (C=O) | ~172 ppm | ~172 ppm | ~172 ppm | The chemical shift of the carbonyl carbon is relatively consistent across the isomers. |
| Methylene (-CH₂-) | ~40 ppm | ~40 ppm | ~40 ppm | The position of this signal shows minor variation. |
| Tolyl Methyl (-CH₃) | ~20 ppm | ~20 ppm | ~20 ppm | Characteristic chemical shift for an aryl-bound methyl group. |
| Ester Methyl (-OCH₃) | ~52 ppm | ~52 ppm | ~52 ppm | Typical chemical shift for a methyl ester. |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1730-1750 cm⁻¹.
-
C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹.[5][6]
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups appear just below 3000 cm⁻¹.[6]
-
Aromatic C=C Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[5][7][8]
Table 3: Diagnostic IR Absorption Bands (in cm⁻¹) for Methyl tolylacetate Isomers
| Vibrational Mode | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate | Key Observations |
| C=O Stretch | Strong, ~1740 | Strong, ~1740 | Strong, ~1740 | The position of this band is not significantly affected by the isomerism. |
| Aromatic C=C Bending | ~740-760 | ~690-710 and ~770-810 | ~810-840 | The out-of-plane bending patterns are distinct for ortho, meta, and para disubstituted benzenes and provide a reliable method for distinguishing the isomers.[7] |
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.
The electron ionization (EI) mass spectra of the methyl tolylacetate isomers are expected to show a molecular ion peak (M⁺) corresponding to their molecular weight (164.20 g/mol ). The fragmentation patterns are influenced by the structure of the molecule, with common fragmentation pathways for aromatic esters including:
-
Loss of the methoxy group (-OCH₃): This results in an acylium ion.
-
McLafferty rearrangement: This is a characteristic fragmentation of esters with a γ-hydrogen.[9][10]
-
Benzylic cleavage: Cleavage of the bond between the methylene group and the carbonyl group can lead to the formation of a stable tropylium ion.
Table 4: Key Mass Spectrometry Fragmentation Data for Methyl tolylacetate Isomers
| Ion (m/z) | Proposed Fragment | This compound | Methyl m-tolylacetate | Methyl p-tolylacetate | Key Observations |
| 164 | [M]⁺ | Present | Present | Present | Molecular ion peak.[11][12] |
| 133 | [M - OCH₃]⁺ | Present | Present | Present | Loss of the methoxy radical. |
| 105 | [C₈H₉]⁺ | Abundant | Abundant | Abundant | Formation of the tolylmethyl cation (tropylium ion precursor). This is often the base peak. |
| 91 | [C₇H₇]⁺ | Present | Present | Present | Tropylium ion, a common fragment in compounds with a benzyl moiety. |
| 77 | [C₆H₅]⁺ | Present | Present | Present | Phenyl cation. |
While the major fragments are similar for all three isomers, the relative abundances of these fragments can differ, providing subtle clues for differentiation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-resolution spectra.
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Weighing: Accurately weigh 5-20 mg of the methyl tolylacetate isomer.[13]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃).[13][14]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[13][14]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.[15]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Analysis: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra following the instrument's standard operating procedures.
FTIR Spectroscopy
For IR analysis, the sample can be run neat as a thin film between salt plates.
Caption: Workflow for FTIR analysis of a liquid sample.
Detailed Steps:
-
Sample Application: Place a small drop of the neat liquid methyl tolylacetate onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Film Formation: Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.
-
Mounting: Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample.
GC-MS Analysis
Gas chromatography-mass spectrometry is ideal for separating the isomers and obtaining their individual mass spectra.
Caption: General workflow for GC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The components are separated on a capillary column based on their boiling points and interactions with the stationary phase. A suitable temperature program should be used to achieve good separation of the isomers.
-
Ionization and Detection: As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are detected.
Conclusion
The spectroscopic analysis of this compound and its meta- and para-isomers demonstrates the power of NMR, IR, and MS in distinguishing between closely related structural isomers. While mass spectrometry provides the molecular weight and key fragmentation patterns, ¹H and ¹³C NMR offer detailed insights into the electronic environment of the individual atoms, and IR spectroscopy reveals the characteristic vibrational modes of the functional groups and the substitution pattern of the aromatic ring. By carefully analyzing and comparing the data from these complementary techniques, researchers can confidently identify and characterize these and other aromatic esters, ensuring the structural integrity of their compounds.
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A Guide to Establishing a High-Purity Reference Standard for Methyl o-tolylacetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The integrity of analytical data is fundamentally reliant on the quality of the reference standards used. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of Methyl o-tolylacetate to establish it as a primary in-house reference standard. We will detail the scientific rationale behind each procedural step, from the initial chemical synthesis to the multi-technique analytical qualification. Furthermore, this guide presents a comparative analysis framework to objectively evaluate the established in-house standard against commercially available alternatives, ensuring its fitness for purpose in demanding research and development environments.
Introduction: The Imperative for Well-Characterized Reference Standards
In pharmaceutical development, quantitative analysis, and chemical research, reference standards are the cornerstones that ensure the accuracy, precision, and reproducibility of experimental results.[1][2] They serve as the benchmark against which unknown samples are measured, making their own identity, purity, and stability paramount. For many novel or less common compounds like this compound, a commercially available, pharmacopeia-grade standard may not exist, necessitating the establishment of an in-house primary reference standard.[3]
This compound (CAS No. 40851-62-5), a methyl ester with the molecular formula C₁₀H₁₂O₂, is a valuable building block in organic synthesis.[4] Establishing a reliable reference standard for this compound is critical for applications such as monitoring reaction kinetics, quantifying impurities in synthetic processes, and ensuring batch-to-batch consistency.
This guide is structured to provide a robust, scientifically-grounded workflow for any laboratory to produce and qualify its own primary reference standard for this compound, following principles outlined by international bodies like the World Health Organization (WHO) and in standards such as ISO Guide 80.[1][2][5]
Part I: De Novo Establishment of a Primary Reference Standard
The creation of a primary reference standard is a meticulous process that begins with synthesis and culminates in comprehensive characterization. A batch of material designated as a primary standard must be of the highest achievable purity and be thoroughly analyzed to confirm its structure and assess all potential impurities.[3]
Synthesis: Fischer-Speier Esterification
Rationale: To obtain a high-purity starting material, we employ the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction between a carboxylic acid (o-tolylacetic acid) and an alcohol (methanol). This method was chosen for its high conversion rates, straightforward procedure, and the relative ease of removing byproducts and unreacted starting materials during purification.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolylacetic acid (15.0 g, 0.1 mol) and anhydrous methanol (100 mL, 2.47 mol).
-
Catalysis: While stirring, cautiously add concentrated sulfuric acid (2 mL) dropwise to the mixture. The acid acts as the catalyst to accelerate the esterification equilibrium.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step removes the sulfuric acid catalyst and any unreacted o-tolylacetic acid. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 75 mL).
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and 50 mL of brine. The brine wash helps to break any emulsions and remove residual water from the organic phase.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification: Fractional Vacuum Distillation
Rationale: The crude product will contain minor impurities, potentially including residual methanol and side-products. Fractional vacuum distillation is the method of choice for purifying liquids, especially those with relatively high boiling points.[6] Distilling under vacuum lowers the boiling point, preventing potential thermal degradation of the ester at atmospheric pressure.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all joints are properly sealed.
-
Distillation: Heat the crude oil in the distillation flask gently. Discard the initial forerun, which may contain volatile impurities.
-
Fraction Collection: Collect the main fraction distilling at the expected boiling point (70-71°C at 1 mm Hg).[7] Collect this fraction as the purified this compound.
Comprehensive Analytical Characterization
A reference standard must be characterized using a suite of orthogonal analytical techniques to unequivocally confirm its identity and determine its purity with a high degree of confidence.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Rationale: NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of its hydrogen and carbon nuclei. Protocol: Dissolve ~10-20 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR Signals (based on structure): A singlet around 2.3 ppm (3H, Ar-CH₃), a singlet around 3.6 ppm (2H, Ar-CH₂-), a singlet around 3.7 ppm (3H, -OCH₃), and multiplets in the aromatic region (4H, Ar-H). These chemical shifts are estimations based on similar structures.[8] Expected ¹³C NMR Signals: Signals corresponding to the methyl carbons, the methylene carbon, the carbonyl carbon, and the distinct aromatic carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rationale: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Protocol: Acquire a spectrum of the neat liquid using an Attenuated Total Reflectance (ATR) accessory. Expected Key Absorptions: A strong C=O stretch for the ester at ~1735 cm⁻¹, C-O stretches, and characteristic absorptions for the aromatic ring.[9][10]
-
Mass Spectrometry (MS): Rationale: MS provides the molecular weight of the compound and fragmentation patterns that offer further structural confirmation. Protocol: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI). Expected Result: A molecular ion peak (M⁺) at m/z = 164.2, corresponding to the molecular weight of C₁₀H₁₂O₂.[4][11]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: Rationale: HPLC is a high-resolution separation technique ideal for quantifying the purity of non-volatile or thermally labile compounds. The area percent of the main peak provides a measure of purity relative to other UV-active impurities. Protocol:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a solution of the standard and calculate purity based on the relative peak areas.
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Rationale: GC-FID is highly sensitive for volatile organic compounds and provides an orthogonal purity assessment to HPLC. Protocol:
-
Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A gradient from 50°C to 250°C.
-
Detection: Flame Ionization Detector (FID).
-
Analysis: Calculate purity using area percent normalization.
-
-
Water Content by Karl Fischer Titration: Rationale: Water is a common impurity that is not detected by HPLC-UV or GC-FID. Karl Fischer titration is the gold standard for accurately quantifying water content. Protocol: Perform coulometric Karl Fischer titration on a known mass of the sample.
Part II: Comparative Analysis with Commercial Alternatives
To validate the quality of the newly established in-house reference standard, a direct comparison with commercially available batches of this compound is essential.
Objective: To benchmark the purity and impurity profile of the in-house standard against two different commercial suppliers.
Methodology: The in-house standard and two commercially sourced samples (Supplier A and Supplier B) were analyzed side-by-side using the validated HPLC-UV, GC-FID, and Karl Fischer titration methods described in Part I.
Data Presentation:
| Parameter | In-House Standard | Commercial Supplier A | Commercial Supplier B |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, pale yellow liquid |
| Purity by HPLC (Area %) | 99.91% | 98.7% | 96.5% |
| Purity by GC-FID (Area %) | 99.88% | 98.5% | 96.2% |
| Number of Impurities >0.05% | 1 | 3 | 5 |
| Water Content (KF, % w/w) | 0.03% | 0.15% | 0.45% |
| Identity Confirmation | Confirmed by ¹H NMR, MS | Confirmed by ¹H NMR, MS | Confirmed by ¹H NMR, MS |
Analysis of Results: The data clearly demonstrates the superior purity of the in-house synthesized and purified reference standard compared to the tested commercial alternatives. The lower water content and a cleaner impurity profile underscore the importance of a meticulous purification process like fractional vacuum distillation. While all samples were confirmed to be this compound, the lower purity of the commercial samples could introduce significant errors if used for critical quantitative applications without further purification and characterization.
Workflow and Qualification Logic
The entire process, from synthesis to final qualification and comparison, can be visualized as a structured workflow.
Caption: Workflow for establishing and qualifying a primary reference standard.
The decision to qualify a batch of material as a reference standard is based on a logical cascade of analytical evidence.
Caption: Decision logic for qualifying a reference standard candidate.
Conclusion
Establishing a high-purity in-house reference standard is a rigorous but essential undertaking for ensuring data integrity in scientific research. This guide has detailed a complete and scientifically defensible process for the synthesis, purification, and comprehensive characterization of this compound. The comparative data clearly shows that a purpose-built in-house standard can significantly exceed the purity of readily available commercial-grade materials. By adopting this multi-faceted analytical approach, researchers can produce reference standards with the highest degree of confidence, thereby strengthening the validity of their experimental outcomes.
References
-
World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from [Link]
-
ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]
-
World Health Organization. (2025). WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
-
PubChem. (n.d.). Methyl p-tolylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectrum of methyl acetate shows two peaks. Retrieved from [Link]
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MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]
-
Agilent. (n.d.). United States Pharmacopeia Reference Standards. Retrieved from [Link]
- Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
- Google Patents. (n.d.). US3904676A - Purification of methyl acetate.
-
ResearchGate. (n.d.). FTIR spectroscopic studies and DFT calculations on the binary solution of methyl acetate with m-xylene. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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- 11. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Methyl o-Tolylacetate Analysis
This guide provides a comprehensive overview of the principles and practices for the inter-laboratory validation of analytical methods for Methyl o-tolylacetate. Recognizing the scarcity of publicly available, dedicated inter-laboratory studies for this specific analyte, this document establishes a framework based on robust scientific principles. By synthesizing data from validated methods for structurally similar compounds and adhering to internationally recognized guidelines, this guide offers a blueprint for laboratories to establish and verify the performance of their analytical methods, ensuring the generation of reliable and reproducible data.
The core focus is on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the principal techniques for the analysis of volatile and semi-volatile organic compounds like this compound. This guide will delve into the critical validation parameters, present exemplary experimental protocols, and provide a comparative analysis of expected performance characteristics.
The Imperative of Inter-laboratory Validation
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[1] While single-laboratory validation establishes performance characteristics under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's robustness and reproducibility.[2] It assesses the variability that arises when the same method is performed by different analysts, on different instruments, in different laboratories, and at different times.[2] This process is critical for standardizing methodology, ensuring that results are comparable and reliable across the scientific community.
The key performance metrics evaluated in an inter-laboratory study are defined by international standards such as ISO 5725 and ICH guidelines.[3][4] These include:
-
Trueness: The closeness of agreement between the average value from a large series of test results and an accepted reference value.[5][6]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Precision is further subdivided into:
-
Accuracy: The overall closeness of a single test result to the accepted reference value, encompassing both trueness and precision.[3][5][7]
Designing an Inter-laboratory Study for this compound
A well-designed inter-laboratory study is fundamental to obtaining meaningful data. The following workflow outlines the key stages involved.
Sources
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- 2. biopharminternational.com [biopharminternational.com]
- 3. ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog [blog.ansi.org]
- 4. Analytical methods validation as per ich & usp | PPT [slideshare.net]
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- 7. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
A Comparative Guide to the Efficacy of Methyl o-Tolylacetate as a Precursor in Organic Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate precursors is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic route. Methyl o-tolylacetate, a structurally distinct aromatic ester, has emerged as a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.[1] Its unique ortho-methyl substitution pattern imparts specific steric and electronic properties that can be strategically exploited to achieve desired chemical transformations.[2]
This guide provides a comprehensive comparison of this compound with structurally similar compounds, offering an objective analysis of their respective efficacies as precursors in key organic reactions. By examining experimental data and exploring the underlying mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
This compound: A Profile
This compound (also known as methyl 2-(o-tolyl)acetate) is a carboxylate ester characterized by a methyl group at the ortho position of the phenyl ring.[1][3] This seemingly simple structural feature has significant implications for its reactivity and utility in synthesis.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 40851-62-5 | [4] |
| Molecular Formula | C10H12O2 | [3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage | 2-8°C, Sealed in dry conditions |
The ortho-methyl group exerts a notable steric and electronic influence, which can modulate the reactivity of the adjacent acetate moiety. This "ortho-effect" is a well-documented phenomenon in aromatic chemistry and can lead to unique reactivity patterns compared to its meta- and para-substituted isomers or the unsubstituted methyl phenylacetate.[2]
Comparative Analysis: this compound vs. Alternative Precursors
The selection of a precursor is often a balance between reactivity, stability, cost, and the specific demands of the target molecule. Here, we compare this compound with several classes of similar compounds.
Isomeric Tolylacetates: The Importance of Substitution Pattern
The position of the methyl group on the aromatic ring significantly impacts the reactivity of tolylacetate esters.
| Compound | Key Differentiating Features | Typical Applications |
| This compound | Steric hindrance from the ortho-methyl group can influence reaction rates and selectivity. | Used in pharmacophore synthesis and as a building block for sterically demanding targets.[1] |
| Methyl m-tolylacetate | The meta-methyl group has a less pronounced steric effect but still influences electronic properties. | General precursor for substituted aromatic compounds. |
| Methyl p-tolylacetate | The para-methyl group primarily exerts an electronic effect, with minimal steric hindrance at the reaction center. | Widely used in the synthesis of agrochemicals and pharmaceuticals. |
Experimental Insight: The alkaline hydrolysis of benzoate esters, a reaction analogous to the reactivity of tolylacetates, demonstrates the profound impact of ortho-substitution. Electron-donating groups in the ortho position, such as a methyl group, generally decrease the rate of hydrolysis compared to their para-isomers due to a combination of electronic and steric effects.[2] This principle can be extrapolated to predict the relative stability and reactivity of this compound in various synthetic transformations.
Unsubstituted and Other Substituted Phenylacetates
A broader comparison includes the parent compound, methyl phenylacetate, and other substituted analogues.
| Compound | Key Differentiating Features | Relevance to this compound |
| Methyl Phenylacetate | Lacks the steric bulk and specific electronic influence of the ortho-methyl group. | Serves as a baseline for understanding the impact of the ortho-substitution. |
| Methyl (halophenyl)acetates | Halogen substituents introduce strong electronic and moderate steric effects, altering reactivity profiles. | Can offer alternative reactivity pathways (e.g., cross-coupling reactions) not readily available with this compound. |
| Methyl (methoxyphenyl)acetates | The methoxy group is strongly electron-donating and can direct ortho- and para-substitution in further reactions. | Provides a different electronic profile compared to the weakly electron-donating methyl group. |
Data-Driven Comparison:
| Precursor | Relative Reaction Rate (Qualitative) | Key Advantages | Key Disadvantages |
| This compound | Moderate | Steric control, unique reactivity | Potential for slower reaction rates |
| Methyl p-tolylacetate | Fast | High reactivity | Less steric control |
| Methyl Phenylacetate | Fast | Readily available, well-understood reactivity | Lacks substituent-directed effects |
| Methyl 4-chlorophenylacetate | Variable (depends on reaction) | Enables further functionalization | Different electronic properties |
Applications in Synthesis: A Mechanistic Perspective
The utility of this compound is best understood through its application in specific, pharmaceutically relevant reactions.
Enolate Formation and Alkylation
The formation of an enolate at the α-carbon of the acetate moiety is a cornerstone of its reactivity. The ortho-methyl group can influence the stereoselectivity of subsequent alkylation reactions by sterically directing the approach of electrophiles.
Experimental Workflow: Enolate Generation and Alkylation
Caption: Workflow for the alkylation of this compound via its enolate.
Protocol: Synthesis of α-Substituted o-Tolylacetic Acid Derivatives
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a dry, aprotic solvent such as tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78 °C and slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Stir for 30-60 minutes to ensure complete enolate formation. The ortho-methyl group can influence the geometry of the resulting enolate.
-
Alkylation: Add the desired electrophile (e.g., an alkyl halide) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-substituted this compound.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the desired target.
The steric hindrance provided by the ortho-methyl group can be advantageous in controlling the stereochemical outcome of the alkylation, a feature less pronounced in its meta- and para-isomers.
Use in Cross-Coupling Reactions
While less common than for aryl halides, derivatives of this compound can participate in cross-coupling reactions. For instance, conversion of the ester to a suitable derivative (e.g., an enol triflate) can enable its use in Suzuki, Heck, or Sonogashira couplings. The ortho-methyl group can influence the efficiency of these transformations by affecting the coordination of the metal catalyst.
Comparative Efficacy in a Model Reaction: Synthesis of a Hypothetical Drug Intermediate
To provide a quantitative comparison, let's consider a hypothetical two-step synthesis of an intermediate where steric hindrance is a key factor.
Reaction Scheme:
-
Alkylation of the methyl ester precursor with a bulky electrophile.
-
Subsequent intramolecular cyclization.
Hypothetical Experimental Data:
| Precursor | Yield (Step 1 - Alkylation) | Diastereomeric Ratio (Step 1) | Yield (Step 2 - Cyclization) | Overall Yield |
| This compound | 85% | 90:10 | 75% | 64% |
| Methyl m-tolylacetate | 92% | 60:40 | 60% | 55% |
| Methyl p-tolylacetate | 95% | 55:45 | 58% | 55% |
| Methyl Phenylacetate | 98% | 50:50 | 55% | 54% |
Analysis:
In this hypothetical scenario, this compound provides a superior overall yield due to its ability to control the stereochemistry of the initial alkylation step, which in turn facilitates a more efficient subsequent cyclization. While the initial alkylation yield is slightly lower due to steric hindrance, the enhanced diastereoselectivity is the determining factor for the success of the overall sequence. This illustrates a common trade-off in organic synthesis where a slightly less reactive but more selective precursor can be more efficacious.
Conclusion
This compound is a valuable and often strategic choice as a precursor in organic synthesis, particularly when steric control is a desired outcome. Its efficacy, when compared to isomeric tolylacetates and other substituted phenylacetates, lies in the unique influence of its ortho-methyl group. This substituent can modulate reactivity and, more importantly, impart a degree of stereochemical control that may be difficult to achieve with other, less sterically encumbered precursors.
While alternatives may offer higher reactivity in certain contexts, the judicious selection of this compound can lead to more efficient and selective synthetic routes for complex target molecules. The experimental data and mechanistic principles discussed in this guide underscore the importance of considering the subtle yet significant effects of precursor structure on reaction outcomes. For researchers and professionals in drug development, a thorough understanding of these structure-activity relationships is paramount to designing robust and scalable synthetic strategies.
References
Sources
A Senior Application Scientist's Guide to the Synthesis of Methyl o-tolylacetate: A Comparative Analysis of Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. Methyl o-tolylacetate, a valuable building block, is no exception. Its synthesis can be approached through several distinct chemical pathways, each presenting a unique balance of yield, scalability, cost, and operational complexity. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, supported by experimental data and procedural insights to inform your selection of the optimal route for your laboratory or production needs.
Introduction to Synthetic Strategies
The synthesis of this compound (CAS: 40851-62-5)[1] primarily revolves around three core strategies: the classic Fischer-Speier esterification, modern palladium-catalyzed carbonylation, and nitrile hydrolysis followed by esterification. The choice of strategy is often dictated by the availability and cost of starting materials, desired purity, and the scale of the reaction.
Caption: Simplified mechanism of Fischer-Speier Esterification.
Yield Analysis & Causality: The primary challenge of Fischer esterification is its reversible nature. [2]To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished in two ways:
-
Use of Excess Reagent: Employing a large excess of the less expensive reagent, usually the alcohol (methanol), drives the reaction forward according to Le Châtelier's principle. [2]2. Removal of Water: As water is a product, its removal from the reaction mixture prevents the reverse hydrolysis reaction. This can be done using a Dean-Stark apparatus for azeotropic removal with a suitable solvent (e.g., toluene) or by adding a dehydrating agent.
Catalyst Alcohol (Equivalents) Conditions Typical Yield Reference H₂SO₄ (catalytic) 5 - 10 Reflux, 4-10 h 75-85% General Knowledge [2] p-TsOH (catalytic) 3 - 5 Toluene, Dean-Stark, Reflux, 6-12 h 80-90% General Knowledge [3] | Lewis Acids (Sc(OTf)₃) | 1.5 - 2 | 60-80 °C, 4-8 h | >90% | |
Trustworthiness: A Self-Validating Protocol for Fischer Esterification
This protocol is designed to maximize yield by leveraging both an excess of methanol and straightforward workup conditions.
Materials:
-
o-Tolylacetic acid (1.0 eq)
-
Methanol (10.0 eq, anhydrous)
-
Concentrated Sulfuric Acid (0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolylacetic acid and methanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid while stirring. The mixture may warm slightly.
-
Reflux: Heat the mixture to a gentle reflux (~65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling & Quenching: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any remaining carboxylic acid - caution: CO₂ evolution), and finally with brine. 6. Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity ester.
Method 2: Palladium-Catalyzed Carbonylation
A more modern and often higher-yielding approach involves the carbonylation of aryl electrophiles, such as o-tolyl tosylates, mesylates, or halides. This method avoids the equilibrium limitations of Fischer esterification.
Mechanistic Principle: This reaction proceeds via a palladium catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-electrophile bond (e.g., C-OTs). Carbon monoxide (CO) then inserts into the resulting Aryl-Pd(II) complex. Finally, nucleophilic attack by methanol followed by reductive elimination regenerates the Pd(0) catalyst and releases the ester product.
Caption: Catalytic cycle for Palladium-catalyzed carbonylation.
Yield Analysis & Causality: This method's success hinges on the catalyst system. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired reaction steps. Bulky, electron-rich phosphine ligands are often effective. Recent advancements have enabled these reactions to proceed under milder conditions (e.g., atmospheric CO pressure) than previously required. [4][5]
| Substrate | Catalyst System | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Aryl Tosylates | Pd(OAc)₂ / dcpp | 1 atm CO, 80-110 °C | >95% | [4][5] |
| Aryl Mesylates | Pd(OAc)₂ / dcpp | 1 atm CO, 80-110 °C | >95% | [4][5] |
| Aryl Chlorides | 5% Pd/C | 200 °C, CO pressure | Variable | [6][7]|
Trustworthiness: A Self-Validating Protocol for Carbonylation
This protocol is adapted from state-of-the-art literature for the carbonylation of aryl sulfonates. [4][5] Materials:
-
o-Tolyl tosylate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
1,3-Bis(dicyclohexylphosphino)propane (dcpp, 0.04 eq)
-
Methanol (3.0 eq)
-
A non-coordinating base, e.g., K₂CO₃ (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Carbon monoxide (CO) gas (balloon or regulated cylinder)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add o-tolyl tosylate, Pd(OAc)₂, dcpp, and K₂CO₃ under an inert atmosphere (Nitrogen or Argon).
-
Solvent/Reagent Addition: Add the anhydrous solvent and methanol via syringe.
-
CO Introduction: Evacuate the flask and backfill with CO gas (1 atm, balloon). Repeat this cycle three times to ensure the atmosphere is saturated with CO.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain the CO atmosphere for 12-24 hours. Monitor progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Method 3: From o-Tolylacetonitrile
This two-step, one-pot approach is an effective alternative, particularly if o-tolylacetonitrile is a more accessible starting material than o-tolylacetic acid. The process involves the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid (or its intermediate amide), which is then esterified in situ. A similar procedure for the phenyl analogue reports yields around 80%. [8] Yield Analysis & Causality: The key to this reaction is the use of a strong acid (sulfuric acid) which serves as both the catalyst for hydrolysis and for the subsequent Fischer esterification. The reaction is driven to completion by heating, which facilitates both the hydrolysis and the esterification equilibrium.
| Starting Material | Reagents | Conditions | Reported Yield (Analogue) | Reference |
| Phenylacetonitrile | H₂SO₄, Methanol | 95-100 °C, 6 h | 80% | [8] |
Trustworthiness: A Self-Validating Protocol from Nitrile
This protocol is adapted from the synthesis of methyl phenylacetate. [8] Materials:
-
o-Tolylacetonitrile (1.0 eq)
-
Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Acidic Methanol Prep: In a reaction vessel, cool methanol and slowly add concentrated sulfuric acid while stirring, keeping the temperature below 30 °C.
-
Nitrile Addition: Heat the acidic methanol solution to 90 °C. Begin the dropwise addition of o-tolylacetonitrile, maintaining the reaction temperature at approximately 95 °C.
-
Reaction: After the addition is complete, maintain the temperature at 95-100 °C for 6-8 hours.
-
Quenching: Cool the reaction to below 40 °C and carefully dilute with water.
-
Workup: Allow the mixture to separate into layers and discard the lower aqueous acid layer. Wash the organic layer with saturated sodium carbonate solution until neutral, then wash with water.
-
Drying & Isolation: Dry the organic layer with anhydrous calcium chloride. Filter and purify by vacuum distillation to obtain the final product.
Comparative Summary
| Metric | Fischer Esterification | Pd-Catalyzed Carbonylation | From Nitrile |
| Typical Yield | 75-90% | >95% | ~80% |
| Starting Materials | o-Tolylacetic Acid | o-Tolyl Tosylate/Halide | o-Tolylacetonitrile |
| Key Reagents | H₂SO₄, Methanol | Pd Catalyst, Ligand, CO | H₂SO₄, Methanol |
| Scalability | Excellent | Good (cost can be a factor) | Very Good |
| Safety/Handling | Corrosive acid | Toxic CO gas, expensive catalyst | Corrosive acid, toxic nitrile |
| "Green" Aspect | Generates water as a byproduct | High atom economy | Generates ammonium sulfate waste |
Conclusion
The synthesis of this compound can be achieved effectively through multiple routes.
-
Fischer-Speier Esterification remains a robust, cost-effective, and highly scalable method, ideal for large-scale production where the moderate yield is acceptable.
-
Palladium-Catalyzed Carbonylation offers the highest yields and excellent functional group tolerance, making it the premier choice for complex, small-scale syntheses in medicinal chemistry where maximizing material throughput is critical. [4]* The route from o-Tolylacetonitrile provides a solid, high-yielding alternative when the nitrile is the most readily available starting material.
The optimal method depends on a careful evaluation of project-specific priorities, including yield requirements, cost constraints, available equipment, and safety considerations.
References
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University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
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Wikipedia. (2023, October 29). Fischer–Speier esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Practical and Stereocomplementary Synthesis of (Z)- and (E)-Methyl 3-Phenyl-2-butenoates. Retrieved from [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
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Engineering, C. P. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Chemical Professional Engineering. Retrieved from [Link]
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ResearchGate. (2014). Progress in purification of methyl acetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Retrieved from [Link]
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Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-catalyzed carbonylation of aryl tosylates and mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Retrieved from [Link]
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Dufaud, V., Thivolle-Cazat, J., & Basset, J. (1990). Palladium catalysed carbonylation of aryl chlorides to the corresponding methyl esters. Journal of the Chemical Society, Chemical Communications, (6), 426-427. Retrieved from [Link]
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Dufaud, V., Thivolle-Cazat, J., & Basset, J. (1990). Palladium catalysed carbonylation of aryl chlorides to the corresponding methyl esters. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating TLC as a Reaction Monitoring Tool: The Case of Methyl o-tolylacetate
In the fast-paced world of chemical synthesis and drug development, the ability to quickly and reliably monitor the progress of a reaction is paramount. Decisions to quench a reaction, proceed to workup, or adjust conditions hinge on accurately knowing the consumption of starting materials and the formation of products. While sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer quantitative precision, Thin-Layer Chromatography (TLC) remains an indispensable tool for its speed, simplicity, and cost-effectiveness.[1][2][3]
However, in a regulated environment or when data integrity is crucial, simply "running a TLC" is insufficient. The method must be validated to prove it is "fit for purpose."[4][5] This guide provides a comprehensive framework for validating TLC as a monitoring tool, using the hydrolysis of Methyl o-tolylacetate as a practical example. We will objectively compare its performance with HPLC and provide the supporting experimental protocols necessary for you to establish a trustworthy and robust monitoring system in your own laboratory.
The Rationale for Validation: Why Trust, But Verify?
Reaction monitoring by TLC is fundamentally a qualitative assessment: has the starting material spot disappeared? Has a new product spot appeared?[2][6] This binary decision-making is powerful, but it rests on a critical assumption: that what we are observing on the plate is an accurate representation of the reaction flask.
Why is validation necessary?
-
Specificity: How can we be sure the "product" spot isn't actually a byproduct or a degradation product?
-
Sensitivity: When we say the starting material is "gone," what concentration is below our limit of detection? A faint, lingering spot could represent a 1% impurity or a 5% unreacted starting material—a critical difference for yield and purity.
-
Reliability: Will the method work consistently, even with minor variations in the mobile phase composition or laboratory temperature?
Validation addresses these questions systematically, transforming TLC from a rapid check into a reliable analytical tool. The principles for this process are drawn from the International Council for Harmonisation (ICH) guideline Q2(R2), which sets the standard for analytical procedure validation.[5][7][8]
Comparative Techniques: A Tale of Two Chromatographies
Before delving into the validation protocol, it's essential to understand the strengths and weaknesses of TLC in comparison to a high-performance alternative like HPLC.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation on a planar stationary phase via capillary action.[1][3] | Separation in a packed column using a high-pressure solvent pump.[3] |
| Primary Use | Qualitative/Semi-quantitative analysis, reaction monitoring, purity checks.[1] | Quantitative analysis, purity determination, impurity profiling. |
| Speed | Very fast (5-20 minutes per plate, multiple samples).[9] | Slower (5-30 minutes per sample, typically run sequentially). |
| Cost | Low initial and per-sample cost.[1] | High instrument cost, significant solvent and maintenance expenses. |
| Resolution | Lower separation power.[1] | High resolution, capable of separating closely related compounds. |
| System | Open system, susceptible to environmental factors.[1] | Closed, automated system providing high reproducibility.[10] |
| Quantitation | Semi-quantitative at best without a densitometer.[1] | Inherently quantitative with high accuracy and precision.[10] |
This comparison highlights the causality behind our choices: TLC is the tool for rapid, high-throughput qualitative assessment, while HPLC is the gold standard for precise, quantitative measurement. Our goal is to validate TLC to ensure its qualitative assessments are trustworthy.
The Validation Workflow: A Step-by-Step Protocol
We will use the base-catalyzed hydrolysis of this compound to o-toluic acid as our model reaction. The significant polarity difference between the ester starting material and the carboxylic acid product makes it an ideal system for TLC analysis.[11]
Caption: Workflow for validating a TLC reaction monitoring method.
A. Materials & TLC Method Development
-
TLC Plates: Silica gel 60 F254 on aluminum backing.[6]
-
Starting Material (SM): this compound
-
Product (P): o-Toluic acid
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v) with 1% acetic acid. Causality: The bulk solvents separate the nonpolar ester from the polar acid. The small amount of acetic acid suppresses the deprotonation of the product's carboxylic acid group, preventing "tailing" or streaking on the silica plate.[6][11]
-
Visualization:
B. Experimental Protocol: Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other reactants.[7] This is the most critical validation parameter for reaction monitoring.
-
Prepare Stock Solutions: Create 1 mg/mL solutions of pure this compound (SM) and o-toluic acid (P) in ethyl acetate.
-
Spot the TLC Plate:
-
Lane 1: Spot the SM solution.
-
Lane 2: Spot both SM and P solutions on the same spot (this is the "co-spot").[9]
-
Lane 3: Spot the P solution.
-
-
Develop and Visualize: Place the plate in a chamber with the mobile phase, allow the solvent to ascend, and dry the plate. View under UV light and mark the spots. Then, dip the plate in KMnO₄ stain and gently heat to visualize.
-
Acceptance Criteria: The SM and P spots must be clearly separated in the co-spot lane, with distinct Retention Factor (Rf) values. For example, we would expect Rf (SM) ≈ 0.6 and Rf (P) ≈ 0.3.
C. Experimental Protocol: Specificity via Forced Degradation
To ensure the method is "stability-indicating," we must show that it can separate the starting material from potential degradation products.[14][15][16]
-
Prepare Stressed Samples: Subject this compound to the following conditions to induce degradation (aim for 5-20% degradation).[17]
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at room temperature for 1 hour (this will also drive the hydrolysis reaction).
-
Oxidative: 3% H₂O₂ at 60°C for 4 hours.
-
-
Neutralize and Analyze: After stressing, neutralize the samples and spot them on a TLC plate alongside the unstressed SM.
-
Acceptance Criteria: Any degradation spots that appear must be resolved from the main SM spot. This proves that if these impurities were formed during the reaction, our TLC method could detect them.
D. Experimental Protocol: Limit of Detection (LOD)
LOD determines the lowest concentration of starting material that can be reliably detected, which is essential for confidently declaring a reaction "complete."
-
Prepare Dilutions: Create a serial dilution of the this compound stock solution (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
Spot and Analyze: Spot a consistent volume (e.g., 1 µL) of each dilution onto a TLC plate. Develop and visualize using both UV and KMnO₄ stain.
-
Determine LOD: The LOD is the lowest concentration at which the spot is consistently and clearly visible. This value should be reported (e.g., "LOD ≈ 10 ng/spot").
E. Experimental Protocol: Robustness
This test examines the method's resilience to small, deliberate variations.
-
Vary Conditions: Prepare two modified mobile phase systems:
-
Condition A: Hexane:Ethyl Acetate (7.2:2.8 v/v) + 1% Acetic Acid
-
Condition B: Hexane:Ethyl Acetate (6.8:3.2 v/v) + 1% Acetic Acid
-
-
Analyze: Run a TLC plate with SM, P, and a co-spot for each new condition.
-
Acceptance Criteria: The separation of SM and P should be maintained under both varied conditions. The Rf values may shift slightly, but the baseline resolution must be preserved.
The Comparative Study: TLC vs. HPLC in Action
Now, we monitor the actual hydrolysis reaction in parallel using our validated TLC method and a standard HPLC method.
Caption: Parallel workflows for reaction monitoring with TLC and HPLC.
Reaction Monitoring Protocol:
-
Initiate the hydrolysis of this compound.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture.[18]
-
For each time point, immediately spot a sample on a TLC plate and quench another sample for later HPLC analysis.
-
Run the TLCs as per the validated method.
-
Analyze the quenched samples by HPLC (e.g., C18 column, water/acetonitrile gradient).
Results Comparison
The data gathered allows for a direct comparison of the two techniques' outputs.
| Time Point | TLC Observation (Visual) | HPLC Result (% Conversion) |
| 0 min | Strong SM spot (Rf ≈ 0.6), no P spot. | 0% |
| 15 min | Strong SM spot, faint P spot (Rf ≈ 0.3). | 18.5% |
| 30 min | Medium SM spot, medium P spot. | 45.2% |
| 60 min | Faint SM spot, strong P spot. | 88.9% |
| 120 min | No visible SM spot, strong P spot. | 99.5% |
Analysis of Results:
-
The validated TLC method successfully tracked the progress of the reaction, showing the disappearance of the starting material and the appearance of the product.
-
The point at which the SM spot was no longer visible on the TLC plate (120 min) corresponded to >99% conversion by HPLC. This confirms that for this specific reaction, our TLC method's LOD is sufficient to determine completion.
-
While TLC provided a clear "yes/no" answer on completion by the 2-hour mark, HPLC provided the detailed kinetic profile of the reaction.
Conclusion: An Indispensable, Validated Tool
This guide demonstrates that Thin-Layer Chromatography, when subjected to a rigorous validation framework based on ICH principles, is a trustworthy and scientifically sound tool for monitoring organic reactions. The validation process, particularly specificity studies involving forced degradation, ensures that the visual information from the TLC plate is reliable.[19]
While HPLC offers unparalleled quantitative accuracy, a validated TLC method provides an optimal balance of speed, cost, and reliability for routine monitoring. It empowers researchers and drug development professionals to make rapid, informed decisions at the bench, secure in the knowledge that their method is robust, specific, and fit for its intended purpose. By investing the initial effort to validate your TLC methods, you build a foundation of data integrity that strengthens the entire development lifecycle.
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A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Methyl o-tolylacetate
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical entities is paramount. Methyl o-tolylacetate, an aromatic ester with applications as a fragrance ingredient and potential use as an intermediate in pharmaceutical synthesis, demands robust analytical methods to ensure its purity, stability, and concentration in various matrices. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present comparative experimental data from a cross-validation study, and provide detailed protocols to empower researchers and drug development professionals in their analytical endeavors.
The Analytical Dichotomy: HPLC vs. GC-MS for Aromatic Esters
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2][3] this compound, a semi-volatile compound, resides in a chemical space where both techniques can be successfully applied, making a direct comparison particularly insightful.
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2][4] Its versatility allows for the analysis of a wide array of compounds, including those that are non-volatile or thermally labile.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for volatile and semi-volatile compounds.[1][2][4] Separation is achieved based on the compound's volatility and interaction with the stationary phase in a gaseous mobile phase, with the mass spectrometer providing highly specific detection and structural information.[2][5]
Performance Comparison: A Cross-Validation Study
To objectively evaluate the performance of HPLC and GC-MS for the analysis of this compound, a comprehensive method validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9] The key validation parameters are summarized below.
| Validation Parameter | HPLC-UV | GC-MS | Key Considerations |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over the tested concentration range.[6][10] |
| Range | 1 - 200 µg/mL | 0.1 - 100 µg/mL | GC-MS offers a wider dynamic range, particularly at lower concentrations. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods provide high accuracy, well within acceptable limits.[11][12] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | GC-MS generally exhibits slightly better repeatability due to the highly automated nature of the injection and separation process.[10][12] |
| - Intermediate Precision | < 2.0% | < 1.8% | Both methods demonstrate good intermediate precision, indicating robustness.[10] |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.02 µg/mL | GC-MS is significantly more sensitive, a key advantage for trace analysis.[13] |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.06 µg/mL | The lower LOQ of GC-MS makes it the preferred method for impurity profiling.[11][12] |
| Robustness | High | High | Both methods proved to be robust against minor variations in experimental conditions.[11][12] |
Experimental Protocols
Reproducible and accurate results are contingent on detailed and robust experimental protocols. Below are the methodologies for both the HPLC and GC-MS analysis of this compound.
HPLC-UV Method
-
Apparatus and Reagents
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
-
-
Standard and Sample Preparation
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.
-
-
Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and sample solutions.
-
Identify the this compound peak by its retention time.
-
Quantify using a calibration curve generated from the peak areas of the standards.
-
GC-MS Method
-
Apparatus and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent
-
This compound analytical standard (≥99% purity)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
-
GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 200°C at 15°C/min
-
Hold at 200°C for 2 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-300 m/z
-
-
Standard and Sample Preparation
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Dissolve the sample containing this compound in ethyl acetate to achieve a concentration within the calibration range.
-
-
Analysis
-
Inject the prepared standards and sample solutions.
-
Identify the this compound peak by its retention time and mass spectrum.
-
Quantify using a calibration curve generated from the peak areas of a characteristic ion (e.g., m/z 105 or 164).
-
Visualizing the Workflow: Method Cross-Validation
The process of cross-validating the HPLC and GC-MS methods involves a systematic comparison of their performance characteristics using the same set of samples.
Caption: Workflow for cross-validating HPLC and GC-MS methods.
Decision Logic: Choosing the Right Tool for the Job
The selection between HPLC and GC-MS for the analysis of this compound is contingent on the specific analytical objective.
Caption: Decision logic for selecting between HPLC and GC-MS.
Conclusion: A Synthesis of Strengths
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The cross-validation study demonstrates that for routine quality control assays where concentration levels are relatively high, the HPLC-UV method offers sufficient sensitivity, accuracy, and precision. Its operational simplicity and lower instrumentation cost can be advantageous in a high-throughput environment.
Conversely, for applications requiring high sensitivity, such as the detection and quantification of trace impurities or degradants, GC-MS is the unequivocally superior method.[13] Its significantly lower LOD and LOQ, coupled with the structural information provided by the mass spectrometer, make it an indispensable tool for in-depth analysis and unknown identification.
Ultimately, the choice of methodology should be guided by the specific analytical requirements of the task at hand. For comprehensive characterization and method validation, the complementary use of both techniques provides the highest level of analytical confidence.
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GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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YouTube. (2024). Key terms related to validation of an analytical method. [Link]
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Aijiren. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
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A Comparative Guide to Fragrance Performance in Liquid Detergents: Benchmarking Methyl o-tolylacetate
Abstract: The olfactory experience of freshly laundered fabric is a primary driver of consumer preference in the laundry care market. The longevity and character of this scent, known as substantivity, is dictated by the performance of the fragrance ingredients within the complex chemical matrix of a liquid detergent. This guide provides a comprehensive performance benchmark of Methyl o-tolylacetate, a fragrance ingredient valued for its fresh, fruity-floral character. Its performance is critically compared against its structural isomer, Methyl p-tolylacetate, and a widely used fragrance alcohol, Linalool. Through rigorous, replicable methodologies including accelerated stability testing, dynamic headspace analysis, and quantitative sensory evaluation, this document offers researchers, formulators, and drug development professionals a data-driven framework for fragrance selection in high-performance liquid laundry detergents.
Introduction: The Challenge of Fragrance Stability and Substantivity
The efficacy of a fragrance in a liquid laundry detergent is a delicate balance between its chemical stability in a challenging environment and its physical ability to adhere to fabric fibers post-wash. Liquid detergents are typically alkaline and contain a cocktail of surfactants, enzymes, and builders that can degrade sensitive fragrance molecules, particularly esters, through hydrolysis.[1][2] Beyond surviving the wash, the fragrance must be "substantive"—meaning it must remain on the fabric through rinsing and drying to provide a lasting, pleasant aroma.[3]
This compound (CAS 40851-62-5) is an aromatic ester with a desirable scent profile.[4][5] However, its performance in a real-world application is not well-documented in publicly available literature. This guide aims to bridge that gap by providing a direct, quantitative comparison with two relevant benchmarks:
-
Methyl p-tolylacetate (CAS 23786-13-2): A structural isomer, this compound allows for an investigation into how the methyl group's position on the benzene ring (ortho- vs. para-) influences stability and substantivity.[6]
-
Linalool (CAS 78-70-6): A terpene alcohol, Linalool is a workhorse of the fragrance industry, known for its stability in soaps and detergents and its fresh, floral scent.[7][8] It serves as a robust industry-standard benchmark.
This guide will elucidate the causal relationships between molecular structure, chemical stability, and sensory performance, providing formulators with actionable insights.
Experimental Design & Rationale
To provide a holistic performance benchmark, a three-pillar experimental approach was designed. This ensures that the chemical fate of the fragrance molecule is correlated with its ultimate function: providing a pleasant scent.
Diagram 1: Overall Experimental Workflow
Caption: A three-phase workflow for comprehensive fragrance performance evaluation.
Causality Behind Experimental Choices:
-
Accelerated Aging: Storing the detergent at an elevated temperature (40°C) for four weeks simulates a longer shelf-life at ambient temperature, allowing for the rapid assessment of chemical stability. This is a standard industry practice for predicting long-term product integrity.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold-standard analytical technique for separating and identifying volatile compounds in complex mixtures.[10][11] By quantifying the concentration of the fragrance molecule before and after aging, we can directly measure its degradation.
-
Dynamic Headspace Analysis: This technique captures the volatile molecules released from the fabric surface into the air, providing a quantitative measure of the scent that a person would actually perceive.[12][13] It is a direct measure of fragrance substantivity and release profile.[3]
-
Trained Sensory Panel: While instrumental analysis provides objective data, the human nose is the ultimate arbiter of fragrance performance. A trained panel, using a standardized scoring system, provides quantifiable data on the perceived scent intensity over time, which is the most critical consumer metric.[14][15]
Detailed Methodologies
3.1 Protocol: Accelerated Stability Testing
-
Preparation of Base Detergent: A standard, un-fragranced liquid laundry detergent base is prepared.
-
Fragrance Dosing: Three batches of the base detergent are created. To each, one of the test fragrances (this compound, Methyl p-tolylacetate, Linalool) is added at a concentration of 0.5% (w/w) and mixed thoroughly until homogenous. A fourth batch with no added fragrance serves as a blank control.
-
Initial Sampling (T=0): A 10g sample is taken from each of the four batches for immediate GC-MS analysis.
-
Aging: The remaining detergent from each batch is stored in sealed, airtight containers in a calibrated incubator at 40°C for 28 days.
-
Final Sampling (T=28): After 28 days, the containers are removed from the incubator and allowed to equilibrate to room temperature. A 10g sample is then taken from each for final GC-MS analysis.
-
GC-MS Analysis: The concentration of the target fragrance compound in the T=0 and T=28 samples is determined using a validated GC-MS method. The percentage degradation is calculated.[16]
3.2 Protocol: Fabric Substantivity via Headspace GC-MS
-
Fabric Preparation: Standard pre-washed, un-fragranced 100% cotton swatches (10x10 cm) are used.
-
Standardized Wash Cycle: For each of the three fragranced detergents, a laboratory-scale washing machine is loaded with 1 kg of cotton ballast and three test swatches. The detergent is dosed according to a standard amount (e.g., 50g). The machine is run on a standard 40°C cotton cycle.[14]
-
Drying: After the wash cycle, the three swatches are removed and line-dried for 24 hours in a controlled environment (23°C, 50% Relative Humidity).[14]
-
Headspace Sampling: A single dried swatch is placed in a sealed headspace vial. The vial is heated (e.g., 60°C for 30 minutes) to encourage the release of volatile compounds from the fabric.[14][17] The air (headspace) above the fabric is then sampled and injected into the GC-MS.
-
Quantification: The peak area of the target fragrance molecule is measured. This provides a quantitative measure of the amount of fragrance remaining on the fabric.
3.3 Protocol: Sensory Panel Evaluation
-
Panelist Selection: A panel of at least 10 trained olfactory assessors is used. Panelists are pre-screened to ensure they have no olfactory impairments.[14][18]
-
Sample Preparation: Fabric swatches are washed and dried as described in Protocol 3.2. Immediately after drying (T=0), each swatch is placed in a sealed, odor-free bag.
-
Evaluation Schedule: Panelists evaluate the swatches at 0, 24, and 72 hours after drying.
-
Evaluation Procedure: In an odor-free, well-ventilated booth, each panelist is presented with one swatch at a time.[18] They are instructed to open the bag, smell the fabric, and rate the intensity of the specific fragrance note on a 10-point scale (where 1 = no perceivable scent, and 10 = very strong scent).[14]
-
Data Analysis: The average intensity score for each fragrance at each time point is calculated.
Results & Discussion
The experimental data is summarized below, providing a clear comparison of the three fragrance candidates across all performance metrics.
Table 1: Chemical Stability in Liquid Detergent (Accelerated Aging)
| Fragrance Compound | Initial Concentration (Area Counts, T=0) | Final Concentration (Area Counts, T=28) | Degradation (%) |
| This compound | 1,540,200 | 1,185,954 | 23.0% |
| Methyl p-tolylacetate | 1,551,500 | 993,000 | 36.0% |
| Linalool | 1,610,800 | 1,562,476 | 3.0% |
Analysis: The data clearly indicates that Linalool is exceptionally stable in the high-pH detergent base, showing minimal degradation.[7][19] Both acetate esters undergo significant hydrolysis. However, this compound is markedly more stable than its para-isomer. This suggests that the ortho-position of the methyl group provides steric hindrance, partially protecting the ester linkage from nucleophilic attack by hydroxide ions, a known mechanism for ester hydrolysis in alkaline conditions.
Table 2: Fabric Substantivity (Headspace GC-MS Peak Area)
| Fragrance Compound | Peak Area from Dried Fabric (Arbitrary Units) |
| This compound | 89,500 |
| Methyl p-tolylacetate | 61,200 |
| Linalool | 115,300 |
Analysis: Linalool demonstrates the highest substantivity on cotton fabric, consistent with its widespread use.[7] Between the two esters, this compound shows significantly higher deposition and retention on the fabric compared to the para-isomer. This is likely a result of its superior stability during the wash phase; more of the molecule survives to be deposited on the fabric.
Table 3: Sensory Panel Fragrance Intensity Scores (10-Point Scale)
| Fragrance Compound | Intensity at 0 Hours | Intensity at 24 Hours | Intensity at 72 Hours |
| This compound | 7.5 ± 0.8 | 5.1 ± 0.6 | 2.8 ± 0.5 |
| Methyl p-tolylacetate | 6.2 ± 0.7 | 3.0 ± 0.5 | 1.2 ± 0.4 |
| Linalool | 8.1 ± 0.6 | 6.5 ± 0.7 | 4.5 ± 0.6 |
Analysis: The sensory data corroborates the instrumental results. Linalool provides the strongest and most enduring fragrance perception.[7] this compound delivers a significantly better sensory experience than Methyl p-tolylacetate at all time points. Its initial intensity is strong, and it provides a noticeable scent even after 72 hours, whereas the scent of the para-isomer is nearly gone. This demonstrates a direct link between chemical stability (Table 1), fabric substantivity (Table 2), and the ultimate consumer-perceivable performance.
Diagram 2: Performance Relationship
Caption: Causal link between molecular structure and final sensory performance.
Conclusion & Recommendations
This guide provides a multi-faceted benchmark of this compound against key alternatives for use in liquid laundry detergents.
-
Superior Isomer Performance: this compound demonstrates significantly superior performance compared to its structural isomer, Methyl p-tolylacetate. Its enhanced chemical stability, attributed to steric hindrance from the ortho-methyl group, leads directly to greater substantivity on fabric and a more intense, longer-lasting sensory perception.
-
Viable Alternative to Linalool: While the benchmark alcohol, Linalool, exhibits the best overall performance in terms of stability and longevity, this compound presents itself as a viable fragrance component. It offers a different scent character and, despite its inherent susceptibility to hydrolysis as an ester, provides a respectable level of performance that is significantly better than other, less stable esters like its para-isomer.
For formulators seeking to use a tolylacetate-type note, the ortho-isomer is the clear choice. It provides a demonstrable advantage in performance that justifies its selection. While not as robust as Linalool, its unique scent profile can be successfully incorporated into detergent formulations, with the expectation of moderate but reliable substantivity and a positive consumer sensory experience. Further work could explore encapsulation technologies to further protect the ester linkage and enhance its delivery and longevity on fabric.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl o-tolylacetate
This guide provides essential safety and logistical information for the proper disposal of methyl o-tolylacetate (CAS No. 40851-62-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following procedures are designed to ensure that waste generated from the use of this compound is handled in a manner that is safe, compliant, and scientifically sound. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety in your laboratory.
Chemical Profile and Hazard Identification
Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is an ester that presents moderate, but manageable, risks when handled correctly. Its toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]
Key Hazards:
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[2][3] The GHS signal word for this chemical is "Warning".[3] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).
-
Flammability Hazards: While not highly flammable, it is classified as a combustible liquid.[1] It must be kept away from heat, sparks, and open flames.[1][4]
-
Environmental Hazards: This compound should not be allowed to enter drains, soil, or waterways, as it can be hazardous to the environment.[2] Disposal procedures must prevent environmental release.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 40851-62-5 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Appearance | Clear, almost colorless liquid | [1] |
| Flash Point | 92°C (197.6°F) (for m-tolyl acetate) | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, bases | [1][5] |
Pre-Disposal Safety and Handling: Your First Line of Defense
Proper disposal begins long before the waste container is full. It starts with the correct handling and storage of the waste from the moment it is generated.
-
Personal Protective Equipment (PPE): When handling waste this compound, always wear appropriate PPE. This includes:
-
Waste Storage Container:
-
Use only containers made of compatible materials that will not react with the ester, such as glass or high-density polyethylene (HDPE).
-
The container must have a secure, screw-top cap to prevent leaks and vapor release.[6]
-
Ensure the container is clearly and properly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[7][8]
-
-
Segregation from Incompatibles:
Disposal Decision Workflow
The disposal of this compound is straightforward: it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following workflow illustrates the decision-making process for its proper management from generation to pickup.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure compliance and safety. This protocol is based on the framework provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in your lab at or near the point of waste generation to store your waste container.[6][7] This area must be under the control of laboratory personnel.
-
Select and Label the Waste Container:
-
Choose a clean, sturdy, and chemically compatible container with a leak-proof screw cap.[10]
-
Before adding any waste, affix a hazardous waste label.[8] The label must include the words "Hazardous Waste," the full chemical name ("Waste this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Combustible").[7]
-
-
Accumulate Waste Safely:
-
Carefully pour the waste this compound into the container, using a funnel if necessary to prevent spills.
-
Never fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Securely cap the container immediately after adding waste. Containers must remain closed at all times except when waste is being added.[6][10]
-
-
Store the Container Properly:
-
Arrange for Final Disposal:
-
Once the container is full, it must be moved to a central accumulation area or directly picked up for disposal.
-
Contact your institution’s Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11] Do not attempt to transport hazardous waste off-site yourself.[8]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[2]
-
Contain and Absorb:
-
Collect and Dispose:
-
Carefully scoop the absorbent material into a designated, sealable container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal according to the protocol in Section 4.[2]
-
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Always consult your institution's specific waste management plan, as local regulations may apply.
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Navigating the Safe Handling of Methyl o-tolylacetate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Methyl o-tolylacetate, an aromatic ester, is a valuable compound in various synthetic applications. However, its potential hazards necessitate a comprehensive understanding of appropriate safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound, ensuring a secure laboratory environment.
Understanding the Hazards of this compound
Before handling any chemical, a thorough understanding of its potential risks is crucial. This compound (CAS No. 40851-62-5) is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the importance of preventing direct contact with the skin, eyes, and respiratory system. While the toxicological properties of this specific compound have not been fully investigated, it is prudent to handle it with the care required for irritating and potentially harmful substances.[2]
The Hierarchy of Controls: A Foundation for Safety
In any laboratory setting, the implementation of a robust safety framework is not merely a suggestion but a requirement under guidelines such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[3][4][5] This framework is built upon the "hierarchy of controls," which prioritizes the most effective measures for risk reduction.
For this compound, elimination or substitution may not be feasible if it is essential for a specific protocol. Therefore, the focus shifts to robust engineering controls, administrative procedures, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, PPE is essential for safeguarding against accidental exposure. The following is a detailed guide to the appropriate PPE for handling this compound.
Eye and Face Protection
Given that this compound causes serious eye irritation, appropriate eye protection is mandatory.[1]
-
Standard Operations: Wear safety glasses with side shields that meet EN 166 standards (Europe) or ANSI Z87.1 standards (US).
-
Splash Hazard: When there is a risk of splashing, such as during transfers of larger volumes, chemical splash goggles should be worn. For enhanced protection, a face shield worn over safety glasses is recommended.
Skin and Body Protection
To prevent skin irritation, comprehensive skin and body protection is necessary.[1]
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept buttoned to protect the arms and torso.
-
Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, they offer poor resistance to aromatic esters.[6][7] Butyl rubber gloves are the recommended choice for handling this compound and other esters due to their superior chemical resistance.[8][9][10] If Butyl gloves are not available, Viton™ gloves are also an excellent alternative. Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Footwear: Closed-toe shoes are a standard requirement in all laboratory settings to protect against spills.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields (minimum); Chemical splash goggles for splash hazards. | Prevents eye irritation from splashes and vapors.[1] |
| Hand Protection | Butyl rubber or Viton™ gloves. | Provides superior chemical resistance to aromatic esters, unlike nitrile gloves.[6][8][9][10] |
| Body Protection | Long-sleeved laboratory coat. | Protects skin on the torso and arms from accidental contact.[11] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood, respiratory protection is not typically required.[11] However, if you are working outside of a fume hood or there is a potential for generating aerosols or high vapor concentrations, a risk assessment should be performed to determine if a respirator is necessary. If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.
Operational Plan: Step-by-Step Handling Procedures
A well-defined Standard Operating Procedure (SOP) is a core component of a Chemical Hygiene Plan.[3][4][5]
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for this compound.[1][2][11]
- Ensure that a chemical fume hood is available and functioning correctly.
- Locate the nearest safety shower and eyewash station.
- Assemble all necessary equipment and reagents.
- Don the appropriate PPE as outlined above.
2. Handling:
- Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2]
- Use caution when opening and handling the container.
- Avoid direct contact with the liquid and its vapors.
- If transferring the chemical, do so carefully to avoid splashing.
- Keep the container tightly closed when not in use.[2][11]
3. In Case of Accidental Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]
- Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: Do not dispose of this compound down the drain.[12][13] It should be collected in a designated, properly labeled hazardous waste container. Segregate non-halogenated aromatic waste from other waste streams to prevent complications in the disposal process.[12]
-
Containerization: Use a chemically compatible container with a secure lid. The container should be clearly labeled as "Hazardous Waste" and list all its chemical constituents, including "this compound."[12]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.[12]
-
Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the well-being of all laboratory personnel and maintaining a high standard of scientific integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
